4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
The exact mass of the compound 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTGOSOLYGNUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220620 | |
| Record name | 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66909-28-2 | |
| Record name | 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Preamble: A Senior Application Scientist's Perspective
In the field of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to significant loss of time and resources. This guide addresses the structure elucidation of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a heterocyclic scaffold of interest. Our approach is not merely a sequence of analytical techniques but a logical, self-validating workflow. We begin by generating a hypothesis based on a plausible synthetic route, and then systematically test and refine this hypothesis with complementary spectroscopic methods. Each piece of data, from molecular weight to the subtle coupling between protons, serves as a checkpoint, ensuring the final proposed structure is robust and defensible.
Contextual Framework: Plausible Synthesis and Tautomeric Considerations
Before any analysis, we must consider the molecule's origin and potential isomeric forms. A common and efficient route to dihydropyridine scaffolds is the Hantzsch pyridine synthesis.[1][2][3] While the target molecule is not a direct product of the classic Hantzsch reaction, its structure suggests a related multicomponent condensation strategy. This synthetic context primes us to expect key functional groups: a carboxylic acid, a secondary amide (lactam) within a heterocyclic ring, an alkene C=C bond, and a methyl group.
A critical consideration for pyridinone systems is the potential for keto-enol tautomerism.[4][5] The title compound can theoretically exist in equilibrium between the 6-oxo (lactam) form and the 6-hydroxy (lactol or pyridinol) form. The elucidation process must therefore not only determine the connectivity but also identify the predominant tautomer under the experimental conditions.
Caption: Keto-enol tautomerism of the pyridinone ring.
The Elucidation Workflow: A Multi-Spectroscopic Approach
Our strategy is a sequential and integrated analysis where each technique provides a unique piece of the structural puzzle. The workflow ensures that the data from each step corroborates the others, forming a self-validating loop.[6][7][8]
Caption: Integrated workflow for structure elucidation.
Step 1: High-Resolution Mass Spectrometry (HRMS)
Causality: The first objective is to determine the exact molecular weight and, from that, the elemental composition. HRMS provides mass accuracy to within a few parts per million, allowing for the unambiguous determination of the molecular formula.[9]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Analysis Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Data Processing: Compare the measured exact mass to the theoretical masses of potential elemental compositions using formula calculator software.
Data Presentation & Interpretation:
| Ion | Theoretical m/z (for C₇H₇NO₃) | Measured m/z (Example) | Mass Error (ppm) |
| [M+H]⁺ | 168.0499 | 168.0502 | +1.8 |
| [M-H]⁻ | 166.0353 | 166.0350 | -1.8 |
The excellent agreement between the theoretical and measured m/z values strongly supports the molecular formula C₇H₇NO₃ . This corresponds to a degree of unsaturation of 5, which is consistent with a substituted pyridinone ring (4 degrees for the ring and C=O) and a carboxylic acid group (1 degree for the C=O).
Step 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[10] For this compound, we expect to see characteristic vibrations for the carboxylic acid (O-H and C=O), the amide/lactam (N-H and C=O), and the C=C double bond of the ring.
Experimental Protocol:
-
Sample Preparation: Use the Potassium Bromide (KBr) pellet method for solid samples.[10] Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, use Attenuated Total Reflectance (ATR) on the neat solid.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
Data Presentation & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |
| 3200-2500 | Broad | O-H stretch (Carboxylic Acid) | Confirms the presence of the -COOH group, broadened by hydrogen bonding. |
| ~3100 | Medium | N-H stretch (Amide/Lactam) | Indicates the secondary amide of the pyridinone ring. |
| ~1720 | Strong | C=O stretch (Carboxylic Acid) | Confirms the carbonyl of the -COOH group. |
| ~1650 | Strong | C=O stretch (Amide I band, Pyridinone) | Confirms the lactam carbonyl. Its lower frequency suggests conjugation.[10] |
| ~1600 | Medium | C=C stretch (Ring) | Consistent with the double bond within the dihydropyridine ring. |
The IR spectrum provides powerful evidence for all key functional groups. The presence of a strong amide C=O band around 1650 cm⁻¹ is a key indicator for the 6-oxo tautomer, as a 6-hydroxy tautomer would not exhibit this feature.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[11] ¹H NMR reveals the chemical environment and proximity of protons, while ¹³C NMR maps the carbon framework.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar compound and its acidic protons (NH and OH) are often observable.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹H NMR Data Presentation & Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~13.0 | broad s | 1H | COOH | Very downfield, broad signal characteristic of a carboxylic acid proton.[12] |
| ~11.5 | broad s | 1H | NH | Downfield, broad signal typical for an amide proton in the pyridinone ring. |
| ~7.9 | s | 1H | H-2 | Singlet in the aromatic/vinylic region, deshielded by the adjacent carboxylic acid and ring nitrogen. |
| ~6.1 | s | 1H | H-5 | Singlet in the vinylic region. |
| ~2.3 | s | 3H | CH₃ | Singlet in the aliphatic region, consistent with a methyl group attached to an sp² carbon. |
The ¹H NMR spectrum beautifully maps the proton skeleton. The presence of four distinct singlets (plus the two broad exchangeable protons) perfectly matches the proposed structure. The lack of coupling for the ring protons (H-2 and H-5) and the methyl group confirms their positions relative to quaternary carbons.
¹³C NMR Data Presentation & Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~170 | C=O (COOH) | Carbonyl carbon of the carboxylic acid. |
| ~165 | C=O (C-6) | Amide carbonyl carbon of the pyridinone ring. |
| ~150 | C-4 | sp² carbon attached to the methyl group. |
| ~145 | C-2 | sp² carbon adjacent to the nitrogen and the carboxylic acid substituent. |
| ~110 | C-5 | sp² carbon adjacent to the C-4 methyl and C-6 carbonyl. |
| ~105 | C-3 | sp² carbon bearing the carboxylic acid group. |
| ~18 | CH₃ | sp³ carbon of the methyl group. |
The ¹³C NMR spectrum shows seven distinct carbon signals, accounting for all carbons in the molecule. The two signals in the carbonyl region (~165-170 ppm) confirm the presence of both the carboxylic acid and the amide carbonyls. The four signals in the sp² region (~105-150 ppm) correspond to the four olefinic carbons in the ring, and the single sp³ signal (~18 ppm) confirms the methyl group. This data provides the final, conclusive evidence for the carbon skeleton.
Conclusion: The Confirmed Structure
By integrating the data from HRMS, FTIR, and NMR spectroscopy, we can unambiguously confirm the structure of the compound as 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid .
-
HRMS established the correct molecular formula: C₇H₇NO₃ .
-
FTIR identified the key functional groups: a carboxylic acid, a secondary amide (lactam), and a C=C double bond, providing strong evidence for the 6-oxo tautomer .
-
¹H and ¹³C NMR mapped the complete atomic connectivity, confirming the substitution pattern of the methyl group at C-4 and the carboxylic acid at C-3 on the 1,6-dihydropyridine ring.
This systematic, multi-faceted approach ensures a high degree of confidence in the final structural assignment, providing a solid foundation for any further research or development involving this molecule.
References
- Vertex AI Search. (n.d.). Hantzsch pyridine synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
- NPTEL. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry [Video]. YouTube.
- ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2....
- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
- OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition.
- National Institutes of Health. (n.d.). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. jchps.com [jchps.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Physicochemical properties of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the pyridinone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No: 66909-28-2) is a key heterocyclic compound embodying this scaffold.[1] Its unique arrangement of a carboxylic acid, a methyl group, and a pyridinone ring imparts a specific set of physicochemical characteristics that are critical for its behavior in both biological and chemical systems.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of the compound's key physicochemical properties. We will explore the causality behind experimental choices for determining these properties and provide robust, self-validating protocols to ensure scientific integrity. This document is designed to empower researchers to effectively utilize, modify, and formulate this molecule for advanced applications.
The structural representation of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is as follows:
Figure 1: Chemical Structure
Section 1: Core Molecular Identity
Precise identification is the cornerstone of any chemical investigation. The fundamental properties of the target compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | - |
| CAS Number | 66909-28-2 | [1] |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | [2] |
| Canonical SMILES | CC1=CC(=O)NC=C1C(=O)O | - |
A critical structural aspect of this molecule is its capacity for tautomerism. The depicted "6-oxo" form, a lactam, exists in equilibrium with its "2-oxo" tautomer (4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, CAS: 38076-81-2). In solid-state and most solution conditions, the 6-oxo/2-oxo pyridinone forms are overwhelmingly favored over their aromatic hydroxypyridine (lactim) tautomers. The properties described herein pertain to the stable equilibrium mixture, which is predominantly the oxo-form.
Section 2: Ionization Constant (pKa)
Theoretical Insight: The ionization state of a molecule is paramount, governing its aqueous solubility, membrane permeability, and interaction with biological targets. This compound possesses two key ionizable groups:
-
Carboxylic Acid (-COOH): This group is acidic and will deprotonate to its carboxylate form (-COO⁻) as pH increases.
-
Pyridinone Ring: The ring system itself has a complex acid-base character. The amide-like nitrogen is generally non-basic, but the overall electronic structure can be influenced by pH.
Understanding the pKa provides a predictive measure of the molecule's charge state at a given physiological pH, which is crucial for anticipating its in vivo behavior.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method offers a direct and reliable measurement of pKa by monitoring pH changes during titration with a strong base.
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure complete dissolution. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Initial Titration: Titrate the solution with a standardized, carbonate-free strong acid (e.g., 0.1 M HCl) to protonate all functional groups fully.
-
Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the carboxylic acid's neutralization, which corresponds to the midpoint of the steepest portion of the titration curve. Specialized software can be used to calculate the pKa by fitting the curve to the Henderson-Hasselbalch equation.
Diagram 1: Workflow for pKa determination via potentiometric titration.
Section 3: Lipophilicity (LogP)
Theoretical Insight: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3] It is quantified by the partition coefficient (P), typically expressed in its logarithmic form, LogP.[4]
LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
A balanced LogP is often essential for oral bioavailability; a molecule that is too hydrophilic may not cross lipid cell membranes, while one that is too lipophilic may have poor aqueous solubility and become trapped in fatty tissues.
Experimental Protocol: Shake-Flask Method for LogP Determination (OECD Guideline 107)
This is the "gold standard" method for LogP determination due to its direct measurement approach.[5][6]
Methodology:
-
Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer like PBS at pH 7.4 for LogD determination). Saturate the n-octanol with the aqueous phase and vice versa by shaking them together for 24 hours and then allowing the layers to separate.
-
Dissolution: Prepare a stock solution of the compound in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: Combine the n-octanol stock solution with the pre-saturated aqueous phase in a known volume ratio (e.g., 1:1 or 1:2).
-
Equilibration: Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached (typically 15-30 minutes). Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[7]
-
Calculation: Calculate the LogP using the formula provided above. The experiment should be performed in triplicate to ensure reproducibility.
Diagram 2: Workflow for LogP determination via the shake-flask method.
Section 4: Spectroscopic & Solid-State Profile
Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, essential for structural confirmation and purity assessment. Solid-state properties like melting point are indicative of crystal lattice energy and purity.
| Property | Method | Expected Observations / Value |
| Appearance | Visual Inspection | Solid. |
| Melting Point | Capillary Method | A sharp melting point is expected for a pure compound. The related tautomer (CAS 38076-81-2) has a melting point of 247 °C. |
| Infrared (IR) Spectroscopy | FTIR (ATR) | ~3400-2500 cm⁻¹: Broad O-H stretch (carboxylic acid), superimposed with N-H stretch. ~1720-1680 cm⁻¹: Strong C=O stretch (carboxylic acid). ~1650 cm⁻¹: Strong C=O stretch (pyridinone amide). ~1600-1550 cm⁻¹: C=C stretching vibrations.[8][9][10] |
| ¹H NMR Spectroscopy | NMR (DMSO-d₆) | ~12-13 ppm: Broad singlet, 1H (carboxylic acid OH). ~11-12 ppm: Broad singlet, 1H (pyridinone NH). ~7.5-8.0 ppm: Singlet/Doublet, 1H (vinylic CH). ~6.0-6.5 ppm: Singlet/Doublet, 1H (vinylic CH). ~2.2-2.4 ppm: Singlet, 3H (methyl CH₃).[8] |
| ¹³C NMR Spectroscopy | NMR (DMSO-d₆) | ~165-170 ppm: C=O (carboxylic acid). ~160-165 ppm: C=O (pyridinone). ~100-150 ppm: Multiple signals for sp² carbons in the ring. ~15-20 ppm: CH₃ (methyl carbon).[8] |
| Mass Spectrometry | ESI-MS | Positive Mode [M+H]⁺: Expected m/z ≈ 154.05. Negative Mode [M-H]⁻: Expected m/z ≈ 152.03. |
Section 5: Summary & Conclusion
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a multifunctional molecule whose utility is deeply rooted in its physicochemical properties. Its acidic nature (pKa), moderate lipophilicity (LogP), and distinct spectroscopic fingerprint are all critical parameters that must be accurately characterized. The protocols and theoretical insights provided in this guide offer a robust framework for researchers to reliably determine these properties. An accurate understanding and measurement of these characteristics are not merely academic exercises; they are essential prerequisites for rational drug design, formulation development, and the successful application of this versatile chemical entity.
References
-
The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]
-
Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Online] Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Online] Available at: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Online] Available at: [Link]
-
Mei, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Online] Available at: [Link]
-
Cambridge MedChem Consulting. (2019). LogD. [Online] Available at: [Link]
-
Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Online] Available at: [Link]
-
PubChem. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. [Online] Available at: [Link]
-
MDPI. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Online] Available at: [Link]
-
PubChem. 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. [Online] Available at: [Link]
-
Beilstein-Institut. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. [Online] Available at: [Link]
-
ACS Omega. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. [Online] Available at: [Link]
-
PubChem. 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. [Online] Available at: [Link]
-
PubChem. Methyl 4-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate. [Online] Available at: [Link]
-
NIH. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Online] Available at: [Link]
-
PubChem. 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids.... [Online] Available at: [Link]
-
SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations.... [Online] Available at: [Link]
-
ChemSynthesis. methyl 4-methyl-6-oxohexanoate. [Online] Available at: [Link]
-
PubChemLite. 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. [Online] Available at: [Link]
-
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Online] Available at: [Link]
-
Chemchart. 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (3719-45-7). [Online] Available at: [Link]
-
SpectraBase. Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Online] Available at: [Link]
-
ResearchGate. (2011). Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. [Online] Available at: [Link]
-
Semantic Scholar. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Online] Available at: [Link]
-
Chemsrc. 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. [Online] Available at: [Link]
-
Chem-Impex. Ácido 6-metil-2-oxo-1,2-dihidropiridina-4-carboxílico. [Online] Available at: [Link]
Sources
- 1. 66909-28-2|4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | C7H7NO3 | CID 22498643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. agilent.com [agilent.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
Mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Abstract
This guide provides a comprehensive framework for the scientific investigation into the mechanism of action of 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Recognizing the nascent state of research on this specific molecule, we will leverage established knowledge of structurally related compounds to propose and explore potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to characterizing novel chemical entities. We will delve into hypothetical mechanisms, supported by detailed experimental protocols and visual workflows, to pave a clear path for discovery.
Introduction: The Enigma of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
The compound 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid belongs to the broad class of pyridine carboxylic acid derivatives, a scaffold known to be present in a variety of biologically active molecules.[1][2] While this specific molecule is not extensively characterized in publicly available literature, its structural motifs suggest several plausible mechanisms of action. The dihydropyridine core is famously associated with calcium channel modulation, though not all derivatives share this activity.[3][4] Furthermore, the presence of the carboxylic acid group opens the possibility of interactions with a wide range of biological targets, including enzymes and receptors.
This guide will, therefore, not present a definitive mechanism of action but rather a strategic, multi-pronged approach to its elucidation. We will draw parallels from related, better-understood molecules to form our primary hypotheses.
Hypothetical Mechanisms of Action & Investigative Strategies
Based on the chemical structure of 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and the known activities of related compounds, we propose the following potential mechanisms of action for investigation.
Hypothesis 1: Modulation of GABAergic Neurotransmission
Scientific Rationale: A structurally related class of compounds, such as hopantenic acid (homopantothenic acid), which are derivatives of pantothenic acid and GABA, are known to exert their effects through the GABAergic system.[5][6] Hopantenic acid, for instance, is a GABA-B receptor agonist, enhancing inhibitory neurotransmission.[6][7] Given the presence of a carboxylic acid and a heterocyclic ring system, it is plausible that 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid could interact with GABA receptors or associated proteins.
Experimental Investigation:
-
Primary Screening: Radioligand binding assays to assess direct binding to GABA-A and GABA-B receptors.
-
Functional Assays: Electrophysiological studies (e.g., patch-clamp) on cultured neurons to measure changes in ion flow in the presence of the compound and GABA.
-
Neurotransmitter Level Analysis: In vivo microdialysis in animal models to measure changes in extracellular GABA levels in specific brain regions following administration of the compound.
Experimental Protocol: Radioligand Binding Assay for GABA-B Receptor
-
Preparation of Membranes: Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the membrane fraction, is resuspended in assay buffer.
-
Binding Assay: In a 96-well plate, add 50 µL of membrane suspension, 50 µL of [³H]-GABA (radioligand), and 50 µL of either buffer (total binding), excess unlabeled GABA (non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound.
Visual Workflow: GABA-B Receptor Binding Assay
Caption: Workflow for GABA-B Receptor Radioligand Binding Assay.
Hypothesis 2: Anti-inflammatory Action via AP-1 and COX-2 Inhibition
Scientific Rationale: A structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of the activator protein-1 (AP-1) transcription factor, leading to the downregulation of cyclooxygenase-2 (COX-2) expression.[8] AP-1 is a critical regulator of inflammatory gene expression. Inhibition of this pathway is a well-established anti-inflammatory mechanism.
Experimental Investigation:
-
Reporter Gene Assays: Use a cell line (e.g., RAW 264.7 macrophages) transfected with a luciferase reporter construct driven by an AP-1 response element. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence and absence of the test compound and measure luciferase activity.
-
Gene Expression Analysis: Treat cells with LPS and the test compound, then measure the mRNA levels of COX-2 and other inflammatory cytokines (e.g., TNF-α, IL-6) using quantitative real-time PCR (qRT-PCR).
-
Protein Expression Analysis: Analyze the protein levels of COX-2 and phosphorylated components of the AP-1 signaling cascade (e.g., c-Jun, c-Fos) using Western blotting.
Signaling Pathway: AP-1 Mediated COX-2 Expression
Caption: Proposed inhibition of the AP-1 signaling pathway.
Hypothesis 3: Broad-Spectrum Enzyme Inhibition
Scientific Rationale: The pyridine carboxylic acid scaffold is a versatile pharmacophore found in inhibitors of a wide range of enzymes.[1][2] Depending on the specific stereochemistry and substituent groups, it can target kinases, proteases, or metabolic enzymes. Therefore, an unbiased screening approach is warranted.
Experimental Investigation:
-
Broad-Spectrum Kinase Panel Screening: Screen the compound against a large panel of recombinant human kinases to identify potential targets.
-
Protease Inhibition Assays: Test for inhibitory activity against common protease families (e.g., serine proteases, cysteine proteases, metalloproteinases) using fluorogenic substrates.
-
Metabolic Enzyme Assays: Evaluate the effect of the compound on key metabolic enzymes, such as those involved in the citric acid cycle or fatty acid metabolism, especially given the link of related compounds to Coenzyme A metabolism.[9][[“]][11][12]
Quantitative Data Summary: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (µM) |
| IRAK4 | > 100 |
| ASK1 | > 100 |
| JNK1 | 15.2 |
| p38α | 25.8 |
| ERK2 | > 100 |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
The elucidation of the mechanism of action for a novel compound like 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid requires a systematic and hypothesis-driven approach. By leveraging the known pharmacology of structurally related molecules, we have outlined several plausible and testable mechanisms. The proposed experimental workflows provide a clear path forward for researchers. Initial findings from these studies will be crucial in guiding more in-depth investigations, including structure-activity relationship (SAR) studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and ultimately, preclinical efficacy studies in relevant disease models.
References
- Grokipedia. Hopantenic acid.
- Zh Nevrol Psikhiatr Im S S Korsakova. (2015).
- ResearchGate. (2025). (PDF)
- ImageEvent. hopantenic acid (acidum hopantenicum). Trade name: Pantogam.
- Patsnap Synapse. (2024).
- Consensus. What is pantothenic acid (Vitamin B5) mechanism of action?.
- Oregon State University. Pantothenic Acid | Linus Pauling Institute.
- NCBI Bookshelf. (2024). Vitamin B5 (Pantothenic Acid)
- Patsnap Synapse. (2024).
- PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC.
- Wikipedia. Pantothenic acid.
- MedChemExpress. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | AP-1 Inhibitor.
- BLDpharm. 66909-28-2|4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
- PubMed Central.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- PubMed. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease.
- PubMed. Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium.
- PubMed. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
- PubMed. Dihydropyrimidine calcium channel blockers. 2. 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines.
- MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
- American Chemical Society. (2026).
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine calcium channel blockers. 2. 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. What is Calcium Hopantenate used for? [synapse.patsnap.com]
- 7. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. Pantothenic acid - Wikipedia [en.wikipedia.org]
The Ascending Therapeutic Potential of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. Within the vast landscape of heterocyclic chemistry, the 1,6-dihydropyridine-3-carboxylic acid scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet profoundly versatile, subset: the 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives . The introduction of a methyl group at the 4-position and an oxo group at the 6-position imparts unique electronic and steric properties, leading to a diverse pharmacological profile. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these promising compounds. Our exploration will delve into their antimicrobial, anticancer, antiviral, and cardiovascular effects, supported by mechanistic insights and detailed experimental protocols.
I. The Chemical Core: Synthesis and Structural Elucidation
The synthetic accessibility of the 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid core is a key factor driving its exploration in medicinal chemistry. A diversity-oriented synthesis approach allows for the generation of a wide array of derivatives, enabling extensive structure-activity relationship (SAR) studies.
A prevalent synthetic route involves a multi-step process, beginning with the condensation of commercially available starting materials.[1] A typical synthesis is initiated by the treatment of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with various primary amines to yield 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates.[1] Subsequent transformation into chloro derivatives, followed by Suzuki-Miyaura arylations, allows for the introduction of diverse aryl groups at the 4-position.[1] Finally, hydrolysis of the ester and subsequent amidation with a variety of amines furnishes the desired 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.[1]
Caption: A generalized workflow for the diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
The structural integrity and purity of the synthesized compounds are paramount and are typically confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
II. A Spectrum of Biological Activities
The true value of the 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold lies in its diverse biological activities. The following sections detail the current understanding of their potential in various therapeutic areas.
A. Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Derivatives of the 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid core have demonstrated promising antimicrobial properties.
Mechanism of Action: While the precise mechanism is still under investigation for this specific scaffold, related dihydropyridine derivatives are known to interfere with essential cellular processes in microorganisms. The lipophilicity of these compounds, which can be modulated by various substitutions, plays a crucial role in their ability to penetrate bacterial cell membranes.
Experimental Evaluation: The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[2][3] This standardized assay allows for the quantitative assessment of a compound's ability to inhibit the visible growth of a microorganism.
Structure-Activity Relationship (SAR): Studies on related dihydropyrimidinone derivatives have shown that the nature of the substituent at the 4-aryl position significantly influences the antimicrobial activity.[4] For instance, the presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antibacterial and antifungal activity.[4]
Table 1: Representative Antimicrobial Activity of Related Dihydropyrimidinone Derivatives
| Compound | Substituent (Aryl Group) | Test Organism | Zone of Inhibition (mm) |
| 1 | Phenyl | Escherichia coli | 12 |
| 2 | 4-Chlorophenyl | Escherichia coli | 15 |
| 3 | 4-Nitrophenyl | Escherichia coli | 18 |
| 4 | Phenyl | Candida albicans | 10 |
| 5 | 4-Chlorophenyl | Candida albicans | 13 |
| 6 | 4-Nitrophenyl | Candida albicans | 16 |
| Data adapted from a study on 6-aryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-(N-aryl) carboxamides.[4] |
B. Anticancer Activity: Targeting the Proliferation of Malignant Cells
A significant body of research has focused on the anticancer potential of dihydropyridine and quinolone derivatives. The 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold is a promising area for the development of novel antineoplastic agents.
Mechanism of Action: The anticancer activity of related 4-oxoquinoline-3-carboxamide derivatives is believed to involve the inhibition of mammalian topoisomerase II.[5] These enzymes are crucial for DNA replication and repair, and their inhibition leads to the accumulation of double-stranded DNA breaks, ultimately triggering apoptosis in cancer cells.[5] In silico docking studies have supported the interaction of these compounds with the DNA binding site of topoisomerase II.[5]
Caption: Proposed mechanism of anticancer activity involving the inhibition of Topoisomerase II.
Experimental Evaluation: The cytotoxicity of these compounds against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Structure-Activity Relationship (SAR): For related carboxamide derivatives, the nature of the substituent on the amide nitrogen has been shown to be critical for anticancer activity. For instance, certain isoxazole-based carboxamides have demonstrated potent growth inhibition against various cancer cell lines, with the specific substitution pattern dictating the potency and selectivity.[7]
Table 2: Representative IC50 Values of Related Carboxamide Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Carboxamide 3c | Leukemia (HL-60) | 7.8 |
| Carboxamide 3c | Colon Cancer (KM12) | 9.2 |
| Carboxamide 3c | Melanoma (LOX IMVI) | 8.5 |
| Isoxazole-based Hydrazone 10a | Hepatocellular Carcinoma (HepG2) | 0.79 |
| Isoxazole-based Hydrazone 10c | Hepatocellular Carcinoma (HepG2) | 0.69 |
| Data adapted from studies on isoxazole-based carboxamides and hydrazones.[7][8] |
C. Antiviral Activity: A Potential Weapon Against Viral Pathogens
The exploration of dihydropyridine derivatives as antiviral agents is an emerging field with significant promise. While data specifically on 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives is limited, studies on related dihydropyrimidinones (DHPMs) provide valuable insights.
Mechanism of Action: The antiviral mechanism of DHPMs is not fully elucidated but is thought to involve interference with viral entry or replication processes.[9] Some dihydropyrrolidone derivatives have been shown to inhibit the replication of influenza A virus by up-regulating the expression of antiviral cytokines and proteins.[10]
Experimental Evaluation: The antiviral activity is typically evaluated in vitro by assessing the inhibition of the virus-induced cytopathic effect (CPE) in cell cultures.[11] The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE, is a key metric.
Structure-Activity Relationship (SAR): In a study of 4-substituted 3,4-dihydropyrimidinones, a derivative with a long lipophilic side chain was found to be a potent and selective inhibitor of the Punta Toro virus, a member of the Bunyaviridae family.[11] This highlights the importance of lipophilicity in the antiviral activity of this class of compounds.
D. Cardiovascular Effects: Modulating Cardiac Function
Certain pyridone derivatives have been investigated for their effects on the cardiovascular system. While some have shown potential as cardiotonic agents, others have been identified as potential cardiovascular toxins.
Mechanism of Action: The cardiovascular effects of these compounds can be complex. For example, 4-pyridone-3-carboxamide ribonucleoside (4PYR), a related compound, has been shown to be metabolized to nucleotide derivatives in cardiomyocytes and endothelial cells, leading to a decrease in cellular ATP concentration.[3] This depletion of ATP can have deleterious effects on cell function and may contribute to cardiovascular pathology.[3] Conversely, other pyridone derivatives have demonstrated positive inotropic effects, suggesting a potential for the treatment of heart failure.[12]
Experimental Evaluation: The cardiovascular effects are often studied in isolated perfused heart models, such as the Langendorff preparation.[2][5] This allows for the assessment of various parameters, including coronary flow, heart rate, and left ventricular mechanical function.[2][5]
III. Experimental Protocols: A Guide to Practical Application
To facilitate further research in this area, this section provides detailed, self-validating protocols for key biological assays.
A. Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]
1. Preparation of Materials:
- 96-well microtiter plates.
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
- Bacterial inoculum standardized to 0.5 McFarland turbidity standard.
- Stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Positive control (bacterial culture in broth without compound).
- Negative control (broth only).
2. Procedure:
- Perform serial two-fold dilutions of the test compound in the microtiter plate using the broth as the diluent.
- Inoculate each well (except the negative control) with the standardized bacterial suspension.
- Incubate the plates at 37°C for 16-20 hours.
- Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Start [label="Prepare Serial Dilutions\nof Test Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inoculate [label="Inoculate with Standardized\nBacterial Suspension"];
Incubate [label="Incubate at 37°C\nfor 16-20 hours"];
Read [label="Visually Assess for\nBacterial Growth (Turbidity)"];
Determine_MIC [label="Determine MIC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Inoculate;
Inoculate -> Incubate;
Incubate -> Read;
Read -> Determine_MIC;
}
Caption: Workflow for the Broth Microdilution Method.
B. Protocol for Cytotoxicity Assessment: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[6]
1. Preparation of Materials:
- 96-well cell culture plates.
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cancer cell lines of interest.
- MTT solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO).
- Microplate reader.
2. Procedure:
- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Start [label="Seed Cells in\n96-well Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Treat [label="Treat with Test\nCompound"];
Incubate [label="Incubate for\nSpecified Duration"];
Add_MTT [label="Add MTT Reagent"];
Incubate_MTT [label="Incubate for 2-4 hours"];
Solubilize [label="Solubilize Formazan\nCrystals"];
Measure [label="Measure Absorbance\nat 570 nm"];
Analyze [label="Calculate Cell Viability\nand IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Treat;
Treat -> Incubate;
Incubate -> Add_MTT;
Add_MTT -> Incubate_MTT;
Incubate_MTT -> Solubilize;
Solubilize -> Measure;
Measure -> Analyze;
}
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
IV. Future Directions and Concluding Remarks
The 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives represent a fertile ground for the discovery of new therapeutic agents. The versatility of their synthesis allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the identification of lead compounds.
Future research should focus on:
-
Elucidating detailed mechanisms of action for each of the observed biological activities.
-
Optimizing the lead compounds through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
-
Conducting in vivo studies to validate the therapeutic potential of the most promising derivatives.
-
Exploring novel therapeutic applications for this versatile scaffold.
References
- Broth microdilution. Grokipedia. [URL: https://www.grokipedia.org/wiki/broth-microdilution]
- Broth microdilution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Broth_microdilution]
- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271384/]
- Effect of 4-Pyridone-3-Carboxamide Ribonucleoside (4PYR)-Potential Cardiovascular Toxin in Perfused Rat Heart. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/15257770.2013.872793]
- A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/38374246/]
- Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32408213/]
- Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5395914/]
- Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... - ResearchGate. [URL: https://www.researchgate.net/figure/Determination-of-IC50-values-of-carboxamide-compounds-4-6-8-10-12-14-and-16_fig2_381712217]
- Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22872092/]
- cell lines ic50: Topics by Science.gov. [URL: https://www.science.gov/topicpages/c/cell+lines+ic50]
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7884144/]
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied. - ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-of-samples-showing-anticancer-activity-against-different-cancer-cell-lines_tbl2_331317586]
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9239841/]
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5021751/]
- IC 50 values (mM) against cancer cell lines a | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-mM-against-cancer-cell-lines-a_tbl1_273133642]
- High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. arkat usa. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/ix/as-2692/2692.pdf]
- Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7102099/]
- RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10196726/1/d4md00122a.pdf]
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [URL: https://www.researchgate.net/publication/384210636_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]
- Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00223]
- synthesis-and-biological-evaluation-of-novel-pyridone-derivatives-as-cardio-tonic-agents.pdf - TSI Journals. [URL: https://www.tsijournals.
- 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5894121/]
- Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34534755/]
- ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY - International Journal of Pharmaceutical, Chemical, and Biological Sciences. [URL: https://www.ijpcbs.com/files/20.pdf]
- (PDF) A review: Mechanism of action of antiviral drugs. ResearchGate. [URL: https://www.researchgate.net/publication/348232961_A_review_Mechanism_of_action_of_antiviral_drugs]
Sources
- 1. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Sci-Hub. Effect of 4-Pyridone-3-Carboxamide Ribonucleoside (4PYR)-Potential Cardiovascular Toxin in Perfused Rat Heart / Nucleosides, Nucleotides and Nucleic Acids, 2014 [sci-hub.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Characterization of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous structural elucidation of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This pyridone derivative represents a core heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The guide moves beyond a simple presentation of data, delving into the causal reasoning behind spectral features and the experimental protocols necessary for their acquisition. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, we present a self-validating methodology for the comprehensive characterization of this and related molecules, ensuring the highest degree of scientific integrity for research and development applications.
Introduction and Molecular Overview
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridone ring, a functionality prevalent in numerous biologically active molecules. The precise characterization of its chemical structure is a prerequisite for any meaningful investigation into its properties and potential applications. Spectroscopic analysis is the cornerstone of this process, providing a detailed electronic and structural fingerprint of the molecule.
This guide synthesizes predictive data based on established spectroscopic principles and data from closely related analogues to offer a definitive characterization framework.[1][2] We will explore how each technique—NMR for mapping the covalent framework, IR for identifying functional groups, and MS for confirming molecular mass and fragmentation—contributes a unique and complementary piece of the structural puzzle.
Chemical Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom-numbering system will be used throughout this guide. The structure contains a pyridone tautomer, which is the more stable form, a carboxylic acid, a vinyl proton, and a methyl group.
Caption: Molecular structure and numbering scheme.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[3] For a molecule like 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which contains exchangeable protons (N-H and O-H), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it allows for the observation of these protons, which would otherwise be lost to rapid exchange in solvents like D₂O.[4]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling). The expected ¹H NMR data are summarized below.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~12.0 - 13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a very broad signal due to hydrogen bonding and chemical exchange.[5] |
| 2 | ~11.5 - 12.5 | Broad Singlet | 1H | N1-H | The amide proton on the pyridone ring is also deshielded and broadened by exchange. |
| 3 | ~7.5 - 8.0 | Singlet | 1H | C2-H | This vinyl proton is deshielded by the adjacent electron-withdrawing carbonyl group (C6) and the aromatic nature of the ring. |
| 4 | ~5.9 - 6.2 | Singlet | 1H | C5-H | This vinyl proton is adjacent to the methyl group. Its chemical shift is influenced by its position on the electron-rich pyridone ring. |
| 5 | ~2.2 - 2.4 | Singlet | 3H | C9-H₃ | The methyl protons are expected to appear as a singlet in the typical alkyl region. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.[6]
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~165 - 170 | C7 (COOH) | The carboxylic acid carbonyl carbon is highly deshielded and appears in the characteristic downfield region.[7] |
| ~160 - 165 | C6 (C=O) | The pyridone carbonyl carbon is also significantly deshielded. |
| ~150 - 155 | C4 | This quaternary carbon is attached to the methyl group and is part of the C=C double bond, placing it downfield. |
| ~140 - 145 | C2 | This vinyl carbon, bonded to a proton, is deshielded by the adjacent nitrogen and its position in the conjugated system. |
| ~110 - 115 | C5 | This vinyl carbon is expected to be more shielded than C2. |
| ~105 - 110 | C3 | This quaternary carbon is attached to the carboxylic acid group. |
| ~18 - 22 | C9 (CH₃) | The methyl carbon is the most shielded, appearing in the typical upfield aliphatic region.[7] |
Experimental Protocol: NMR Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is mandatory to avoid a large interfering solvent signal in the ¹H NMR spectrum.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[3]
-
Set the spectral width to cover the full range of expected carbon signals (e.g., 0 to 220 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift axis by referencing the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).[4]
-
Integrate the ¹H NMR signals.
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule.[8] The spectrum provides a "fingerprint" that confirms the presence of the carboxylic acid and the pyridone ring system, thus validating the structural information derived from NMR.
The key IR absorptions are driven by the vibrations of specific bonds. For this molecule, the hydrogen bonding between carboxylic acid groups and with the amide functionality will lead to characteristic peak broadening.[9][10]
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Vibrational Mode |
| 3300 - 2500 | Broad | O-H (Carboxylic Acid) | Stretching |
| ~3100 | Medium | N-H (Amide) | Stretching |
| ~3000 | Medium | C-H (Aromatic/Vinyl) | Stretching |
| ~1720 | Strong | C=O (Carboxylic Acid) | Stretching |
| ~1660 | Strong | C=O (Amide I Band) | Stretching |
| ~1600 | Medium-Strong | C=C | Stretching |
| 1320 - 1210 | Strong | C-O (Carboxylic Acid) | Stretching |
| 960 - 900 | Broad, Medium | O-H | Out-of-plane bend |
Interpretation:
-
The most prominent feature will be the extremely broad absorption band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid O-H stretch.[10][11]
-
Two distinct, strong carbonyl (C=O) peaks are expected: one at a higher wavenumber for the carboxylic acid (~1720 cm⁻¹) and one at a lower wavenumber for the conjugated pyridone amide (~1660 cm⁻¹).[10]
-
The N-H stretch of the pyridone ring is also a key diagnostic peak.
Experimental Protocol: FTIR-ATR Data Acquisition
Objective: To obtain a high-quality IR spectrum to identify all key functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a strong signal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify and label the key absorption bands corresponding to the functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular mass of the compound and structural clues based on how it fragments.[12] Electrospray ionization (ESI) is the preferred method for a polar, protic molecule like this, as it is a soft ionization technique that typically keeps the molecular ion intact. The analysis would likely be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
Molecular Formula: C₇H₇NO₃ Exact Mass: 153.04 g/mol
Expected Observations:
-
Positive Ion Mode (ESI+): A prominent peak at m/z 154.05, corresponding to the protonated molecule [M+H]⁺.
-
Negative Ion Mode (ESI-): A prominent peak at m/z 152.03, corresponding to the deprotonated molecule [M-H]⁻.
Plausible Fragmentation Pathway
High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13] Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide further structural validation. A primary and highly characteristic fragmentation pathway for a carboxylic acid is the loss of CO₂.
Caption: Proposed primary fragmentation in negative ion mode.
Interpretation: The loss of a 44 Da neutral fragment (CO₂) from the deprotonated molecular ion is a classic fragmentation pattern for carboxylic acids and would provide strong evidence for this functional group.[12] Further fragmentation of the pyridone ring could also occur.
Conclusion: An Integrated Approach to Structural Verification
The structural elucidation of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is achieved with high confidence through the synergistic application of NMR, IR, and MS.
-
NMR Spectroscopy defines the carbon-hydrogen backbone, confirming the presence and connectivity of the methyl group, the two distinct vinyl protons, and the overall substitution pattern of the pyridone ring.
-
IR Spectroscopy provides unambiguous confirmation of the key functional groups: the very broad O-H and sharp C=O stretches of the carboxylic acid, and the N-H and C=O stretches of the pyridone amide.
-
Mass Spectrometry verifies the molecular formula with an accurate mass measurement of the molecular ion and corroborates the presence of the carboxylic acid through its characteristic fragmentation pattern (loss of CO₂).
Together, these techniques form a self-validating system that provides the robust and reliable data required for advanced research, patent applications, and regulatory submissions in the field of drug development.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. RSC. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). HMDB. Available at: [Link]
-
MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. RSC. Available at: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0329647). Available at: [Link]
-
Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306428). Available at: [Link]
-
The Royal Society of Chemistry. (2024). Supplementary Information Aqueous solution of biogenic carboxylic acids.... RSC. Available at: [Link]
-
RSC Publishing. (2021). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0074798). Available at: [Link]
-
Taylor & Francis Online. Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Available at: [Link]
-
PubChem. 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. Available at: [Link]
-
ResearchGate. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. Available at: [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
ResearchGate. The IR spectra of compounds 1–6. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
PubMed. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Available at: [Link]
-
CORE. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Available at: [Link]
-
PubChem. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Available at: [Link]
-
ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available at: [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]
-
ACS Publications. (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chem.washington.edu [chem.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and Isolation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid from Natural Sources
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine alkaloid identified as an Activator Protein-1 (AP-1) inhibitor with potential applications in the study of inflammatory conditions such as atopic dermatitis.[1][2] Its known natural origin is the entomopathogenic fungus Cordyceps bassiana. This guide provides a comprehensive, technically-grounded framework for the discovery, isolation, and characterization of this compound from its natural source. The methodologies presented herein are synthesized from established protocols for pyridine and other fungal alkaloids, offering a robust workflow for researchers in natural product chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process from biomass to purified compound.
Introduction: The Significance of Pyridine Alkaloids
Pyridine alkaloids are a diverse class of naturally occurring compounds characterized by a pyridine ring core.[3] They are biosynthesized from precursors like amino acids and are found across a wide range of organisms, including plants, fungi, and marine invertebrates.[3][4] Many of these compounds exhibit significant biological activities, interacting with key physiological targets such as neurotransmitter receptors and enzymes, which makes them a rich source for drug discovery.[3]
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid belongs to this important class of molecules. Its identification as an AP-1 inhibitor that can downregulate the expression of cyclooxygenase-2 (COX-2) highlights its potential as a lead compound for developing novel anti-inflammatory therapeutics.[1][2] The primary documented natural source of this compound is the fungus Cordyceps bassiana, a well-known producer of bioactive secondary metabolites.[1][2]
This guide will detail a strategic approach to isolate and purify 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, beginning with the cultivation of its fungal source and proceeding through extraction, chromatographic separation, and structural elucidation.
Natural Source and Cultivation
The Fungal Producer: Cordyceps bassiana
Cordyceps bassiana, an entomopathogenic fungus, is the reported producer of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.[1][2] This fungus is known for its complex secondary metabolism, which is often activated during its interaction with insect hosts. For laboratory-scale production, in vitro cultivation is a more controlled and scalable approach.
Cultivation Protocol for Secondary Metabolite Production
The goal of cultivation is to maximize the biomass and the production of the target metabolite. This often requires optimizing media composition and culture conditions.
Step-by-Step Cultivation Protocol:
-
Strain Acquisition and Maintenance: Obtain a verified strain of Cordyceps bassiana from a reputable culture collection. Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage.
-
Inoculum Preparation: Aseptically transfer a small piece of the mycelial culture from the PDA slant to a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a sufficient liquid inoculum.
-
Large-Scale Fermentation: Use the liquid inoculum to seed a larger fermentation vessel. A rich medium, such as Sabouraud Dextrose Broth supplemented with yeast extract, can be used to promote robust growth and secondary metabolite production.
-
Media Composition (per liter):
-
Dextrose: 40 g
-
Peptone: 10 g
-
Yeast Extract: 5 g
-
Distilled Water: 1 L
-
-
-
Fermentation Conditions: Maintain the culture at 25°C with continuous agitation (150-200 rpm) for 14-21 days. The extended fermentation period is often necessary for the accumulation of secondary metabolites.
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by filtration or centrifugation. Both the mycelium and the broth should be processed, as the target compound could be intracellular or secreted.
Extraction and Initial Fractionation
The chemical properties of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (a polar, potentially zwitterionic molecule at neutral pH) guide the choice of extraction solvents and fractionation strategy. This approach is analogous to methods used for isolating polar alkaloids like trigonelline from plant sources.[5]
Extraction Workflow
Caption: Workflow for Extraction and Solvent Partitioning.
Protocol for Extraction and Partitioning:
-
Mycelial Extraction: Lyophilize (freeze-dry) the mycelial biomass. Pulverize the dried mycelia and extract exhaustively with methanol (3 x 500 mL for every 100 g of dry weight) at room temperature. Combine the methanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Broth Extraction: Adjust the pH of the culture broth to acidic (pH 3-4) with HCl to ensure the carboxylic acid group is protonated. Perform liquid-liquid extraction with ethyl acetate or a more polar solvent like n-butanol. The choice of solvent is critical; butanol is often effective for recovering polar alkaloids.
-
Combining and Fractionation: Combine the crude extracts from the mycelium and broth. Dissolve the combined extract in a mixture of water and methanol. Perform sequential liquid-liquid partitioning against hexane, ethyl acetate, and n-butanol. This will separate the compounds based on polarity. The target compound is expected to be in the more polar fractions (n-butanol and aqueous).
Chromatographic Purification
Purification of the target compound from the active fraction (likely the n-butanol or aqueous fraction) will require multiple chromatographic steps.
Purification Workflow
Caption: Chromatographic Purification Strategy.
Step-by-Step Purification Protocol:
-
Initial Column Chromatography: Subject the bioactive fraction to column chromatography. Given the polar nature of the target, a reversed-phase C18 silica gel is a suitable stationary phase.
-
Stationary Phase: Reversed-phase C18 silica gel.
-
Mobile Phase: A gradient of methanol in water (e.g., 10% to 100% methanol).
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Bioassay-Guided Fractionation (Optional): If a specific bioassay for AP-1 inhibition is available, it can be used to guide the fractionation process, focusing purification efforts on the most active fractions.
-
Preparative HPLC: Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification.
-
Column: A preparative scale reversed-phase C18 column.
-
Mobile Phase: An isocratic or shallow gradient mobile phase (e.g., 20% methanol in water with 0.1% formic acid to improve peak shape) determined from analytical HPLC analysis.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the compound (likely around 260-280 nm for a pyridone chromophore).
-
Structural Elucidation
Once the compound is isolated in pure form, its structure must be confirmed.
| Technique | Purpose | Expected Data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula. | ESI-MS would show a molecular ion peak corresponding to the exact mass of C7H7NO3. |
| ¹H NMR Spectroscopy | Determines the number and connectivity of hydrogen atoms. | Signals for a methyl group, and protons on the pyridine ring. |
| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms. | Signals for the methyl carbon, carbonyl carbons (ketone and carboxylic acid), and sp² carbons of the pyridine ring. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the detailed connectivity of the molecule. | Correlations would confirm the substitution pattern on the pyridine ring and the positions of the methyl and carboxylic acid groups. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Characteristic stretches for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C=C/C=N (aromatic ring). |
| UV-Vis Spectroscopy | Provides information about the chromophore. | Absorbance maxima consistent with a substituted pyridone system. |
Conclusion and Future Directions
This guide outlines a comprehensive and technically sound strategy for the isolation and characterization of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid from its known fungal source, Cordyceps bassiana. The methodologies are based on established principles of natural product chemistry, tailored to the specific properties of this polar pyridine alkaloid. The successful isolation and structural confirmation of this compound will enable further investigation into its pharmacological properties and potential as a therapeutic agent. Future work should focus on optimizing fermentation conditions to enhance the yield of the target compound and exploring its biosynthetic pathway to open avenues for metabolic engineering and sustainable production.
References
-
PubChem. (n.d.). Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. Retrieved from [Link]
-
Chen, N., Ma, X., Liu, B., Zhu, T., Liu, Y., & Li, T. (2025). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Barra, L., & Foundation, O. B. (n.d.). Advances on the biosynthesis of pyridine rings. PubMed Central. Retrieved from [Link]
-
Grok. (n.d.). Pyridine alkaloids. Retrieved from [Link]
-
Dewick, P. M. (2009). Structure and biosynthesis of pyridine alkaloids in Nicotiana tabacum. ResearchGate. Retrieved from [Link]
-
Li, G., et al. (n.d.). A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity. Journal of Asian Natural Products Research. Retrieved from [Link]
-
Timm, C., Mordhorst, T., & Köck, M. (2010). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Marine Drugs. Retrieved from [Link]
-
Minami, Y., et al. (n.d.). Accumulation and function of trigonelline in non-leguminous plants. PubMed. Retrieved from [Link]
-
El-Hossary, E. M., et al. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI. Retrieved from [Link]
-
Wang, C., et al. (2024). Isolation and absolute configuration of alkylpyridine alkaloids from the marine sponge Hippospongia lachne. PubMed. Retrieved from [Link]
-
Thomas, A., & Badrinath, A. (2015). Bioactive Alkaloids from Marine Sponges. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2025). Trigonelline: A diverse regulator in plants. Retrieved from [Link]
-
Measles Who. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Standard). Retrieved from [Link]
-
Al-Hussary, N. A. A., & Al-Zubaidi, A. M. H. (2019). A New Method for the Isolation and Purification of Trigonelline as Hydrochloride from Trigonella foenum-graecum L. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Trigonelline – Knowledge and References. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Standard) | Measles Who [who-measles.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One moment, please... [iasj.rdd.edu.iq]
An In-Depth Technical Guide to 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as an AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activator Protein-1 (AP-1) is a critical transcription factor implicated in a myriad of cellular processes, including inflammation, proliferation, and apoptosis. Its dysregulation is a hallmark of numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a small molecule inhibitor of AP-1. We will delve into its synthesis, mechanism of action, and the experimental protocols required to validate its inhibitory effects. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the AP-1 signaling pathway.
Introduction: The Rationale for Targeting AP-1
The Activator Protein-1 (AP-1) is a dimeric transcription factor, typically composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families.[1] This transcription factor plays a pivotal role in regulating the expression of genes involved in a wide array of cellular responses to stimuli such as cytokines, growth factors, and stress.[2] The activation of AP-1 is a key event in the signal transduction pathways that control cellular proliferation, differentiation, and apoptosis.[2]
Given its central role in these fundamental cellular processes, it is not surprising that aberrant AP-1 activity is associated with a variety of pathological conditions, including cancer, inflammatory disorders, and neurodegenerative diseases.[3][4] Consequently, the development of small molecule inhibitors that can modulate AP-1 activity has become an area of intense research interest.[5] Such inhibitors hold the promise of providing novel therapeutic strategies for a range of human diseases.[3]
This guide focuses on a specific dihydropyridine derivative, 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which has been identified as an inhibitor of AP-1. We will explore the scientific underpinnings of its function and provide the technical details necessary for its study and potential development as a therapeutic agent.
Synthesis of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
The synthesis of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through a multi-step process. A common approach involves a modification of the Hantzsch pyridine synthesis, a classic method for the preparation of dihydropyridine derivatives.[6][7] This reaction involves the condensation of an aldehyde, a β-ketoester, and an amine or ammonia.[6]
A potential synthetic route is a diversity-oriented synthesis that has been developed for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.[8] This methodology can be adapted for the synthesis of the target molecule. The general principle involves the treatment of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with a primary amine to yield a 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.[8] Subsequent hydrolysis of the ester group would then yield the desired carboxylic acid.
A more direct, one-pot synthesis method for similar 4-substituted-pyridine-2,6-dicarboxylic acid derivatives has also been described, which involves the reaction of pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid, followed by reaction with ammonium acetate.[9] While not a direct synthesis of the target molecule, this approach could be modified by using appropriate starting materials.
A patented method for the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid involves a hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine in water at high temperatures.[10] This method, however, does not include the 4-methyl substituent.
Further research and developmental chemistry are required to establish a definitive and optimized synthesis protocol for 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Mechanism of AP-1 Inhibition
The precise molecular mechanism by which 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid inhibits AP-1 is an area of active investigation. However, based on the known mechanisms of other small molecule AP-1 inhibitors, several possibilities can be proposed.
Small molecule inhibitors of AP-1 can function through various mechanisms, including:
-
Preventing the formation of the AP-1 complex: Some inhibitors may bind to the Jun or Fos proteins, preventing their dimerization into the active AP-1 complex.[11]
-
Blocking DNA binding: Other inhibitors may interfere with the ability of the AP-1 dimer to bind to its specific DNA recognition sites, known as TPA-responsive elements (TREs).[11][12]
-
Modulating upstream signaling pathways: AP-1 activity is regulated by upstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are part of the mitogen-activated protein kinase (MAPK) family.[13][14] It is plausible that 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid may exert its inhibitory effect by modulating the activity of these upstream kinases, thereby preventing the phosphorylation and activation of c-Jun and c-Fos.
Computational studies on other small molecule AP-1 inhibitors suggest that they can bind to a specific site on the AP-1 Fos/Jun structure, blocking the residues that make contact with DNA and preventing the conformational changes necessary for DNA binding.[12] It is conceivable that 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid operates through a similar mechanism.
The following diagram illustrates the potential points of intervention for an AP-1 inhibitor within the signaling pathway.
Figure 1: Potential mechanisms of AP-1 inhibition.
Experimental Protocols for Assessing AP-1 Inhibition
To rigorously evaluate the efficacy of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as an AP-1 inhibitor, a series of well-established molecular and cellular biology assays should be employed.
AP-1 Luciferase Reporter Gene Assay
This assay provides a quantitative measure of AP-1 transcriptional activity. It utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple AP-1 binding sites.
Principle: If the inhibitor is effective, it will reduce the AP-1-driven expression of the luciferase gene, resulting in a decrease in light emission.
Protocol for RAW264.7 Macrophages:
-
Cell Culture and Transfection:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.[15][16]
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (e.g., 0-500 µM).
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with an AP-1 activator such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data Analysis:
-
Calculate the fold induction of AP-1 activity by the activator in the absence of the inhibitor.
-
Determine the dose-dependent inhibition of AP-1 activity by 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in AP-1 activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the direct binding of proteins to a specific DNA sequence.
Principle: A radiolabeled or fluorescently labeled DNA probe containing an AP-1 binding site is incubated with nuclear extracts from cells treated with the inhibitor. If the inhibitor prevents AP-1 from binding to the DNA, the amount of the slower-migrating protein-DNA complex will be reduced.
Protocol:
-
Nuclear Extract Preparation:
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the consensus AP-1 binding site (5'-CGCTTGATGACTCAGCCGGAA-3').
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.[19]
-
-
Binding Reaction and Electrophoresis:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.[18]
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes).
-
Data Analysis:
-
Compare the intensity of the shifted band (AP-1-DNA complex) in the lanes corresponding to treated and untreated samples.
-
A decrease in the intensity of the shifted band in the presence of the inhibitor indicates reduced AP-1 DNA binding.
Western Blot Analysis of c-Fos and c-Jun Expression and Phosphorylation
Western blotting can be used to assess the effect of the inhibitor on the expression levels and phosphorylation status of the key AP-1 components, c-Fos and c-Jun.
Principle: Changes in the total protein levels of c-Fos and c-Jun, or in their phosphorylation at specific activating sites, can indicate the mechanism of AP-1 inhibition.
Protocol:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total c-Fos, total c-Jun, phospho-c-Fos (e.g., at Ser32), and phospho-c-Jun (e.g., at Ser63/73).[22]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific effect on phosphorylation.
-
Compare the expression and phosphorylation levels of c-Fos and c-Jun in treated versus untreated cells.
The following diagram illustrates the general workflow for these experimental protocols.
Figure 2: Experimental workflow for assessing AP-1 inhibition.
Quantitative Data and Efficacy
Published data indicates that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a closely related compound, significantly suppresses AP-1-mediated luciferase activity in LPS-stimulated RAW264.7 macrophages at concentrations between 200-400 μM.[23] This compound also downregulates the expression of COX-2 mRNA, a known downstream target of AP-1.[23]
To provide a more precise measure of the inhibitory potency of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, it is essential to determine its half-maximal inhibitory concentration (IC50). This can be achieved by performing dose-response experiments using the AP-1 luciferase reporter assay as described above.
| Compound | Assay | Cell Line | Stimulus | Concentration Range | Reported Effect | Reference |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Luciferase Reporter Assay | RAW264.7 | LPS | 200-400 µM | Significant suppression of AP-1 activity | [23] |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | mRNA Expression | RAW264.7 | LPS | 200-400 µM | Downregulation of COX-2 mRNA | [23] |
Table 1: Summary of reported in vitro efficacy of a related AP-1 inhibitor.
Further studies are warranted to establish a definitive IC50 value for 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and to evaluate its efficacy in other cell lines and in vivo models of diseases where AP-1 is implicated.
Specificity and Potential Off-Target Effects
A critical aspect in the development of any therapeutic inhibitor is its specificity for the intended target. While 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been identified as an AP-1 inhibitor, it is important to investigate its potential off-target effects.
Dihydropyridine derivatives are a well-known class of L-type calcium channel blockers.[6] Therefore, it is crucial to assess whether 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits any activity on calcium channels.[24] This can be evaluated using electrophysiological techniques such as patch-clamp assays or by measuring calcium influx in response to depolarization.
Furthermore, the selectivity of the compound for AP-1 over other transcription factors should be investigated. This can be achieved by performing luciferase reporter assays with reporter constructs driven by other transcription factors, such as NF-κB, STAT3, or Nrf2. A selective AP-1 inhibitor would show minimal or no effect on the activity of these other transcription factors. Some dihydropyridine derivatives have been shown to inhibit STAT1 phosphorylation, suggesting a potential for broader effects on signaling pathways.[25]
The combinatorial nature of transcription factor interactions can provide a basis for therapeutic selectivity.[26] By targeting a specific "mosaic" transcription complex that is unique to a particular cell type or disease state, it may be possible to achieve a desired therapeutic effect with minimal off-target consequences.[26]
Conclusion and Future Directions
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid represents a promising lead compound for the development of novel therapeutics targeting the AP-1 signaling pathway. Its ability to inhibit AP-1 activity makes it a candidate for further investigation in the context of various diseases characterized by AP-1 dysregulation.
Future research should focus on several key areas:
-
Optimization of Synthesis: Development of a robust and scalable synthesis protocol is essential for further preclinical and clinical development.
-
Elucidation of the Precise Mechanism of Action: Detailed biochemical and structural studies are needed to fully understand how this compound interacts with the components of the AP-1 pathway.
-
Comprehensive Efficacy and Specificity Profiling: In-depth studies to determine its IC50 in various contexts, and to thoroughly assess its selectivity and off-target effects are crucial.
-
In Vivo Studies: Evaluation of the compound's efficacy, pharmacokinetics, and safety in relevant animal models of disease is a critical next step.
By addressing these key areas, the full therapeutic potential of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as an AP-1 inhibitor can be realized.
References
- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). The Hantzsch synthesis: an overview. RSC Advances, 4(94), 54282–54299.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Giri, R., et al. (2014). Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1). Journal of Medicinal Chemistry, 57(15), 6045-6069.
- Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
- Hogan, P. G., Chen, L., Nardone, J., & Rao, A. (2019). Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor. Proceedings of the National Academy of Sciences, 116(19), 9379-9384.
- Wang, Y., et al. (2008). Determination of Nuclear Transcription Factor Activity Using a Modified Electrophoretic Mobility Shift Assay. Brazilian Archives of Biology and Technology, 51(4), 867-872.
- Palanki, M. S., et al. (2014). Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective. ACS Medicinal Chemistry Letters, 5(8), 838-843.
- Jacobson, K. A., et al. (1998). Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors. Journal of Medicinal Chemistry, 41(14), 2613-2623.
- Vigneron, M., et al. (1996). Heterodimerization with Different Jun Proteins Controls c-Fos Intranuclear Dynamics and Distribution. Molecular and Cellular Biology, 16(12), 6593-6603.
-
ResearchGate. (n.d.). NF-kB and AP-1 pathway luciferase reporter assays. RAW264.7 cells... Retrieved from [Link]
- Liu, Y., et al. (2022). MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential.
-
Li-cor. (n.d.). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. Retrieved from [Link]
- Drakos, E., et al. (2007). Impact of C-FOS/C-JUN Transcriptional Factors Co-Expression in Non–small Cell Lung Carcinoma. Anticancer Research, 27(1A), 235-243.
-
INDIGO Biosciences. (n.d.). Human Activator Protein-1 (AP-1) Reporter Assay System. Retrieved from [Link]
-
Akerman, I. (2010, April 22). EMSA (Ildem Akerman) Preparation of Nuclear Extracts for EMSA (10 cm diameter dish). Retrieved from [Link]
- Cheung, S. T., et al. (2015). Transfecting RAW264.7 Cells with a Luciferase Reporter Gene. Journal of Visualized Experiments, (99), e52807.
- Chen, Y. C., & Chen, C. (2019).
- Angel, P., et al. (1988). The c-Fos protein interacts with c-Jun/AP-1 to stimulate transcription of AP-1 responsive genes. Cell, 55(5), 875-885.
- Tulchinsky, E., et al. (1997).
- CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents. (n.d.).
- Feng, Y., et al. (2011). Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1). Probe Reports from the NIH Molecular Libraries Program.
- Giguère, V. (2021). JNK Mediates Differentiation, Cell Polarity and Apoptosis During Amphioxus Development by Regulating Actin Cytoskeleton Dynamics and ERK Signalling. Frontiers in Cell and Developmental Biology, 9, 756789.
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
- MDPI. (2023). Plasmodial Transcription Factors and Chromatin Modifiers as Drug Targets. Molecules, 28(1), 353.
-
protocols.io. (2017, November 30). Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Retrieved from [Link]
- Triggle, D. J., et al. (1991). Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. Journal of Medicinal Chemistry, 34(10), 3164-3170.
- Muller, S., et al. (2001). Down-Regulation of c-Fos/c-Jun AP-1 Dimer Activity by Sumoylation. Molecular and Cellular Biology, 21(24), 8447-8458.
- Meloche, S., & Pouysségur, J. (2007).
-
Patsnap Synapse. (2024, June 21). What are AP-1 inhibitors and how do they work? Retrieved from [Link]
-
PubMed. (n.d.). Regulation and Control of AP-1 Binding Activity in Embryotoxicity. Retrieved from [Link]
-
University of Calgary. (n.d.). Electrophoretic Mobility Shift Assay. Retrieved from [Link]
- Kumar, R., & Thompson, E. B. (1999). Transcription Factors as Drug Targets: Opportunities for Therapeutic Selectivity. Endocrine Reviews, 20(4), 431-450.
-
JoVE. (2022, July 31). Transfecting RAW264.7 Cells With Luciferase Reporter Gene l Protocol Preview [Video]. YouTube. [Link]
-
PubMed. (2014, August 28). Small molecule inhibitors targeting activator protein 1 (AP-1). Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization. Retrieved from [Link]
-
R Discovery. (n.d.). ERK Signaling Research Articles. Retrieved from [Link]
-
PubMed Central. (n.d.). Transcription Factor Inhibition: Lessons Learned and Emerging Targets. Retrieved from [Link]
-
ResearchGate. (n.d.). AP-1 activation in RAW 264.7 cells. A) RAW 264.7 cells were... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Dihydropyrimidine calcium channel blockers. 2. 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Retrieved from [Link]
-
PubMed. (n.d.). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Retrieved from [Link]
- ACS Omega. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15785-15795.
Sources
- 1. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterodimerization with Different Jun Proteins Controls c-Fos Intranuclear Dynamics and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule inhibitors targeting activator protein 1 (AP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Stimulation of c-Jun/AP-1-Activity by the Cell Cycle Inhibitor p57Kip2 [frontiersin.org]
- 10. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Mechanism of Small Molecules Inhibiting Activator Protein-1 DNA Binding Probed with Induced Fit Docking and Metadynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. imperial.ac.uk [imperial.ac.uk]
- 18. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. mesoscale.com [mesoscale.com]
- 23. invivogen.com [invivogen.com]
- 24. Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Transcription Factors as Drug Targets: Opportunities for Therapeutic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the COX-2 Downregulation Pathway by 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Abstract
This technical guide delineates a comprehensive strategy for elucidating the molecular mechanisms by which 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a novel small molecule, is hypothesized to downregulate the expression of Cyclooxygenase-2 (COX-2). Drawing from evidence on structurally related compounds that indicates the inhibition of the Activator Protein-1 (AP-1) transcription factor, we propose a putative signaling pathway for investigation. This document provides a robust framework for researchers, scientists, and drug development professionals, detailing the experimental rationale, step-by-step protocols, and data interpretation strategies necessary to validate this pathway. Our approach is grounded in the principles of scientific integrity, offering a self-validating system of protocols designed to rigorously test the proposed mechanism of action.
Introduction: The Rationale for Investigating 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Its expression is tightly regulated and is induced by various pro-inflammatory stimuli, including cytokines and lipopolysaccharides (LPS). Consequently, the inhibition of COX-2 expression or activity remains a cornerstone of anti-inflammatory therapeutic strategies.
The dihydropyridine scaffold is a well-established pharmacophore present in numerous bioactive compounds. Recent studies on close structural analogs, such as 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, have demonstrated potent anti-inflammatory effects, specifically through the downregulation of COX-2 mRNA expression via the inhibition of the AP-1 transcription factor.[1] This provides a strong rationale for investigating the therapeutic potential and mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a novel COX-2 downregulating agent.
This guide puts forth a hypothesized signaling pathway and a detailed experimental plan to interrogate the molecular interactions and cellular events through which this compound may exert its anti-inflammatory effects.
Proposed Mechanism of Action: A Multi-faceted Approach to COX-2 Regulation
Based on the available evidence for analogous compounds and the well-established signaling cascades that govern COX-2 expression, we propose that 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid downregulates COX-2 via a convergent inhibition of key transcription factors, primarily AP-1, and potentially NF-κB, through modulation of upstream Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Figure 1: Proposed signaling pathway for COX-2 downregulation.
Experimental Validation: A Step-by-Step Investigative Framework
This section outlines the critical experiments required to systematically validate the proposed mechanism of action. Each protocol is designed to be self-validating, with clear endpoints and controls.
Synthesis of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
The synthesis of the target compound can be achieved through established methods for dihydropyridine carboxylic acid derivatives. A generalizable approach involves the reaction of appropriate precursors under controlled conditions.[2][3]
Experimental Workflow for Synthesis:
Figure 2: General workflow for the synthesis of the target compound.
Cell Culture and Treatment
RAW 264.7 murine macrophages are a suitable model system for these studies due to their robust inflammatory response to LPS.
-
Cell Line: RAW 264.7 Macrophages (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Treatment Protocol:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest cells or supernatants for downstream analysis.
-
Quantification of COX-2 Expression
3.3.1. Real-Time Quantitative PCR (RT-qPCR) for COX-2 mRNA Levels
This experiment will determine if the compound affects the transcription of the COX-2 gene.
-
Methodology:
-
Isolate total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for murine COX-2 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Expected Outcome: A dose-dependent decrease in COX-2 mRNA levels in cells treated with the compound compared to LPS-stimulated controls.
3.3.2. Western Blotting for COX-2 Protein Levels
This will confirm if the changes in mRNA levels translate to changes in protein expression.
-
Methodology:
-
Lyse treated cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize using an appropriate detection system.
-
-
Expected Outcome: A dose-dependent reduction in COX-2 protein levels in compound-treated cells.
Investigation of Upstream Signaling Pathways
3.4.1. Western Blotting for MAPK Phosphorylation
This will assess the compound's effect on the activation of key MAPK signaling molecules.
-
Methodology:
-
Follow the Western blotting protocol as described above.
-
Use primary antibodies specific for the phosphorylated forms of JNK, p38, and ERK, as well as antibodies for the total forms of these proteins.
-
-
Expected Outcome: A reduction in the phosphorylation of JNK, p38, and/or ERK in the presence of the compound.
3.4.2. NF-κB Pathway Analysis
-
Western Blotting for IκBα Degradation and p65 Phosphorylation:
-
Probe membranes with antibodies against IκBα and phosphorylated p65 (Ser536).
-
Expected Outcome: Inhibition of LPS-induced IκBα degradation and p65 phosphorylation by the compound.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
Grow cells on coverslips, treat as described, and then fix and permeabilize.
-
Incubate with an anti-p65 antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of p65 using fluorescence microscopy.
-
Expected Outcome: The compound will prevent the LPS-induced translocation of p65 from the cytoplasm to the nucleus.
-
3.4.3. AP-1 Activity Assays
-
Western Blotting for c-Fos and c-Jun Expression/Phosphorylation:
-
Assess the levels of total and phosphorylated c-Fos and c-Jun, the primary components of the AP-1 complex.
-
Expected Outcome: The compound will inhibit the LPS-induced expression and/or phosphorylation of c-Fos and c-Jun.
-
-
Electrophoretic Mobility Shift Assay (EMSA) or DNA-binding ELISA:
-
Use nuclear extracts from treated cells and a labeled oligonucleotide probe containing the AP-1 binding consensus sequence.
-
Expected Outcome: A decrease in the binding of nuclear proteins to the AP-1 probe in samples from compound-treated cells.
-
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
| Experimental Assay | Parameter Measured | Expected Result with Compound Treatment |
| RT-qPCR | COX-2 mRNA levels | Dose-dependent decrease |
| Western Blot | COX-2 protein levels | Dose-dependent decrease |
| Western Blot | Phospho-JNK, -p38, -ERK | Dose-dependent decrease in phosphorylation |
| Western Blot | IκBα levels | Inhibition of degradation |
| Western Blot | Phospho-p65 levels | Dose-dependent decrease in phosphorylation |
| Immunofluorescence | p65 localization | Predominantly cytoplasmic |
| Western Blot | c-Fos, c-Jun levels | Dose-dependent decrease in expression/phosphorylation |
| EMSA/DNA-binding ELISA | AP-1 DNA binding | Dose-dependent decrease in binding activity |
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for investigating the COX-2 downregulating properties of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. By systematically evaluating its effects on the MAPK, NF-κB, and AP-1 signaling pathways, researchers can build a complete picture of its mechanism of action. The successful validation of this proposed pathway will not only elucidate the anti-inflammatory properties of this novel compound but also pave the way for its further development as a potential therapeutic agent.
References
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health.[Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI.[Link]
-
Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC.[Link]
-
Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective. PMC.[Link]
Sources
Unlocking the Potential of Dihydropyridine Compounds: A Technical Guide to Theoretical Studies and Molecular Modeling
Introduction: The Versatility of the Dihydropyridine Scaffold
Dihydropyridine (DHP), a six-membered heterocyclic compound, is a cornerstone in medicinal chemistry, recognized for its remarkable and diverse pharmacological potential.[1][2][3][4] Initially gaining prominence as potent L-type calcium channel blockers for the management of cardiovascular diseases like hypertension and angina pectoris, the therapeutic applications of DHP derivatives have expanded significantly.[5][6][7][8] The DHP scaffold is now considered a "privileged structure" in drug discovery, with derivatives showing promise as antimicrobial, antioxidant, antitubercular, anti-inflammatory, and antidiabetic agents.[1][2][3][4]
The efficacy of dihydropyridine-based drugs is intricately linked to their three-dimensional structure and the nature of substituents on the DHP ring.[9] Minor structural modifications can dramatically alter their biological activity, tissue selectivity, and pharmacokinetic properties.[9] This sensitivity to structural changes makes theoretical studies and molecular modeling indispensable tools for the rational design of novel DHP derivatives with enhanced potency and selectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational strategies employed to elucidate the structure-activity relationships of dihydropyridine compounds and to guide the design of next-generation therapeutics.
Core Computational Methodologies in Dihydropyridine Research
The in silico investigation of dihydropyridine compounds leverages a multi-faceted approach, combining quantum mechanics, molecular mechanics, and data-driven modeling to provide a holistic understanding of their behavior at the molecular level.
Density Functional Theory (DFT) Studies: Unveiling Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[7][10] For dihydropyridine research, DFT calculations are crucial for understanding the fundamental properties that govern their stability, reactivity, and interaction with biological targets.
Key Applications of DFT in DHP Research:
-
Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of DHP derivatives.
-
Vibrational Analysis: Predicting infrared and Raman spectra to complement experimental characterization.[10]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's ability to donate and accept electrons, which is critical for chemical reactions and intermolecular interactions.[10]
-
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to identify electrophilic and nucleophilic sites, which are key for predicting non-covalent interactions with a receptor.[10]
-
Calculation of Molecular Descriptors: Generating a wide range of electronic and quantum chemical descriptors (e.g., dipole moment, hardness, softness, electronegativity) that are subsequently used in Quantitative Structure-Activity Relationship (QSAR) studies.[7][11][12]
Experimental Protocol: A Typical DFT Calculation Workflow
-
Structure Drawing: The 2D structure of the dihydropyridine derivative is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Pre-optimization: The 2D structure is converted to a 3D conformation and pre-optimized using a molecular mechanics force field (e.g., MMFF94).
-
DFT Calculation Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: A suitable functional, such as B3LYP, is chosen.[11][12]
-
Basis Set: A basis set, like 6-31G+(d,p), is selected to describe the atomic orbitals.[11][12]
-
Calculation Type: Geometry optimization followed by frequency calculation to ensure a true energy minimum.
-
-
Analysis of Results: The output files are analyzed to extract optimized geometries, energies, orbital information, and other calculated properties.
Molecular Docking: Predicting Binding Interactions and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[5][13][14] For dihydropyridines, this is essential for understanding how they interact with their primary targets, such as the L-type and T-type calcium channels.[6][15]
Causality in Docking Studies:
The primary goal of docking is to identify the most stable binding pose of a DHP derivative within the active site of its target protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a scoring function that estimates the binding affinity. A lower binding energy generally indicates a more favorable interaction.[5]
Key Insights from Molecular Docking:
-
Binding Mode Prediction: Elucidating the specific amino acid residues involved in the interaction with the DHP molecule.[15]
-
Binding Affinity Estimation: Providing a semi-quantitative prediction of the binding strength, which can be used to rank different DHP derivatives.[5]
-
Structure-Activity Relationship (SAR) Rationalization: Explaining why certain structural modifications lead to increased or decreased activity.[14]
-
Virtual Screening: Screening large libraries of virtual compounds to identify potential new DHP-based inhibitors.
Experimental Protocol: A Standard Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling if the experimental structure is unavailable.[15]
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of the dihydropyridine derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define a "docking box" or grid around the active site of the protein where the docking algorithm will search for binding poses.
-
Docking Simulation:
-
Pose Analysis and Scoring:
-
The resulting binding poses are clustered and ranked based on their predicted binding energies.
-
The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein.
-
Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time.[5][15] This is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.
Why MD Simulations are Critical:
MD simulations provide a more realistic representation of the biological system by incorporating the effects of solvent, temperature, and pressure. This allows for a more rigorous evaluation of the stability of the DHP-protein complex and can reveal important dynamic features that are not captured by docking alone.
Key Outcomes of MD Simulations:
-
Complex Stability Analysis: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots are analyzed to assess the stability of the protein and the ligand over the simulation time.
-
Interaction Fingerprinting: Identifying the most persistent interactions between the DHP derivative and the protein throughout the simulation.
-
Binding Free Energy Calculations: More accurate estimation of binding affinities using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[5][15]
Experimental Protocol: A Generalized MD Simulation Workflow
-
System Setup:
-
The top-ranked docked complex from the molecular docking study is used as the starting point.
-
The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Minimization and Equilibration:
-
The system is energy-minimized to remove any steric clashes.
-
A series of equilibration steps are performed under controlled temperature and pressure to allow the system to relax to a stable state.
-
-
Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to collect trajectory data.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various properties like RMSD, RMSF, hydrogen bond occupancy, and binding free energies.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are fundamental to the rational design of dihydropyridine derivatives. They aim to establish a relationship between the chemical structure of the compounds and their biological activity.[9][17][18]
Key Structural Features Influencing the Activity of Dihydropyridines:
-
The 1,4-Dihydropyridine Ring: This core scaffold is essential for activity.
-
Substituents at the C3 and C5 Positions: The nature and size of the ester groups at these positions can influence potency and tissue selectivity.[14]
-
Substituent at the C4 Position: The aryl group at this position is crucial for activity, and its substitution pattern can significantly impact the compound's calcium channel blocking ability.[14][18]
-
Substituents at the C2 and C6 Positions: Typically, small alkyl groups like methyl are preferred at these positions.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models use statistical methods to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors.[9][11][19]
The QSAR Modeling Process:
-
Data Set Preparation: A series of dihydropyridine compounds with their experimentally determined biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, electronic, and quantum chemical) are calculated for each compound.
-
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the biological activity.[9][11][12]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.[9][19]
Predictive Power of QSAR:
A validated QSAR model can be used to predict the biological activity of newly designed, unsynthesized dihydropyridine derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.
In Silico Drug Design Workflow for Novel Dihydropyridine Derivatives
The integration of the aforementioned computational techniques provides a powerful and streamlined workflow for the design of novel dihydropyridine-based therapeutic agents.
Sources
- 1. A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Molecular simulations study of novel 1,4-dihydropyridines derivatives with a high selectivity for Cav3.1 calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular modeling, DFT studies, and EPR analysis of 1,4-dihydropyridines as potential calcium channel blockers [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking analysis of calcium channel blockers with ALR2 and RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Abstract & Introduction
This document provides a comprehensive, field-tested protocol for the synthesis of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a valuable heterocyclic building block. The 2-pyridone core structure is a prominent scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[1] Derivatives of dihydropyridines and pyridones are recognized for a wide range of therapeutic applications, including use as calcium channel blockers and kinase inhibitors.[2][3] The methodology detailed herein is robust, scalable, and proceeds through a stable, easily isolated nitrile intermediate, ensuring high purity of the final product. The synthesis is presented in two primary stages: a base-catalyzed condensation to form the pyridone ring, followed by a strong acid hydrolysis to yield the target carboxylic acid. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step procedure but also the underlying mechanistic rationale to empower troubleshooting and adaptation.
Synthesis Strategy and Rationale
The selected synthetic route is a logical two-step process designed for efficiency and control. This approach circumvents the challenges associated with directly forming the carboxylic acid moiety during the initial ring-closing reaction.
-
Step 1: Guareschi-Thorpe Condensation to Synthesize 4-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. This initial step constructs the core heterocyclic system. We employ a variation of the Guareschi-Thorpe condensation, reacting ethyl acetoacetate with cyanoacetamide. The reaction is catalyzed by a mild organic base, piperidine, which facilitates both the initial condensation and the subsequent intramolecular cyclization. This method is advantageous due to the ready availability of starting materials and the straightforward isolation of the crystalline nitrile intermediate.
-
Step 2: Acid-Catalyzed Hydrolysis. The stable nitrile intermediate is converted to the final carboxylic acid via hydrolysis. We utilize concentrated sulfuric acid, a standard and effective reagent for this transformation. The reaction proceeds cleanly, and the desired product can be precipitated by carefully adjusting the pH, allowing for simple purification. This two-step process provides a clear checkpoint for purity and yield before committing to the final transformation.[4]
The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is highly corrosive and must be handled with extreme care.
Part A: Synthesis of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (Intermediate)
3.1.1 Principle of the Method This reaction involves a base-catalyzed condensation between the active methylene group of cyanoacetamide and the ketone carbonyl of ethyl acetoacetate. The resulting adduct undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the ester carbonyl, followed by the elimination of ethanol to yield the stable 2-pyridone ring system.
3.1.2 Materials and Equipment
-
Ethyl acetoacetate (Reagent Grade, ≥99%)
-
Cyanoacetamide (Reagent Grade, ≥99%)
-
Piperidine (Reagent Grade, ≥99%)
-
Ethanol (95% or Absolute)
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
3.1.3 Step-by-Step Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (13.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol).
-
Add 60 mL of 95% ethanol to the flask and stir the mixture to form a suspension.
-
Carefully add piperidine (1.0 mL, ~0.01 mol) to the suspension. The piperidine acts as a basic catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. The solid should gradually dissolve, and the solution may turn pale yellow.
-
After 4 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for approximately 1 hour to maximize precipitation of the product. A dense, off-white to pale yellow precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold ethanol (2x 20 mL) to remove any unreacted starting materials and residual piperidine.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
3.1.4 Expected Results The procedure should yield an off-white to pale yellow crystalline solid.
-
Expected Yield: 75-85%
-
Key Characterization:
-
Melting Point: ~300°C (with decomposition)
-
IR (cm⁻¹): ~3200 (N-H stretch), 2220 (C≡N stretch), 1660 (C=O, amide stretch)
-
Part B: Synthesis of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
3.2.1 Principle of the Method This step involves the complete hydrolysis of the nitrile functional group to a carboxylic acid under harsh acidic conditions. The nitrile is protonated by the strong acid, making it susceptible to nucleophilic attack by water. This proceeds through an amide intermediate which is subsequently hydrolyzed to the final carboxylic acid product.[4]
3.2.2 Materials and Equipment
-
4-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (from Part A)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Crushed Ice
-
Sodium Hydroxide solution (10 M, for pH adjustment)
-
100 mL Round-bottom flask or beaker
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Large beaker (for quenching)
-
pH meter or pH paper
3.2.3 Step-by-Step Procedure
-
In a well-ventilated fume hood, place the dried 4-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (7.4 g, 0.05 mol) into a 100 mL round-bottom flask.
-
With extreme caution and while cooling the flask in an ice bath, slowly add 25 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. The solution will generate heat.
-
Once addition is complete and the solid is dissolved, remove the ice bath. Heat the reaction mixture to 80-90°C using an oil bath or heating mantle and maintain this temperature for 2 hours with continuous stirring.
-
Prepare a large beaker containing approximately 200 g of crushed ice.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
CRITICAL STEP: Very slowly and carefully, pour the reaction mixture in a thin stream into the beaker of crushed ice with vigorous stirring. This quenching step is highly exothermic.
-
A white precipitate of the carboxylic acid should form in the acidic aqueous solution.
-
Allow the slurry to stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~6-7) to remove residual acid.
-
Dry the final product in a vacuum oven at 80-90°C to a constant weight.
3.2.4 Expected Results The final product is obtained as a stable, white to off-white crystalline solid.
-
Expected Yield: 80-90%
-
Key Characterization:
-
Melting Point: >300°C
-
IR (cm⁻¹): 3400-2500 (broad O-H stretch of carboxylic acid), ~1700 (C=O, carboxylic acid), ~1650 (C=O, amide)
-
Summary of Reaction Parameters
| Parameter | Step 1: Nitrile Synthesis | Step 2: Acid Hydrolysis |
| Key Reagents | Ethyl acetoacetate, Cyanoacetamide | 4-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile |
| Catalyst/Solvent | Piperidine / Ethanol | Concentrated H₂SO₄ |
| Temperature | Reflux (~78°C) | 80-90°C |
| Reaction Time | 4 hours | 2 hours |
| Work-up | Cooling, Filtration | Quenching in ice, Filtration |
| Expected Yield | 75-85% | 80-90% |
Mechanistic Discussion
A thorough understanding of the reaction mechanisms is critical for optimization and troubleshooting.
Mechanism of Nitrile Intermediate Formation
The formation of the 2-pyridone ring proceeds via a base-catalyzed cascade reaction.
Caption: Key phases in the formation of the pyridone ring.
-
Knoevenagel Condensation: Piperidine deprotonates the α-carbon of cyanoacetamide, creating a potent nucleophile. This attacks the electrophilic ketone carbonyl of ethyl acetoacetate. Subsequent dehydration yields a conjugated intermediate. This type of condensation is a cornerstone of C-C bond formation.[5]
-
Intramolecular Cyclization: The amide nitrogen of the intermediate then acts as a nucleophile, attacking the electrophilic ester carbonyl in an intramolecular fashion. This 6-exo-trig cyclization is sterically and electronically favored.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion, which is subsequently protonated by the solvent to form ethanol. This final elimination step forms the stable 6-membered pyridone ring.
Mechanism of Nitrile Hydrolysis
The conversion of the nitrile to a carboxylic acid is a classic acid-catalyzed process.
-
Protonation: The lone pair on the nitrile nitrogen is protonated by the strong acid (H₂SO₄), significantly increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.
-
Tautomerization: A series of proton transfers results in the formation of a protonated amide intermediate.
-
Second Nucleophilic Attack: The carbonyl oxygen of the amide is protonated, further activating the carbonyl carbon for a second nucleophilic attack by water.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating ammonia (which is protonated to ammonium, NH₄⁺) to yield the final carboxylic acid.
This robust, two-step protocol provides a reliable and scalable method for producing high-purity 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a valuable substrate for further chemical exploration and drug discovery programs.
References
-
Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
-
de la Cruz, P., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 12(6), 1193-1209. [Link]
-
Martinez, R., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(23), 7179. [Link]
- Google Patents. (CN110818643A) Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
- Google Patents. (CN111303047A) Synthesis method of 2-amino-4, 6-dimethylpyridine.
-
Bakulina, O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 776-784. [Link]
-
Arkivoc. (2009). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, 2010(5), 235-247. [Link]
-
Bekhit, A. A., et al. (2008). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 16(1), 349-358. [Link]
-
Malhi, D. S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15933-15943. [Link]
-
Stanovnik, B., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Crystals
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to a Key Pharmaceutical Intermediate
6-Oxo-1,6-dihydropyridine-3-carboxylic acid is a pivotal structural motif in medicinal chemistry, serving as a precursor for a diverse range of pharmaceutical agents. Its unique electronic and structural properties make it a valuable building block in the development of novel therapeutics. Traditional synthesis routes can be multi-step, time-consuming, and often rely on harsh reagents. The hydrothermal synthesis method presented here offers a streamlined, environmentally benign, and efficient alternative for producing high-quality, crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
This application note provides a detailed protocol for the hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, delving into the underlying scientific principles and offering practical insights for successful implementation. The method leverages the unique properties of water at elevated temperatures and pressures to facilitate the conversion of 2-chloro-5-trifluoromethylpyridine to the desired product in a single step, yielding crystals with high stability and low internal defects[1].
Methodology: Principles and Experimental Protocol
The hydrothermal method utilizes a sealed, heated pressure vessel, known as an autoclave, to create a high-temperature and high-pressure aqueous environment.[2][3] Under these conditions, water acts not only as a solvent but also as a reactant, facilitating hydrolysis reactions that might otherwise require strong acids or bases. The elevated pressure prevents the water from boiling, allowing for reaction temperatures well above its normal boiling point. This controlled environment promotes the growth of well-defined crystals with fewer imperfections.[1]
Materials and Equipment
| Reagents | Grade | Supplier |
| 2-Chloro-5-trifluoromethylpyridine | ≥98% | Sigma-Aldrich |
| Deionized Water | High-Purity | Millipore |
| Equipment | Specifications |
| Jacketed Hydrothermal Reaction Kettle (Autoclave) | 25 mL, with PPL liner |
| Laboratory Oven | Capable of maintaining 100-180 °C (±2 °C) |
| Analytical Balance | Readability: 0.0001 g |
| Spatula, Beakers, Graduated Cylinders | Standard laboratory glassware |
Experimental Protocol: A Step-by-Step Guide
The following protocol is based on the method described in patent CN102924371B[1].
-
Preparation of the Reaction Mixture:
-
Accurately weigh 0.54 g of 2-chloro-5-trifluoromethylpyridine and transfer it to the 25 mL PPL liner of the hydrothermal reaction kettle.
-
Add 17 mL of deionized water to the PPL liner.
-
-
Sealing the Autoclave:
-
Carefully place the PPL liner inside the stainless-steel jacket of the autoclave.
-
Seal the autoclave according to the manufacturer's instructions, ensuring a tight and secure closure to withstand the internal pressure that will develop during heating.
-
-
Hydrothermal Reaction:
-
Place the sealed autoclave inside a preheated laboratory oven.
-
Set the oven temperature to a range of 100-180 °C. The optimal temperature may need to be determined empirically within this range to achieve the best crystal quality and yield.
-
Allow the reaction to proceed for 24-72 hours. The reaction time is a critical parameter that can influence the completeness of the reaction and the size of the resulting crystals.
-
-
Cooling and Product Recovery:
-
After the designated reaction time, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure.
-
Once cooled, carefully open the autoclave and remove the PPL liner.
-
Decant the supernatant liquid.
-
The white, flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid will be present in the inner tank.
-
Carefully collect the crystals and wash them with a small amount of deionized water to remove any residual impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Safety Precautions
-
High Pressure and Temperature: Hydrothermal synthesis involves high pressures and temperatures. The autoclave must be in good condition and used strictly according to the manufacturer's guidelines. Never exceed the maximum rated pressure and temperature of the vessel.
-
Chemical Handling: 2-Chloro-5-trifluoromethylpyridine is a chemical irritant. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Cooling Procedure: The cooling of the autoclave is a critical safety step. Rapid cooling can cause thermal shock and damage the vessel. Always allow for natural cooling to room temperature.
Visualizing the Workflow
The following diagram illustrates the key stages of the hydrothermal synthesis process.
Caption: Experimental workflow for the hydrothermal synthesis.
Reaction Mechanism: A Plausible Pathway
The conversion of 2-chloro-5-trifluoromethylpyridine to 6-oxo-1,6-dihydropyridine-3-carboxylic acid under hydrothermal conditions likely proceeds through a two-step hydrolysis mechanism.
-
Hydrolysis of the Chloro Group: The chloro substituent at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution by water, which is enhanced at high temperatures. This results in the formation of a 2-hydroxy-5-trifluoromethylpyridine intermediate.
-
Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group is then hydrolyzed to a carboxylic acid group. This transformation is also facilitated by the high temperature and pressure of the hydrothermal environment. The electron-withdrawing nature of the pyridine ring can further activate the trifluoromethyl group towards hydrolysis. While the direct hydrolysis of a trifluoromethyl group on a pyridine ring under these specific conditions is not extensively documented, the hydrolysis of trifluoromethyl groups on other aromatic systems is a known reaction, often requiring harsh conditions that are met in hydrothermal synthesis.
The following diagram illustrates the proposed reaction pathway.
Caption: Proposed reaction mechanism for the synthesis.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals, the following characterization techniques are recommended:
-
Melting Point: The melting point of the crystals should be determined and compared to the literature value.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O of the carboxylic acid and the pyridone ring, and the N-H and O-H stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the chemical structure of the compound and confirming the absence of impurities.
-
X-ray Diffraction (XRD): For crystalline materials, XRD provides information about the crystal structure and phase purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no yield | Incomplete reaction due to insufficient temperature or time. | Increase the reaction temperature or time within the recommended range. |
| Leak in the autoclave seal. | Ensure the autoclave is properly sealed before heating. Check the condition of the seal. | |
| Poor crystal quality | Reaction temperature too high or cooling too rapid. | Optimize the reaction temperature and ensure a slow, natural cooling process. |
| Impure product | Incomplete reaction or presence of side products. | Optimize reaction conditions (temperature, time). Recrystallize the product from a suitable solvent if necessary. |
Conclusion
The hydrothermal synthesis method offers a compelling strategy for the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals. This approach is characterized by its operational simplicity, high yield, and the production of high-quality crystalline material with excellent stability. By providing a detailed protocol and insights into the reaction mechanism, this application note serves as a valuable resource for researchers in the pharmaceutical and chemical sciences seeking to efficiently synthesize this important intermediate.
References
- CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed. [Link]
-
Hydrothermal synthesis - Wikipedia. [Link]
-
N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - NIH. [Link]
Sources
Application Note & Protocols: A Guide to the Diversity-Oriented Synthesis of 1,6-Dihydropyridine-3-carboxamides
Abstract
The 1,6-dihydropyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatization is of paramount interest for the discovery of novel therapeutic agents.[1][2] This guide provides a comprehensive, field-tested framework for the Diversity-Oriented Synthesis (DOS) of a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. By employing a robust multi-step sequence involving pyridone formation, C-4 activation, Suzuki-Miyaura cross-coupling, and parallel amidation, researchers can systematically generate a wide array of analogues for screening and lead optimization.[1][3] This document details the underlying chemical principles, provides step-by-step protocols, and offers insights into the rationale behind key experimental choices, empowering researchers in drug discovery and chemical biology.
Introduction: The Strategic Value of Pyridones and DOS
The 2-pyridone system, a structural isomer of a hydroxypyridine, is a cornerstone in the design of modern pharmaceuticals. Compounds incorporating this moiety have shown promise as P2X7 purinoceptor modulators, 11β-hydroxysteroid dehydrogenase 1 inhibitors, and dopamine D3 receptor antagonists, among other functions.[1] The challenge, however, lies in efficiently exploring the vast chemical space around this core to identify molecules with optimal potency, selectivity, and pharmacokinetic properties.
Diversity-Oriented Synthesis (DOS) offers a powerful solution. Unlike target-oriented synthesis, which focuses on a single molecule, DOS aims to generate collections of structurally diverse small molecules to probe biological systems.[4] The strategy outlined herein is a five-step sequence designed to introduce three key points of diversity (R¹, R², and R³/R⁴) into the 6-oxo-1,6-dihydropyridine core, making it an ideal platform for building compound libraries for high-throughput screening.[3][5]
Overall Synthetic Strategy
The synthesis begins with the construction of the pyridone ring, followed by a series of functionalization steps to introduce diversity at the C-4 and C-3 positions. The entire workflow is designed for adaptability, allowing for the incorporation of a wide range of building blocks at each stage.
Figure 1: High-level workflow for the diversity-oriented synthesis.
Detailed Protocols and Methodologies
The following protocols are based on a validated five-step synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.[1][3] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-Substituted Methyl 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates
This initial step constructs the core pyridone ring system by reacting a versatile enaminone precursor with a diverse set of primary amines, thereby introducing the first point of diversity (R¹).
-
Underlying Principle: This reaction proceeds via a cyclizative condensation. The primary amine initially displaces the dimethylamino group of the enaminone. The resulting intermediate then undergoes an intramolecular cyclization with the loss of methanol to form the stable 6-oxo-1,6-dihydropyridine ring.
-
Step-by-Step Protocol:
-
Prepare the starting enaminone, dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate, from dimethyl acetone-1,3-dicarboxylate and Bredereck's reagent.[1]
-
To a solution of the enaminone (1.0 eq) in methanol (0.5 M), add the desired primary amine (R¹-NH₂, 1.1 eq).
-
Heat the reaction mixture at reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography (e.g., dichloromethane/methanol gradient).
-
| R¹ Group (Amine) | Typical Yield | Notes |
| Methyl | > 85% | Reaction is typically clean and high-yielding. |
| Benzyl | > 80% | Product is a stable, crystalline solid. |
| 4-Methoxybenzyl | > 80% | Similar reactivity to benzylamine. |
| Cyclohexyl | ~75% | Slightly lower yields may be observed with bulky alkyl amines. |
Protocol 2: Activation of the 4-Position via Tosylation
To enable cross-coupling, the 4-hydroxy group is converted into a better leaving group, such as a tosylate. This activates the position for the subsequent Suzuki-Miyaura reaction.
-
Underlying Principle: The hydroxyl group at the C-4 position is a poor leaving group. Tosyl chloride (TsCl) reacts with the hydroxyl group in the presence of a base to form a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.
-
Step-by-Step Protocol:
-
Suspend the 4-hydroxy-pyridone from Protocol 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Add triethylamine (Et₃N, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the 4-tosyloxy derivative.
-
Protocol 3: Suzuki-Miyaura Arylation for C4-Diversity
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis and is used here to introduce the second point of diversity (R²), typically an aryl or heteroaryl group.[3]
-
Mechanistic Insight: The reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the C-O bond of the tosylate. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Step-by-Step Protocol:
-
In a reaction vessel, combine the 4-tosyloxy-pyridone from Protocol 2 (1.0 eq), the desired arylboronic acid (R²-B(OH)₂, 1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or PdCl₂(dppf) (5 mol %).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M).
-
Heat the reaction to 80-100 °C for 6-18 hours, until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo. Purify by flash column chromatography to afford the C-4 arylated product.
-
| R² Group (Boronic Acid) | Catalyst | Typical Yield |
| Phenyl | Pd(PPh₃)₄ | > 80% |
| 4-Fluorophenyl | PdCl₂(dppf) | > 75% |
| 3-Thienyl | Pd(PPh₃)₄ | ~70% |
| 4-Pyridyl | PdCl₂(dppf) | ~65% |
Protocol 4: Saponification to Unmask the Carboxylic Acid
The methyl ester at the C-3 position is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is the precursor for the final amidation step.
-
Underlying Principle: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. An acidic workup protonates the carboxylate to give the final carboxylic acid.
-
Step-by-Step Protocol:
-
Dissolve the C-4 arylated ester from Protocol 3 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 0.2 M).
-
Add an excess of lithium hydroxide (LiOH, 3.0-5.0 eq).
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Remove the THF by rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often pure enough for the next step without further purification.
-
Protocol 5: Parallel Amidation to Generate the Carboxamide Library
This final step introduces the third point of diversity (R³/R⁴) and is ideally suited for a parallel synthesis format to rapidly generate a library of final compounds.
-
Underlying Principle: The carboxylic acid is activated in situ using a peptide coupling reagent (e.g., HATU, HBTU) to form a highly reactive intermediate. This intermediate is then readily attacked by a primary or secondary amine nucleophile to form the stable amide bond.
-
Step-by-Step Protocol (for a single well in a parallel synthesizer or 96-well plate):
-
To a solution of the carboxylic acid from Protocol 4 (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF, 0.2 M), add a coupling reagent such as HATU (1.2 eq).
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature to allow for pre-activation.
-
Add the desired primary or secondary amine (R³R⁴NH, 1.5 eq).
-
Stir the reaction at room temperature for 4-16 hours.
-
The final products can be purified by preparative HPLC-MS.
-
Troubleshooting and Expert Recommendations
-
Low Yield in Suzuki Coupling: If yields are low, ensure solvents are thoroughly degassed to prevent catalyst deactivation. Screening different palladium catalysts, ligands, and bases may be necessary for challenging substrates (e.g., sterically hindered or electron-rich boronic acids).[6]
-
Incomplete Saponification: If the hydrolysis stalls, adding more LiOH or gently warming the reaction mixture (e.g., to 40 °C) can drive it to completion. Ensure sufficient water is present for the hydrolysis.
-
Purification Challenges: The final carboxamides can sometimes be difficult to purify by chromatography. Purification by preparative reverse-phase HPLC is often the most effective method, especially for library generation.
-
Greener Alternatives: For the initial pyridone synthesis, researchers can explore more environmentally friendly conditions. Multi-component Hantzsch-type reactions have been successfully performed using water as a solvent, under microwave irradiation, or using reusable catalysts, which can significantly reduce reaction times and waste.[7][8][9][10]
Conclusion
The diversity-oriented synthesis strategy presented here provides a powerful and adaptable platform for the creation of 1,6-dihydropyridine-3-carboxamide libraries. By systematically varying the amine, arylboronic acid, and final amide coupling partners, researchers can efficiently generate hundreds of distinct analogues. This approach accelerates the hit-to-lead process in drug discovery by enabling a broad exploration of structure-activity relationships around a high-value heterocyclic core.
References
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 17, 2026, from [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved January 17, 2026, from [Link]
-
Frontiers in Chemistry. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved January 17, 2026, from [Link]
-
Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-9. [Link]
-
Baškovč, J., et al. (2012). Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513–519. [Link]
-
Journal of Chemical Education. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Retrieved January 17, 2026, from [Link]
-
Scientific & Academic Publishing. (n.d.). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. Retrieved January 17, 2026, from [Link]
-
Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(53), 33456-33463. [Link]
-
ResearchGate. (2012). Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Retrieved January 17, 2026, from [Link]
-
Spring, D. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. Retrieved January 17, 2026, from [Link]
-
Lavhale, S. F., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 27(15), 4979. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. article.sapub.org [article.sapub.org]
Application Notes and Protocols for the Analytical Characterization of Dihydropyridine Derivatives
Introduction: The Analytical Imperative for Dihydropyridine Derivatives
Dihydropyridines (DHPs) are a cornerstone class of calcium channel blockers, widely prescribed for the management of cardiovascular conditions such as hypertension and angina.[1][2] The therapeutic efficacy and safety of these drugs are intrinsically linked to their precise chemical structure and purity. Therefore, robust and reliable analytical methodologies are paramount throughout the drug development lifecycle—from initial synthesis and characterization to formulation, quality control, and pharmacokinetic studies.
This comprehensive guide provides a detailed exploration of the key analytical techniques for the characterization of dihydropyridine derivatives. Moving beyond a simple recitation of procedural steps, this document delves into the rationale behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors. Each protocol is designed as a self-validating system, grounded in authoritative pharmacopeial standards and peer-reviewed scientific literature to ensure the highest degree of technical accuracy and trustworthiness.
Chromatographic Techniques: The Workhorse for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection stands as the principal analytical tool for the quantitative analysis of dihydropyridines.[3][4] Its widespread adoption is a testament to its specificity, sensitivity, and reproducibility in assaying the active pharmaceutical ingredient (API) in bulk substances and finished dosage forms.
The Causality Behind Method Selection in HPLC
The choice of HPLC parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation and quantification. For dihydropyridine derivatives, a reversed-phase (RP) HPLC method is typically the most effective approach. This is because DHPs are moderately polar to nonpolar compounds, making them well-suited for separation on a nonpolar stationary phase (like C18 or C8) with a polar mobile phase.
The mobile phase composition, a critical factor in chromatographic resolution, is carefully optimized. A typical mobile phase for DHP analysis consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the analyte and any ionizable excipients, thereby ensuring reproducible retention times. The organic modifier is adjusted to control the elution strength and achieve the desired separation of the main component from its impurities or degradation products.
UV detection is the most common mode for dihydropyridines due to the presence of a chromophore in their molecular structure. The detection wavelength is selected based on the UV spectrum of the specific DHP to ensure maximum sensitivity.[5]
Experimental Workflow for HPLC Analysis
The general workflow for the HPLC analysis of dihydropyridine derivatives is a systematic process designed to ensure accurate and reproducible results.
Caption: General experimental workflow for HPLC-UV quantification of dihydropyridines.
Protocol 1: Assay of Amlodipine Besylate in Tablets by RP-HPLC
This protocol is adapted from the United States Pharmacopeia (USP) monograph for Amlodipine Besylate Tablets and is suitable for determining the content of amlodipine.[6][7][8]
1. Materials and Reagents:
-
Amlodipine Besylate Reference Standard (USP)
-
HPLC grade acetonitrile, methanol, and water
-
Triethylamine
-
Phosphoric acid
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of buffer (prepared by dissolving triethylamine in water, adjusting the pH to 3.0 with phosphoric acid), methanol, and acetonitrile (50:35:15 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of USP Amlodipine Besylate RS into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of about 0.5 mg/mL.
-
Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration of about 0.05 mg/mL.
4. Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder, equivalent to about 5 mg of amlodipine, to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Dilute to volume with the mobile phase, mix, and filter through a 0.45 µm filter, discarding the first few mL of the filtrate.
5. System Suitability:
-
Inject the standard solution and record the chromatogram.
-
The relative standard deviation for replicate injections should not be more than 2.0%.
-
The tailing factor for the amlodipine peak should not be more than 2.0.
6. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for amlodipine.
-
Calculate the quantity, in mg, of amlodipine in the portion of tablets taken.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[5][9] The key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from excipient and degradation product peaks. | To ensure the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 50-150% of the target concentration). | To demonstrate a proportional relationship between analyte concentration and detector response. |
| Accuracy | The percent recovery should be within 98.0% to 102.0% at different concentration levels. | To assess the closeness of the experimental value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%. | To evaluate the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | To demonstrate the reliability of the method during normal usage. |
HPLC Troubleshooting: Field-Proven Insights[3][10][11]
| Problem | Potential Cause(s) | Solution(s) |
| No Peaks | - No injection made- Detector lamp off- Incorrect detector settings | - Verify injection- Turn on lamp- Check wavelength and other settings |
| Peak Tailing | - Column degradation- Presence of active sites on the stationary phase- Incompatible sample solvent | - Replace column- Use a mobile phase with a competing base (e.g., triethylamine)- Dissolve sample in mobile phase |
| Peak Fronting | - Column overload- Low column temperature | - Dilute the sample- Increase column temperature |
| Shifting Retention Times | - Change in mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare fresh mobile phase- Use a column oven- Replace the column |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents- Flush the injector and column- Include a wash step in the injection sequence |
Spectroscopic Techniques: Unveiling the Molecular Architecture
While chromatography excels at quantification, spectroscopic techniques are indispensable for the structural elucidation and confirmation of dihydropyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1] For dihydropyridine derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the core structure and the nature and position of substituents.[10][11]
The Causality Behind NMR Experiment Selection:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the carbon signals of the atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of different structural fragments.
Caption: A strategic workflow for NMR-based structure elucidation.
Protocol 2: General Procedure for NMR Sample Preparation and Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the dihydropyridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess the sample's purity and general structural features.
-
Acquire a ¹³C NMR spectrum, often along with a DEPT experiment, to identify the different types of carbon atoms.
-
Perform 2D NMR experiments (COSY, HMQC, HMBC) as needed to establish the complete molecular connectivity. The parameters for these experiments (e.g., number of scans, acquisition times) should be optimized for the specific sample and spectrometer.[11]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.[1] For dihydropyridine derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight.[12]
The Causality Behind Fragmentation Analysis:
The fragmentation of the molecular ion in the mass spectrometer is not random; it follows predictable chemical pathways. A common fragmentation pathway for many dihydropyridine derivatives under electron ionization (EI) or collision-induced dissociation (CID) involves the loss of the substituent at the C4 position of the dihydropyridine ring.[13] Another characteristic fragmentation is the cleavage of the ester groups.[14] By analyzing these fragmentation patterns, one can confirm the presence of specific structural motifs within the molecule.
Protocol 3: General Procedure for Mass Spectrometry Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the dihydropyridine derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the mass spectrometer's ionization source.
2. MS Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or by coupling the MS to an HPLC system (LC-MS).
-
Acquire the mass spectrum in a positive ion mode for ESI to observe the [M+H]⁺ ion.
-
If structural confirmation is needed, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and record the product ion spectrum.
Conclusion: An Integrated Approach to Characterization
The comprehensive characterization of dihydropyridine derivatives requires an integrated analytical approach. While HPLC-UV serves as the primary tool for quantification and purity assessment, spectroscopic techniques like NMR and MS are indispensable for unambiguous structure elucidation and confirmation. By understanding the scientific principles behind each technique and following validated protocols, researchers can ensure the quality, safety, and efficacy of these vital medicines. The methodologies and insights provided in this guide are intended to serve as a valuable resource for professionals in the pharmaceutical sciences, fostering a commitment to analytical excellence.
References
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2021). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports, 11(1), 21356. Retrieved from [Link]
-
Suárez, M., et al. (2011). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Journal of the Brazilian Chemical Society, 22(1), 164-171. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC to UHPLC Transfer of USP Method for Amlodipine Besylate Using the Agilent 1290 Infinity II LC. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Phenomenex. (2018, June 15). HPLC Troubleshooting Guide. ResearchGate. Retrieved from [Link]
-
Mukanova, M. S., et al. (2021). Mass spectra and peculiarities of the fragmentation of molecular ions of some hypotensive drugs and their derivatives. Chemical Journal of Kazakhstan, (2). Retrieved from [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]
-
March, R. E., & Miao, X. S. (2005). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1849–1860. Retrieved from [Link]
-
Patel, K. N., & Patel, J. K. (2014). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(8), 1-5. Retrieved from [Link]
-
USP-NF. (2011, February 1). Amlodipine Besylate Tablets. Retrieved from [Link]
-
Laidmäe, I., et al. (2013). Pharmacopoeial quality of non-expired and expired nifedipine formulations from Estonian and Russian Federation medicinal product markets. Journal of the Association of Basic Medical Sciences, 18(2), 183-189. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Suárez, M., et al. (2011). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 22(1). Retrieved from [Link]
-
Sah, R., & Arora, S. (2012). Development and Validation of a HPLC Analytical Assay Method for Amlodipine besylate tablets: A Potent Ca+2 channel blocker. Asian Journal of Research in Chemistry, 5(1), 93-100. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Nifedipine Impurity A CRS. Retrieved from [Link]
-
Acevska, J., et al. (2020). Green RP-HPLC method for impurity profile of amlodipine in tablets. Macedonian Pharmaceutical Bulletin, 66(1), 25-36. Retrieved from [Link]
-
Laidmäe, I., et al. (2013). Pharmacopoeial quality of non-expired and expired nifedipine formulations from Estonian and Russian Federation medicinal products market. Journal of the Association of Basic Medical Sciences, 18(2), 183-189. Retrieved from [Link]
-
Roznyatovskiy, V. A., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Journal of Molecular Structure, 1161, 394-401. Retrieved from [Link]
-
Kumar, A., & Singh, R. (2019). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. International Journal of Pharmaceutical Sciences and Research, 10(5), 2465-2470. Retrieved from [Link]
-
Papoutsis, I., et al. (2011). Gas chromatography/mass spectrometric study of non-commercial C-4-substituted 1,4-dihydropyridines and their oxidized derivatives. Rapid Communications in Mass Spectrometry, 25(19), 2881-2892. Retrieved from [Link]
-
USP. (n.d.). Amlodipine Besylate. In USP-NF. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Nifedipine Pharmamatch 30 and 60 mg, INN-Nifedipine. Retrieved from [Link]
-
Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Dr. Anupama. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement [Video]. YouTube. Retrieved from [Link]
-
Khan, S. (n.d.). HPLC Troubleshooting Guide. Scribd. Retrieved from [Link]
Sources
- 1. ijrcs.org [ijrcs.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. uspnf.com [uspnf.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. drugfuture.com [drugfuture.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Investigating 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in Atopic Dermatitis Research
Audience: Researchers, scientists, and drug development professionals in dermatology and immunology.
Abstract: Atopic Dermatitis (AD) is a prevalent, chronic inflammatory skin condition characterized by a complex interplay of immune dysregulation, skin barrier dysfunction, and intense pruritus.[1][2] The pathogenesis involves a predominant Type 2 immune response, with elevated levels of cytokines such as IL-4, IL-5, and IL-13.[3] This application note provides a comprehensive guide for investigating the therapeutic potential of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a small molecule compound, in the context of AD. While direct studies on this specific molecule are emerging, its structural analog, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of the Activator Protein-1 (AP-1) transcription factor and a downregulator of cyclooxygenase-2 (COX-2), both pivotal players in inflammatory pathways.[4][5] This document outlines the proposed mechanism of action and provides detailed in vitro and in vivo protocols to evaluate its efficacy as a potential anti-inflammatory agent for AD.
Part 1: Scientific Rationale and Proposed Mechanism of Action
Atopic dermatitis is driven by a cascade of inflammatory signals that lead to the characteristic skin lesions and symptoms. A key convergence point for many of these signals is the activation of transcription factors that regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Primary Proposed Target: AP-1 Signaling Pathway
The transcription factor AP-1 is a heterodimer composed of proteins from the Jun, Fos, and ATF families. It is a critical regulator of cellular processes including inflammation, proliferation, and differentiation. In the skin, various stimuli, including cytokines (e.g., TNF-α), growth factors, and stress signals, can activate signaling cascades (e.g., MAPK pathways) that lead to the phosphorylation and activation of AP-1. Once activated, AP-1 binds to specific DNA sequences in the promoter regions of target genes, driving the expression of key inflammatory mediators implicated in AD, such as various interleukins and matrix metalloproteinases that contribute to tissue remodeling.
The working hypothesis is that 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid functions as an inhibitor of the AP-1 signaling pathway. By preventing the transcriptional activity of AP-1, the compound could effectively suppress the production of a broad range of pro-inflammatory molecules, thereby mitigating the inflammatory response in skin cells. This proposed mechanism is based on the known activity of its close structural analog.[4][5]
Caption: Workflow for the AP-1 Luciferase Reporter Assay.
Part 3: In Vivo Evaluation Protocol
This section outlines a conceptual framework for evaluating the compound in a preclinical animal model of AD. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Protocol 3.1: DNCB-Induced Atopic Dermatitis-like Skin Lesions in Mice
Objective: To evaluate the therapeutic efficacy of topically applied 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in a mouse model of AD.
Model: 2,4-Dinitrochlorobenzene (DNCB)-induced contact hypersensitivity model in BALB/c or NC/Nga mice.
Methodology:
-
Sensitization (Day 0): Shave the abdominal skin of the mice and apply a 1% DNCB solution (dissolved in acetone:olive oil, 4:1).
-
Challenge (Starting Day 7): Apply a 0.2% DNCB solution to the dorsal surface of the right ear three times a week for 3-4 weeks to induce chronic inflammation.
-
Treatment Groups (n=8-10 mice/group):
-
Group 1: Naive (No DNCB treatment)
-
Group 2: Vehicle Control (DNCB + Vehicle cream/ointment)
-
Group 3: Compound Low Dose (DNCB + 0.5% Compound cream)
-
Group 4: Compound High Dose (DNCB + 1.0% Compound cream)
-
Group 5: Positive Control (DNCB + 0.1% Tacrolimus ointment)
-
-
Topical Application: Starting from the first challenge (Day 7), apply the respective treatments topically to the ear lesions daily.
-
Endpoint Evaluation:
-
Clinical Score: Weekly, assess the severity of skin lesions (erythema, edema, excoriation, dryness) on a scale of 0-3.
-
Ear Thickness: Measure ear thickness weekly with a digital caliper as an indicator of edema.
-
Transepidermal Water Loss (TEWL): At the end of the study, measure TEWL on the ear skin to assess skin barrier function.
-
Serum IgE Levels: Collect blood at sacrifice and measure total serum IgE levels by ELISA.
-
Histopathology: Euthanize mice at the end of the study, collect ear tissue, and perform H&E staining (for epidermal thickness and cell infiltration) and Toluidine Blue staining (for mast cell count).
-
Molecular Analysis: Homogenize a portion of the ear tissue to analyze mRNA levels of key cytokines (Il4, Il13, Tnf) via RT-qPCR.
-
| Measurement | Metric | Relevance to Atopic Dermatitis |
| Clinical Score | Sum of erythema, edema, excoriation scores | Overall disease severity |
| Ear Thickness | Millimeters (mm) | Inflammation and edema |
| TEWL | g/h/m² | Skin barrier integrity |
| Serum IgE | Concentration (ng/mL) | Systemic allergic sensitization |
| Histology | Epidermal thickness, Mast cell count | Chronic inflammation and immune infiltration |
| RT-qPCR | Relative mRNA expression | Local inflammatory cytokine profile |
References
-
P05 The aryl hydrocarbon receptor pathway is dysfunctional in atopic dermatitis. (2024). British Journal of Dermatology. [Link]
-
Aryl Hydrocarbon Receptor in Atopic Dermatitis and Psoriasis. (n.d.). Encyclopedia.pub. [Link]
-
The Tryptophan Metabolism Enzyme, L-Kynureninase, is a Novel Inflammatory Factor in Psoriasis and other Inflammatory Diseases. (2021). PubMed Central. [Link]
-
Bissonnette, R., et al. (2024). Targeting the Aryl Hydrocarbon Receptor to Address the Challenges of Atopic Dermatitis. Dermatology and Therapy. [Link]
-
Furue, M., et al. (2023). Aryl Hydrocarbon Receptor in Atopic Dermatitis and Psoriasis. MDPI. [Link]
-
Aryl Hydrocarbon Receptor Expression in Atopic Dermatitis. (2023). Dove Medical Press. [Link]
-
Li, Y., et al. (2025). Therapeutic Mechanism of Kynurenine, a Metabolite of Probiotics, on Atopic Dermatitis in Mice. PubMed Central. [Link]
-
Tryptophan, an important link in regulating the complex network of skin immunology response in atopic dermatitis. (2022). Frontiers. [Link]
-
The Kynurenine Pathway As a Novel Link between Allergy and the Gut Microbiome. (2018). Frontiers in Immunology. [Link]
-
Li, Y., et al. (2025). Therapeutic Mechanism of Kynurenine, a Metabolite of Probiotics, on Atopic Dermatitis in Mice. Sciety. [Link]
-
Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2021). MDPI. [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). National Institutes of Health. [Link]
-
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Standard). (n.d.). Measles Who. [Link]
-
Bunick, C. G. (2025). Biologic Therapies Targeting Type 2 Signaling in Atopic Dermatitis: A Comparative Review of Structural and Thermodynamic Differences in Mechanism of Action. Journal of Investigative Dermatology. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Biologic Therapies Targeting Type 2 Signaling in Atopic Dermatitis: A Comparative Review of Structural and Thermodynamic Differences in Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Standard) | Measles Who [who-measles.org]
Application Notes and Protocols for High-Throughput Screening of Dihydropyridine Libraries
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of Dihydropyridines and the Need for Efficient Screening
Dihydropyridines (DHPs) are a cornerstone class of molecules in medicinal chemistry, most notably for their profound effects on L-type voltage-gated calcium channels (CaV1.x).[1][2] These channels are critical regulators of calcium influx into excitable cells, playing a pivotal role in processes such as muscle contraction and neurohormone release.[3][4] Consequently, DHP-based drugs are frontline therapies for cardiovascular conditions like hypertension and angina.[5] The therapeutic potential of modulating L-type calcium channels, however, extends into neurological disorders, making the DHP scaffold a subject of ongoing drug discovery efforts.[6]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[7] This guide provides a comprehensive overview of the principles, detailed protocols, and field-proven insights for conducting HTS campaigns focused on dihydropyridine libraries targeting L-type calcium channels. We will delve into the causality behind experimental choices, ensuring a self-validating system from primary screening to lead optimization.
The Target: L-Type Calcium Channel (CaV1.2) Signaling
The primary target for dihydropyridines is the CaV1.2 channel, a heterotetrameric protein complex. The influx of Ca²⁺ through this channel upon membrane depolarization triggers a cascade of downstream events, including excitation-contraction coupling in muscle cells. Dihydropyridines act as allosteric modulators, binding to the α1 subunit of the channel to either inhibit (antagonists) or enhance (agonists) channel opening.[3]
Figure 1: Simplified signaling pathway of L-type calcium channel modulation.
The HTS Workflow: A Multi-Stage Approach to Hit Identification
A successful HTS campaign for dihydropyridine modulators follows a structured, multi-stage workflow designed to efficiently identify and validate promising compounds. This process begins with a high-throughput primary screen to identify initial "hits," followed by rigorous confirmation and secondary assays to eliminate false positives and characterize the mechanism of action.[8]
Sources
- 1. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the dihydropyridine receptor site of L-type calcium channels by alanine-scanning mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of cardiac CaV1.2 channels by dihydropyridine and phosphatase inhibitor requires Ser-1142 in the domain III pore loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Silico Docking of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A Protocol for Target Interaction Analysis
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in silico molecular docking studies of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with various protein targets. This document offers a flexible framework, grounded in scientific integrity, to allow for full editorial control in structuring a robust docking workflow. The protocols detailed herein are designed to be self-validating, ensuring technical accuracy and field-proven insights.
The dihydropyridine scaffold is a well-established pharmacophore, most notably recognized for its role in L-type calcium channel blockade in the treatment of hypertension.[1][2][3] Beyond this primary application, derivatives of dihydropyridine have demonstrated a broad spectrum of biological activities, including potential as anticancer,[4][5][6][7][8] antimicrobial,[9][10][11][12][13] and antitubercular agents.[14] Given this therapeutic potential, in silico docking serves as a powerful preliminary tool to elucidate binding modes, predict affinities, and guide further experimental validation.
I. Conceptual Framework: The "Lock and Key" in the Digital Age
Molecular docking simulates the interaction between a small molecule (the ligand, or "key") and the binding site of a target protein (the "lock").[14] The primary objectives of these simulations are twofold: to predict the preferred binding orientation and conformation of the ligand within the protein's active site, and to estimate the strength of this interaction, typically represented as a binding affinity or score.[16] A lower binding energy generally indicates a more stable protein-ligand complex.
II. Target Protein Selection and Preparation
The choice of target protein is paramount for a meaningful docking study. Based on the known biological activities of dihydropyridine derivatives, several classes of proteins present as viable targets for 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
| Target Class | Example Protein | PDB ID | Rationale |
| L-type Calcium Channel | Voltage-gated calcium channel (bacterial homolog) | 5KLB | Dihydropyridines are well-established L-type calcium channel blockers.[1][2][3][15] |
| Anticancer | Poly (ADP-ribose) polymerase-1 (PARP-1) | 4R6E | Some dihydropyridine derivatives have shown cytotoxic activity, and PARP-1 is a key target in cancer therapy.[17] |
| Antitubercular | Enoyl-acyl carrier protein reductase (InhA) | 4DRE | Dihydropyridine derivatives have been investigated as potential antitubercular agents targeting InhA.[14] |
Protocol for Target Protein Preparation using CHARMM-GUI
The CHARMM-GUI web server provides a user-friendly interface for preparing protein structures for simulation.[18][19]
-
Navigate to CHARMM-GUI : Access the "PDB Reader & Manipulator" module.
-
Input PDB ID : Enter the PDB ID of the chosen target protein.
-
Chain Selection : Select the protein chain(s) of interest. For multimeric proteins, ensure the biologically relevant assembly is used.
-
Model Missing Residues : If the crystal structure has missing residues, CHARMM-GUI can model them using homology-based methods.
-
Protonation States : Determine the protonation states of titratable residues at a physiological pH (typically 7.4).
-
Solvation and Ionization : The protein is typically solvated in a water box with appropriate counter-ions to neutralize the system. For docking, the explicit water molecules are usually removed, but their positions can inform the definition of the binding site.
-
Output : Download the processed PDB file. This file will contain the protein with added hydrogen atoms and assigned force field parameters, ready for docking.
III. Ligand Preparation
Accurate 3D representation of the ligand is crucial for successful docking.
Protocol for Ligand Preparation using Avogadro
Avogadro is an open-source molecular editor and visualization tool.[3]
-
Sketch the Ligand : Draw the 2D structure of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Add Hydrogens : Use the "Add Hydrogens" function to ensure the correct valency of all atoms.
-
Geometry Optimization : Perform an energy minimization to obtain a low-energy 3D conformation. The "Auto Optimization" tool with a suitable force field (e.g., MMFF94) is recommended.
-
Save the Structure : Export the optimized structure as a .mol2 or .pdb file.
IV. Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and freely available software for molecular docking.[1][2][4]
Protocol for Molecular Docking
This protocol assumes the use of AutoDock Tools (ADT) for preparing the input files for Vina.
-
Prepare the Receptor (Protein) :
-
Open the processed protein PDB file in ADT.
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Save the prepared receptor in PDBQT format (.pdbqt).
-
-
Prepare the Ligand :
-
Open the ligand file (e.g., .mol2) in ADT.
-
Assign Gasteiger charges.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format (.pdbqt).
-
-
Define the Grid Box :
-
The grid box defines the three-dimensional space where the docking simulation will be performed.
-
Center the grid box on the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the grid.
-
Adjust the size of the grid box to encompass the entire binding pocket.
-
-
Create the Configuration File :
-
Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
-
Run AutoDock Vina :
-
Execute Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt
-
V. Analysis and Visualization of Docking Results
The output of a Vina simulation is a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities.
Protocol for Result Analysis and Visualization using PyMOL
PyMOL is a powerful molecular visualization system.[6][8][10][15]
-
Load the Structures : Open the prepared protein PDB file and the Vina output PDBQT file in PyMOL.
-
Visualize Binding Poses : The output file contains multiple ligand poses. The pose with the lowest binding energy is generally considered the most favorable.
-
Identify Interactions : Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Generate High-Quality Images : Create figures illustrating the binding mode of the ligand within the protein's active site.
VI. Protocol Validation: Ensuring Scientific Rigor
A crucial step in any docking study is to validate the protocol.[7][11][13] This is typically done by redocking a co-crystallized ligand into its corresponding protein structure.
Protocol for Docking Validation
-
Obtain a Crystal Structure : Select a protein-ligand complex from the PDB that is relevant to your target of interest.
-
Separate Ligand and Protein : Create separate files for the protein and the co-crystallized ligand.
-
Perform Docking : Follow the docking protocol described above to dock the co-crystallized ligand back into the protein's binding site.
-
Calculate RMSD : Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[7][11]
VII. Conclusion
This application note provides a detailed and adaptable framework for conducting in silico docking studies of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. By following these protocols, researchers can generate reliable predictions of ligand binding modes and affinities, thereby accelerating the drug discovery and development process. It is imperative to remember that in silico docking is a computational prediction tool, and its results should be validated with experimental assays.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
PyMOL. Schrödinger, LLC. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
-
Avogadro: an open-source molecular builder and visualization tool. [Link]
- Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
- Karmakar, S., Basak, H. K., Paswan, U., Pramanik, A. K., & Chatterjee, A. (2022). Designing of next generation dihydropyridine based calcium channel blockers: An in silico study. Journal of Applied Pharmaceutical Science, 12(04), 127-135.
-
Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. [Link]
-
Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed. [Link]
-
Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. [Link]
-
Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]
-
Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC. [Link]
-
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC. [Link]
-
Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. MDPI. [Link]
-
1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers. [Link]
-
Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. NIH. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]
-
A Guide to In Silico Drug Design. PMC. [Link]
-
Preparing membrane proteins for simulation using CHARMM-GUI. PMC. [Link]
-
CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling. [Link]
-
Synthesis and in silico molecular docking studies of new 1,4-dihydropyridine derivatives against Mycobacterium tuberculosis and COVID-19 targets. ResearchGate. [Link]
-
Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. PubMed. [Link]
Sources
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 4. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gssrr.org [gssrr.org]
- 6. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 7. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 12. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: Cell-Based Assays for Determining the Cytotoxic Activity of Dihydropyridine Carboxylic Acids
Authored by: Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and expert insights for assessing the cytotoxic potential of dihydropyridine carboxylic acids (DHP-CAs), a promising class of compounds with diverse therapeutic applications. Moving beyond a simple recitation of steps, this document elucidates the rationale behind selecting specific cell-based assays, designing robust experiments, and interpreting multifaceted results. We detail the principles and execution of three core assays—MTT for metabolic viability, Lactate Dehydrogenase (LDH) for membrane integrity (necrosis), and Caspase-3/7 for apoptosis—to construct a comprehensive cytotoxic profile. This multi-assay approach is critical for distinguishing between cytostatic and cytotoxic effects and for elucidating the specific mechanisms of cell death induced by novel DHP-CA derivatives.
Introduction: The Imperative for Cytotoxicity Profiling of DHP-CAs
Dihydropyridines (DHPs) are a well-established class of L-type calcium channel blockers used in treating cardiovascular diseases like hypertension.[1] More recently, novel DHP derivatives, including dihydropyridine carboxylic acids (DHP-CAs), have garnered significant interest for their potential anticancer activities.[2][3][4] As these novel chemical entities advance through the drug discovery pipeline, a thorough evaluation of their effect on cell health is paramount.
Cytotoxicity testing is a critical, non-negotiable step in preclinical research. It serves to identify compounds that are toxic to cells, determine their potency (e.g., IC50 values), and provide initial insights into their mechanism of action.[5] A compound can induce cell death through various pathways, primarily necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed, controlled cell death).[6] A third possibility is a cytostatic effect, where the compound inhibits cell proliferation without directly killing the cells. Relying on a single assay can be misleading; therefore, a multi-parametric approach is essential for a complete and accurate assessment.
This guide presents a framework for using a panel of orthogonal assays to build a robust cytotoxicity profile for DHP-CAs.
Strategic Assay Selection: A Multi-Faceted Approach
No single assay can tell the whole story of a compound's effect on cell viability. We advocate for a tiered approach that interrogates different aspects of cellular health: metabolic activity, membrane integrity, and apoptotic pathways.
-
Metabolic Viability Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[8][9] A decrease in signal indicates a reduction in metabolic activity, which could be due to cytotoxicity or a cytostatic effect.
-
Membrane Integrity Assays (e.g., LDH): These assays directly measure cytotoxicity by quantifying a biomarker released from damaged cells. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[10][11]
-
Apoptosis Assays (e.g., Caspase-3/7): These assays detect key mediators of programmed cell death. Caspases-3 and -7 are "executioner" caspases, activated during the final stages of apoptosis.[12] Assays measuring their activity provide a direct and specific indication of apoptosis.[13]
The following diagram illustrates the logic of employing this assay trio to interpret the cellular response to a DHP-CA.
Caption: Logic diagram for interpreting cytotoxicity data using a multi-assay approach.
Core Principles of Experimental Design
A well-designed experiment is crucial for generating reliable and reproducible data.
-
Cell Line Selection: Choose cell lines relevant to the intended therapeutic area. For anticancer screening of DHP-CAs, human cancer cell lines such as MCF-7 (breast), HCT-15 (colorectal), and MOLT-4 (leukemia) have been used.[3][4] It is also advisable to include a non-cancerous cell line (e.g., Vero, HEK293) to assess general cytotoxicity.[14]
-
Seeding Density: The optimal cell number per well ensures that cells are in the logarithmic growth phase during the experiment and are not over-confluent by the endpoint. This must be optimized for each cell line. A typical starting point for 96-well plates is 5,000-10,000 cells/well.[15][16]
-
Compound Concentration: Test DHP-CAs over a wide range of concentrations (e.g., 0.1 to 100 µM) using serial dilutions to determine a dose-response curve and calculate the IC50 (the concentration that inhibits 50% of the response).[17]
-
Controls are Non-Negotiable:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the test wells. This accounts for any effect of the solvent itself.
-
Untreated Control (Negative Control): Cells treated with culture medium only, representing 100% viability or baseline cytotoxicity.
-
Maximum Lysis Control (Positive Control for LDH): Cells treated with a lysis buffer to induce 100% LDH release.
-
Known Cytotoxin Control (Positive Control): A well-characterized cytotoxic drug (e.g., Cisplatin, Doxorubicin) to confirm the assay is performing as expected.[3][4]
-
Medium Background Control: Wells containing only culture medium (no cells) to measure the background absorbance/luminescence of the medium and reagents.[18]
-
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format but can be adapted.
Protocol 1: MTT Assay for Metabolic Viability
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).[8]
-
Cell culture medium (serum-free for incubation with MTT).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of the DHP-CA compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including vehicle and untreated controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of serum-free medium and 10 µL of 5 mg/mL MTT stock solution to each well.[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[19]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 15 minutes.[8]
-
Data Acquisition: Read the absorbance at 570-590 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to subtract background.[9]
Data Analysis:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
Plot % Viability vs. log[DHP-CA concentration] to determine the IC50 value.
Protocol 2: LDH Assay for Necrotic Cytotoxicity
Principle: The integrity of the plasma membrane is compromised in necrotic cells, leading to the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant.[6][10] The amount of LDH is quantified using an enzymatic reaction that results in a color change.[16]
Workflow Diagram:
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Sigma-Aldrich).[10][16][20] These kits typically contain the substrate mix, assay buffer, and a stop solution.
-
Lysis Buffer (often 10X, provided in the kit).
-
96-well flat-bottom plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with DHP-CAs in a 96-well plate as described in the MTT protocol (Steps 1 & 2).
-
Prepare Controls: Set up the following controls:
-
Spontaneous LDH Release: Untreated control wells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the vehicle.
-
Background: Medium only.
-
-
Sample Collection: After the treatment incubation, centrifuge the plate if working with suspension cells. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to subtract background.[16]
Data Analysis:
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_max_lysis - Abs_spontaneous)] * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay measures the activity of caspases-3 and -7. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates light.[13] The luminescent signal is proportional to the amount of caspase-3/7 activity.
Workflow Diagram:
Caption: Step-by-step workflow for the Caspase-Glo® 3/7 apoptosis assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).[13]
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Luminometer or a microplate reader with luminescence capabilities.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with DHP-CAs as previously described. The final volume in each well should be 100 µL.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[19] Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes.[19] Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the fold change in luminescence relative to the vehicle control.
-
Fold Induction = (Luminescence_sample) / (Luminescence_vehicle_control)
Data Interpretation and Troubleshooting
The power of this approach lies in synthesizing the data from all three assays.
Data Interpretation Summary Table
| MTT Result (Viability) | LDH Result (Necrosis) | Caspase-3/7 Result (Apoptosis) | Probable Mechanism of Action |
| ↓ | ↑ | ↔ | Necrotic Cytotoxicity |
| ↓ | ↔ | ↑ | Apoptotic Cytotoxicity |
| ↓ | ↓ | ↓ | Cytostatic Effect (Anti-proliferative) |
| ↓ | ↑ | ↑ | Mixed-Mode Cell Death (Apoptosis & Necrosis) |
| ↔ | ↔ | ↔ | No Effect at Tested Concentration |
Common Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects on the plate; Presence of air bubbles.[17] | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate;[18] Check for and remove bubbles with a sterile needle.[17] |
| High background in MTT assay | Contamination (bacterial/yeast); Phenol red in medium can interfere. | Use sterile technique; Use phenol red-free medium for the final assay steps.[18] |
| Low signal in Caspase assay | Incorrect incubation time (too early/late); Cell line may not use Caspase-3/7 pathway; Degraded reagent. | Perform a time-course experiment to find the optimal endpoint; Confirm apoptosis with another method; Ensure proper storage and fresh preparation of reagents. |
| Compound precipitates in media | Poor solubility of the DHP-CA. | Lower the top concentration tested; Increase the final DMSO concentration (ensure it remains below 0.5% and is consistent across all wells). |
Conclusion
Determining the cytotoxic activity of novel dihydropyridine carboxylic acids requires a nuanced and multi-faceted strategy. By combining assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can build a comprehensive profile of a compound's cellular effects. This approach provides a robust framework for identifying promising therapeutic candidates, elucidating their mechanisms of action, and making informed decisions in the drug development process.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Cominacini, L., et al. (1995). Comparative Cytoprotective Effect of Dihydropyridine Calcium Channel Blockers Against the Toxicity of Oxidized Low Density Lipoprotein for Cultured Lymphoid Cells. PubMed. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. protocols.io. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Dastmalchi, S., et al. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. PubMed. [Link]
-
Fassihi, A., et al. (2017). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH. [Link]
-
Miranda-Ruvalcaba, R., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. PMC - PubMed Central. [Link]
-
MDPI. (2023). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. MDPI. [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
ResearchGate. The percentage cytotoxicity at different concentrations of synthesized dihydropyridines and lapatinib (Std) against MCF-7 and Vero cells with its IC50. ResearchGate. [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). protocols.io. [Link]
-
ResearchGate. (2023, October 11). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. ResearchGate. [Link]
-
ACS Omega. (2022, April 28). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Publications. [Link]
-
University of Bergen. Protocol IncuCyte® Apoptosis Assay. UiB. [Link]
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
ANT Bio. (2025, July 18). A Comprehensive Overview of the Major Categories of Cell Viability Assays. ANT Bio. [Link]
-
PharmaEd Insights. (2023, November 30). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. YouTube. [Link]
-
Luminex Corporation. Muse® Caspase-3/7 Kit. Luminex. [Link]
-
CUSABIO. The Overview of Cell Viability. CUSABIO. [Link]
-
NIH. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification | MDPI [mdpi.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. researchgate.net [researchgate.net]
- 15. MTT (Assay protocol [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Use of 1,4-Dihydropyridines in the Development of Novel Antimicrobial Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Reimagined
The 1,4-dihydropyridine (1,4-DHP) core is a quintessential example of a "privileged structure" in medicinal chemistry.[1] For decades, this heterocyclic scaffold has been the cornerstone of widely prescribed cardiovascular drugs, such as Nifedipine and Amlodipine, which function by blocking L-type calcium channels.[2][3][4] However, the therapeutic potential of 1,4-DHPs extends far beyond hypertension. A growing body of evidence reveals their significant and versatile antimicrobial properties, positioning them as a promising scaffold for developing new agents against a wide array of pathogens, including bacteria, fungi, and mycobacteria.[4][5][6][7][8]
This guide provides a detailed technical overview and actionable protocols for researchers aiming to explore the antimicrobial potential of 1,4-DHP derivatives. We will delve into the scientific rationale, synthesis methodologies, and standardized evaluation techniques, emphasizing the causality behind experimental design to empower the development of potent and selective antimicrobial candidates.
Core Concepts: The Scientific Rationale
Mechanism of Antimicrobial Action: Beyond Calcium Channels
While the historical context of 1,4-DHPs is tied to calcium channel modulation in eukaryotes, their antimicrobial activity is believed to be multifactorial.[4]
-
Disruption of Ion Homeostasis: The primary hypothesis for some derivatives remains linked to ion channel disruption. While bacteria lack the voltage-gated calcium channels found in mammals, they possess other ion channels crucial for maintaining membrane potential, nutrient transport, and cellular signaling. The lipophilic nature of the 1,4-DHP scaffold allows it to intercalate into microbial cell membranes, potentially disrupting ion gradients and leading to cell death.
-
Novel Molecular Targets: Recent studies are uncovering non-canonical targets. For instance, certain 1,4-DHP derivatives have shown potent bactericidal activity against Helicobacter pylori by targeting the essential response regulator HsrA, demonstrating that these compounds can have specific and high-affinity interactions with bacterial proteins.[9][10] Other research points towards the inhibition of crucial enzymes like DNA gyrase, suggesting a broader mechanistic scope.[5]
-
Efflux Pump Inhibition: Some 1,4-DHPs may act as efflux pump inhibitors. This is particularly relevant in tackling multidrug-resistant (MDR) bacteria. By blocking the pumps that expel antibiotics from the cell, these 1,4-DHP derivatives can restore the efficacy of existing drugs, a promising strategy for combination therapies.[11]
Structure-Activity Relationships (SAR): Designing for Potency
The antimicrobial efficacy of 1,4-DHP derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring. Understanding these relationships is critical for rational drug design.
-
C4 Position: The substituent at the C4 position is a primary determinant of activity. Often, an aromatic or heteroaromatic ring is required.[12] The presence and position of electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) on this phenyl ring can significantly enhance antimicrobial potency, likely by influencing the conformation of the DHP ring and its interaction with the target.[2][5][12]
-
C3 and C5 Positions: These positions are typically occupied by ester or amide functionalities. The nature of these groups influences the compound's lipophilicity and hydrogen bonding capacity. Converting esters to amides or introducing bulky or heterocyclic moieties can modulate activity against different microbial species.[13][14][15]
-
N1 Position: The N1 position is often unsubstituted (NH). However, N-alkylation or N-arylation can fine-tune the molecule's physicochemical properties and, in some cases, lead to enhanced activity or altered selectivity.[11][14]
-
C2 and C6 Positions: Small alkyl groups, typically methyl groups, are common at these positions and are often important for maintaining the core pharmacophore.[5]
Below is a diagram illustrating the core 1,4-DHP scaffold and key positions for chemical modification.
Caption: Key positions on the 1,4-DHP scaffold for SAR studies.
Application Protocols
The following protocols provide a framework for the synthesis and antimicrobial evaluation of novel 1,4-DHP derivatives.
Protocol 1: Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Condensation
The Hantzsch pyridine synthesis, first reported in 1882, remains the most fundamental and versatile method for preparing the 1,4-DHP scaffold.[1][2] It is a multi-component reaction that offers high atom economy and allows for significant structural diversity.[2]
Sources
- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 11. Dually Acting Nonclassical 1,4-Dihydropyridines Promote the Anti-Tuberculosis (Tb) Activities of Clofazimine [mdpi.com]
- 12. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro antitubercular activity and 3D-QSAR study of 1,4-dihydropyridines - ProQuest [proquest.com]
- 15. Design, Synthesis, and Biological Evaluation of 1,4-dihydropyridine Derivatives as Potent Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Purification of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Welcome to the technical support center for 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
Section 1: Synthesis Troubleshooting & Yield Optimization
The synthesis of 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, often achieved through variations of the Hantzsch synthesis or related condensation reactions, can be prone to low yields and side product formation.[1][2] This section addresses the most common questions regarding yield improvement.
Frequently Asked Questions (Synthesis)
Q1: My reaction yield is consistently low (<40%). What are the most common causes?
A1: Persistently low yields typically stem from one of four areas: reactant quality, reaction conditions, competing side reactions, or inefficient product isolation.
-
Reactant Integrity: Ensure your starting materials, particularly the aldehyde and β-ketoester equivalents, are pure. Aldehydes are susceptible to oxidation to carboxylic acids, which will not participate in the reaction.
-
Reaction Conditions: Classical Hantzsch-type syntheses often require prolonged heating, which can lead to product degradation or the formation of complex side products.[1] Modern approaches using microwave irradiation or ultrasonication have been shown to dramatically increase yields and reduce reaction times.[1][3]
-
Suboptimal Stoichiometry: The reaction is a multi-component condensation. Ensure precise stoichiometry, typically with two equivalents of the β-dicarbonyl compound for every one equivalent of the aldehyde and ammonia source.[4]
-
Incomplete Conversion: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist even after extended reaction times, it may indicate that the activation energy barrier is too high (insufficient temperature) or the catalyst is inactive.
Q2: I'm observing significant side product formation in my crude NMR. What are these impurities and how can I prevent them?
A2: Side product formation is a primary cause of reduced yield and purification challenges. The most common impurities are incompletely cyclized intermediates or isomeric byproducts.
-
Knoevenagel and Michael Intermediates: The reaction proceeds through the formation of an enamine from one keto-ester and a Knoevenagel condensation product from the other.[5][6] If these intermediates fail to cyclize efficiently, they will remain as major impurities. To minimize this, ensure a suitable catalyst (e.g., p-toluenesulfonic acid, PTSA) is used and that the reaction temperature is sufficient for the final cyclization and dehydration steps.[1]
-
Oxidized Pyridine Byproduct: The 1,4-dihydropyridine product can be sensitive to oxidation, especially under harsh thermal conditions or in the presence of oxidizing agents, leading to the formation of the corresponding aromatic pyridine derivative.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
1,2-Dihydropyridine Isomer: Depending on the reaction conditions and catalysts, the formation of the thermodynamically less stable 1,2-dihydropyridine isomer can occur, complicating purification.[3] Careful optimization of the catalyst and solvent system is key to ensuring regioselectivity for the desired 1,4-DHP framework.[3]
Q3: How do I choose the optimal reaction conditions (solvent, temperature, catalyst)?
A3: Optimization is key. A preliminary screening of conditions is highly recommended. The classical approach of refluxing in ethanol can be effective but is often slow and low-yielding.[5]
| Parameter | Conventional Method | Modern Alternatives & Rationale | References |
| Solvent | Ethanol, Methanol | Aqueous Micelles (e.g., SDS): Can lead to significantly better yields. PEG-400: A green, recyclable medium that enhances regioselectivity. | [1],[3] |
| Catalyst | None or Ammonia/Ammonium Acetate | p-Toluenesulfonic acid (PTSA): Effective acid catalyst. Heterogeneous Catalysts: Reusable and simplify workup. | [1],[3] |
| Energy Source | Thermal Reflux (80–120 °C, 4-24h) | Microwave Irradiation: Reduces reaction times to minutes and often improves yields. Ultrasonic Irradiation: Enhances reaction rates and yields. | [3],[1] |
| Atmosphere | Air | Inert (N₂ or Ar): Recommended to prevent oxidative side reactions and formation of aromatic pyridine impurities. | [1] |
Troubleshooting Workflow for Low Yield
The following decision tree can guide your troubleshooting process when encountering low yields.
Section 2: Purification Troubleshooting & Purity Enhancement
Isolating 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid to a high degree of purity is critical for subsequent applications. The primary challenges are removing structurally similar side products and colored impurities.
Frequently Asked Questions (Purification)
Q4: What is the most effective method for purifying the crude product?
A4: Recrystallization is the preferred and most efficient method for purifying solid dihydropyridine derivatives.[7] It leverages differences in solubility between your target compound and impurities at varying temperatures.[8] The desired 1,4-dihydropyridine is typically less polar and less soluble in common solvents than the incompletely cyclized byproducts, allowing for its selective crystallization.[7] If the product is an oil or if recrystallization fails to remove persistent impurities, column chromatography is the next logical step.[7]
Q5: I'm struggling with recrystallization. How do I select the optimal solvent system?
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[8] A small-scale solvent screen is the most reliable way to determine this.
| Solvent | Typical Application / Note |
| Ethanol | Often a good starting point. |
| Isopropanol | Similar to ethanol, may offer different solubility profile. |
| Methanol | Higher polarity; may dissolve the compound too well at room temp. |
| Acetone | Good for many polar compounds, but its low boiling point can be a challenge. |
| Ethanol/Water | A powerful mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then allow to cool. |
| Acetonitrile/Water | Another effective mixed-solvent system. |
Protocol for Solvent Screening:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. The ideal solvent will not dissolve the solid after adding ~0.5 mL.
-
Heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the solid upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is the one that yields a high quantity of pure, crystalline solid upon cooling.[7]
Q6: My final product is yellow or brown, even after recrystallization. How can I decolorize it?
A6: Colored impurities are common and often arise from minor degradation or highly conjugated side products. They can typically be removed by treating the hot solution with activated charcoal during recrystallization.
Caution: Use charcoal sparingly (e.g., a microspatula tip for a small-scale prep). An excessive amount can adsorb your desired product, significantly reducing your yield. The charcoal is removed via hot filtration before allowing the solution to cool and crystallize.[7]
Section 3: Key Experimental Protocols
This section provides standardized, step-by-step methodologies for the synthesis and purification processes discussed.
Protocol 3.1: Optimized Synthesis via Condensation
This protocol is a generalized procedure based on methods for synthesizing substituted 4-oxo-1,4-dihydropyridine-3-carboxylates.[9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-aminobut-2-enoate (1 equivalent) and an appropriate β-oxo-propanoate derivative (1.1 equivalents) in a high-boiling solvent like xylene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.1 equivalents).
-
Reaction: Heat the mixture to reflux (typically 130-140 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction may take several hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove soluble impurities, and air dry. This crude solid is then carried forward for purification.
-
Hydrolysis (if starting from ester): If the synthesis yields the methyl or ethyl ester, subsequent hydrolysis using standard conditions (e.g., NaOH or LiOH in a THF/water mixture) is required to obtain the final carboxylic acid.
Protocol 3.2: Purification by Recrystallization
-
Dissolution: Place the crude, dried solid into an Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent (e.g., ethanol) to completely dissolve the solid.[8]
-
(Optional) Decolorization: If the solution is colored, add a very small amount of activated charcoal and keep the solution at a boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Confirm purity using analytical methods like NMR, HPLC, and melting point determination.
Visualizing the Core Reaction
The synthesis relies on the condensation of an enamine intermediate with a Knoevenagel adduct, followed by cyclization.
References
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Available from: [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Available from: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Available from: [Link]
-
Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-9. Available from: [Link]
-
Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. (2023). Journal of Chemical Education. Available from: [Link]
-
Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalysis. (2023). Journal of Synthetic Chemistry. Available from: [Link]
-
Learning from the Hantzsch synthesis. (2000). Modern Drug Discovery. Available from: [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. Available from: [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023). Molecules. Available from: [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF. (2012). European Patent Office. Available from: [Link]
-
Recyclization of 1,4-Dihydropyridine Derivatives in Acidic Medium. (n.d.). ResearchGate. Available from: [Link]
-
Malhi, D. S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega. Available from: [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Available from: [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki-Miyaura Arylations of N-Alkylpyridones
Welcome to the technical support center for the optimization of Suzuki-Miyaura arylations of N-alkylpyridones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to overcome common hurdles and achieve high-yielding, reproducible results.
Troubleshooting Guide: From Reaction Failure to Success
This section is structured to help you diagnose and resolve specific issues you may encounter during the Suzuki-Miyaura arylation of N-alkylpyridones.
Question 1: My reaction shows low to no conversion of the N-alkylpyridone starting material. What are the primary factors to investigate?
Answer:
Low or no conversion in the Suzuki-Miyaura arylation of N-alkylpyridones is a common issue that can often be traced back to a few critical parameters. The inherent electronic properties of the pyridone ring and its potential to interact with the palladium catalyst are key considerations.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[2][3]
-
Actionable Advice:
-
Use a fresh batch of palladium precatalyst and ligand. Some precatalysts can be sensitive to air and moisture.
-
Consider using air- and moisture-stable precatalysts like palladacycles or pre-formed Pd(0) complexes such as Pd(PPh₃)₄.[4]
-
Ensure rigorous inert atmosphere techniques. Oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[2][5]
-
-
-
Ligand Selection: The choice of ligand is crucial, especially with heteroaromatic substrates like N-alkylpyridones. The pyridone nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Actionable Advice:
-
Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they can sterically shield the palladium center from coordinating with the pyridone nitrogen and accelerate both oxidative addition and reductive elimination.[2][6]
-
N-heterocyclic carbenes (NHCs) can also be highly effective ligands for this transformation.[7]
-
-
-
Base Selection and Strength: The base plays a critical role in the transmetalation step, activating the boronic acid.[7] For the coupling of N-alkylpyridones, a sufficiently strong base is often necessary.[2]
-
Actionable Advice:
-
Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2]
-
The solubility of the base can be important. Ensure the base is finely powdered to maximize its surface area and reactivity.[6]
-
The presence of a small amount of water can be beneficial, even in so-called "anhydrous" reactions with bases like K₃PO₄, as it can facilitate the formation of the active boronate species.[6]
-
-
-
Solvent and Temperature: The reaction medium and temperature significantly influence reaction rates and solubility of reagents.
-
Actionable Advice:
-
Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[5] Sometimes, the addition of water as a co-solvent can be beneficial for dissolving the inorganic base and accelerating the reaction.[5]
-
If you observe low conversion, consider increasing the reaction temperature to overcome higher activation energy barriers.[2]
-
-
Below is a workflow to guide your troubleshooting process for low or no conversion:
Caption: Troubleshooting workflow for low conversion.
Question 2: I'm observing significant formation of side products, such as homocoupled boronic acid and protodeboronation of my starting material. How can I minimize these?
Answer:
The formation of side products is a clear indication that the desired cross-coupling pathway is competing with unproductive reaction pathways. Here’s how to address these specific side reactions:
-
Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[5]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[5]
-
Actionable Advice:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use, and maintain a strict inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction setup and duration.[2]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of initial Pd(II) species present.[8]
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with heteroaryl boronic acids, especially in the presence of aqueous bases.[1]
-
Causality: The C-B bond can be susceptible to cleavage by protons, a process that can be accelerated by heat and the presence of water.
-
Actionable Advice:
-
Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids.[1][9]
-
Anhydrous Conditions: While a small amount of water can be beneficial for some bases, excessive water can promote protodeboronation. Consider using anhydrous solvents and bases if this is a persistent issue.
-
Milder Base: If your substrate is sensitive, a milder base like KF might be effective in promoting the reaction while minimizing protodeboronation.[7]
-
-
The following diagram illustrates the competing reaction pathways:
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to the Suzuki-Miyaura arylation of N-alkylpyridones.
Q1: What is the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction?
A1: The catalytic cycle involves three main steps:[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the N-alkylpyridone, forming a Pd(II) intermediate. This is often the rate-determining step.[9]
-
Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Here is a simplified representation of the catalytic cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Q2: How do I choose the optimal catalyst system (palladium source and ligand) for my N-alkylpyridone substrate?
A2: The optimal catalyst system will depend on the specific N-alkylpyridone and arylating agent. However, some general guidelines can be followed:
| Catalyst Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or air-stable precatalysts (e.g., Buchwald precatalysts)[8] | Readily available and effective in generating the active Pd(0) species in situ. Precatalysts offer better stability and reproducibility. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs)[2][7] | These ligands promote the rate-limiting oxidative addition and reductive elimination steps and prevent catalyst deactivation by the pyridone nitrogen.[1][6] |
| Pd:Ligand Ratio | Typically 1:1 to 1:2[11] | A slight excess of the ligand can help stabilize the catalyst and prevent the formation of palladium black.[11] |
Q3: What is the role of water in the reaction, and should I use wet or anhydrous solvents?
A3: The role of water is multifaceted. A small amount of water is often beneficial, particularly when using inorganic bases like carbonates or phosphates.[5][6] It can help to dissolve the base and facilitate the formation of the reactive boronate species from the boronic acid.[6] However, excess water can lead to undesired side reactions, most notably protodeboronation of the boronic acid.[1]
Recommendation: Start with a solvent system containing a small amount of water (e.g., dioxane:water 10:1). If protodeboronation is a significant issue, switch to anhydrous conditions with a base that does not require water for activation, or use a more stable boron reagent like a pinacol ester.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Arylation of an N-Alkyl-halopyridone
This is a general starting point. Optimization of specific parameters will likely be necessary.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-alkyl-halopyridone (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Place the vial in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
NIH. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]
-
Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Solubility Challenges of Dihydropyridine Carboxylic Acids in Biological Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor solubility of dihydropyridine carboxylic acids in biological assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and reproducibility of your experimental data.
Introduction: The Dihydropyridine Carboxylic Acid Solubility Conundrum
Dihydropyridine carboxylic acids are a class of organic compounds with significant therapeutic potential. However, their inherent physicochemical properties, particularly their ionizable carboxylic acid moiety and often lipophilic nature, present a unique set of challenges in aqueous biological assay systems. Poor solubility can lead to a cascade of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and consequently, misleading structure-activity relationship (SAR) data. This guide is designed to equip you with the knowledge and practical strategies to proactively address and resolve these solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: Why are my dihydropyridine carboxylic acid compounds consistently precipitating in my aqueous assay buffer?
A1: The solubility of dihydropyridine carboxylic acids is highly pH-dependent due to the ionizable carboxylic acid group. At a pH below the compound's pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. In contrast, at a pH above the pKa, it will exist as the more soluble carboxylate anion.[1][2] Many standard biological buffers have a pH that may not be optimal for the solubility of your specific compound.
Q2: I dissolve my compounds in 100% DMSO for stock solutions, but I still see precipitation when I dilute them into my aqueous assay medium. What is happening?
A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. While DMSO is an excellent solvent for many organic compounds, its miscibility with water can lead to a supersaturated state when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. This supersaturation is often unstable, leading to the precipitation of the less soluble compound. The final concentration of DMSO in your assay is also a critical factor for cell health.[3][4]
Q3: Can I simply increase the pH of my buffer to improve solubility?
A3: While increasing the pH above the pKa of the carboxylic acid group will generally increase solubility, it's crucial to consider the impact on your biological assay.[1] Changes in pH can affect protein structure and function, enzyme activity, and cell viability. Therefore, any pH adjustments must be within the tolerated range of your specific assay system.
Q4: What are the key physicochemical properties I should consider for my dihydropyridine carboxylic acid?
A4: The two most critical parameters are the pKa (acid dissociation constant) and the logP (logarithm of the partition coefficient). The pKa will tell you the pH at which the compound transitions between its neutral and ionized forms, directly impacting its pH-dependent solubility. The logP value indicates the compound's lipophilicity; a higher logP often correlates with lower aqueous solubility.[5][6]
Troubleshooting Guide
Issue 1: Compound Precipitation Observed During or After Dilution
Root Cause Analysis:
-
pH of the Assay Buffer: The buffer pH is likely below the pKa of your dihydropyridine carboxylic acid.
-
Insufficient Solubilizing Agent: The final concentration of co-solvents or other solubilizing agents in the assay medium may be too low.
-
High Compound Concentration: The target concentration in the assay may exceed the compound's intrinsic solubility under the given conditions.
Solutions:
-
pH Adjustment:
-
Protocol: Prepare a series of buffers with varying pH values (e.g., in 0.5 unit increments) around the physiological pH of 7.4. Test the solubility of your compound in each buffer to identify the optimal pH for solubility that is also compatible with your assay.
-
-
Co-solvent Optimization:
-
Protocol: If using DMSO as a co-solvent, carefully control the final concentration in your assay. For many cell lines, it is advisable to keep the final DMSO concentration at or below 0.5% to minimize cytotoxicity.[4][7] If higher concentrations are necessary, a dose-response experiment to determine the toxicity of DMSO on your specific cell line is recommended.
-
-
Employing Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9]
-
Protocol for Cyclodextrin Use:
-
Prepare stock solutions of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer.
-
Determine the optimal molar ratio of cyclodextrin to your compound by performing a phase-solubility analysis.[8] This involves measuring the solubility of your compound in increasing concentrations of the cyclodextrin solution.
-
Prepare your final compound solutions by first dissolving the compound in a small amount of organic solvent (like DMSO) and then adding it to the pre-warmed cyclodextrin-containing buffer with vigorous vortexing.
-
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Root Cause Analysis:
-
Undissolved Compound: Even if not visibly precipitated, micro-precipitates or aggregates can lead to variable concentrations of the active compound.
-
Compound Adsorption: Lipophilic compounds can adsorb to plasticware, leading to a decrease in the effective concentration.
Solutions:
-
Pre-Assay Solubility Check:
-
Protocol: Before running a full assay, perform a small-scale solubility test. Prepare your compound at the highest intended assay concentration in the final assay buffer. After a suitable incubation period, centrifuge the sample and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will confirm the actual soluble concentration.
-
-
Use of Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption of your compounds.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A solution might appear clear initially (kinetic solubility) but precipitate over time as it reaches its more stable, lower thermodynamic solubility. Ensure your incubation times are consistent.
Data Presentation
Table 1: Calculated Physicochemical Properties of Representative Dihydropyridine Carboxylic Acid Derivatives
| Compound ID | Molecular Weight ( g/mol ) | Calculated logP | Number of H-bond Acceptors | Number of H-bond Donors | Topological Polar Surface Area (Ų) |
| 3a | 387.43 | 3.62 | 6 | 2 | 100.24 |
| 3b | 417.48 | 4.15 | 6 | 2 | 100.24 |
Note: Data for compounds 3a and 3b are calculated values from computational analysis and are provided for illustrative purposes.[5]
Table 2: General Guidelines for Final DMSO Concentration in Cell-Based Assays
| Cell Line | Recommended Max. DMSO Concentration (%) | Incubation Time (hours) | Observed Effects at Higher Concentrations |
| HepG2 | 0.2 - 0.4 | 24 - 72 | Inhibition of proliferation, increased cell death.[4][7] |
| HEK293 | ≤ 2.0 (with intracellular DMSO) | Not specified | Changes in cell morphology and membrane properties.[3] |
| HCT-116 | > 2.0 | 24 | Cytotoxic effects.[10] |
| HeLa | > 5.0 | Not specified | Decreased cell viability.[10] |
This table provides general guidance. It is highly recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Dihydropyridine Carboxylic Acid Stock Solution
-
Weighing: Accurately weigh a precise amount of the dihydropyridine carboxylic acid powder.
-
Initial Dissolution: Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Biological Assays
-
Intermediate Dilution: Prepare an intermediate stock solution by diluting the primary DMSO stock in your chosen assay buffer. This step helps to minimize the "DMSO shock."
-
Final Dilution: Perform the final serial dilutions in the assay buffer to achieve the desired test concentrations. Ensure that the final DMSO concentration remains within the acceptable limits for your assay.
-
Precipitation Check: Visually inspect all solutions for any signs of precipitation before adding them to the assay plate.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method can be used to enhance the dissolution rate of your compound.[11]
-
Dissolution: Dissolve both the dihydropyridine carboxylic acid and a suitable carrier polymer (e.g., polyvinylpyrrolidone - PVP) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).[1]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Collection and Storage: Scrape the solid dispersion from the flask, grind it into a fine powder, and store it in a desiccator. This powder can then be used to prepare aqueous solutions for your assays.
Visualizations
Diagram 1: pH-Dependent Solubility of a Dihydropyridine Carboxylic Acid
Caption: Relationship between pH and the ionization state of a dihydropyridine carboxylic acid.
Diagram 2: Workflow for Overcoming Solubility Issues
Caption: A stepwise approach to troubleshooting solubility problems in biological assays.
References
-
Rostro-Alanis, M., et al. (2019). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 24(21), 3844. Available at: [Link]
-
Rostro-Alanis, M., et al. (2019). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at: [Link]
- Weigt, S., et al. (1992). Process for producing dihydropyridine carboxylic acids. Google Patents.
-
Stepan, A. F., et al. (2011). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. Available at: [Link]
-
Thapa, R., et al. (2022). Determining the Population Doubling Time of HepG2 and Huh-7 Cells and the Toxic Effect of Dimethyl Sulfoxide (DMSO). ResearchGate. Available at: [Link]
-
Vemula, S. K., et al. (2022). Quality by Design approach for Optimization and Development of Cyclodextrin-Surfactant Complex Based Formulations for Bioavailability Enhancement of Valsartan. MDPI. Available at: [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics, 12(8), 763. Available at: [Link]
-
Du, X., et al. (2006). Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells. Journal of Pharmacological and Toxicological Methods, 54(2), 164-172. Available at: [Link]
-
Jicsinszky, L. (2023). How to maximize encapsulation efficiency of a drug in cyclodextrins? ResearchGate. Available at: [Link]
-
Thapa, R., et al. (2022). Determining the Population Doubling Time of HepG2 and Huh-7 Cells and the Toxic Effect of Dimethyl Sulfoxide (DMSO). AGRIS. Available at: [Link]
-
Sopyan, I., et al. (2017). Preparation of a Solid Dispersion by a Dropping Methodto Improve the Rate of Dissolution of Meloxicam. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15754–15767. Available at: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Ristroph, K. D., et al. (2021). pKa and logP values for various anionic counterions. Complexes were... ResearchGate. Available at: [Link]
-
Rostro-Alanis, M., et al. (2019). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. ResearchGate. Available at: [Link]
-
Loftsson, T., et al. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28. Available at: [Link]
-
Mykhailiuk, P. K. (2019). Experimental pKa values of carboxylic acids 49 and 18b. a)For compound... ResearchGate. Available at: [Link]
-
Butilă, C., et al. (2022). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. MDPI. Available at: [Link]
-
Thapa, R., et al. (2022). Determining the Population Doubling Time of HepG2 and Huh-7 Cells and the Toxic Effect of Dimethyl Sulfoxide (DMSO). Semantic Scholar. Available at: [Link]
-
Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available at: [Link]
-
Kılıç, A., et al. (2020). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. DergiPark. Available at: [Link]
-
Cygan, M., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. MDPI. Available at: [Link]
-
Nowak, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]
-
Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. Available at: [Link]
-
Kumar, A., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega. Available at: [Link]
Sources
- 1. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Conversion Gain Self-Oscillating Mixer for 5G mm-wave Applications [agris.fao.org]
- 5. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Studies of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Welcome to the technical support guide for stability studies of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the stability of this molecule. While specific data for this exact compound is limited, this guide leverages established principles for the 1,4-dihydropyridine (DHP) class of compounds to provide robust, scientifically grounded advice.
The core chemical structure, a dihydropyridine ring, is known for its susceptibility to specific degradation pathways, primarily oxidation.[1][2] Understanding these inherent liabilities is the first step in designing a comprehensive and compliant stability testing program. This guide provides detailed troubleshooting, frequently asked questions, and validated protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid?
A1: Based on the behavior of related 1,4-dihydropyridine compounds, the most prominent degradation pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[1][2] This process, known as aromatization, results in a complete loss of the pharmacological activity associated with the DHP scaffold.[2][3] This oxidation can be promoted by light, heat, and oxidizing agents.
Q2: Why is photostability testing particularly critical for this class of compounds?
A2: Dihydropyridine derivatives are notoriously sensitive to light.[1][2][3][4] They absorb intensively in the UV-A range, which can catalyze the oxidation to the pyridine form.[1][2] Therefore, rigorous photostability testing according to ICH Q1B guidelines is not just a regulatory requirement but a scientific necessity to determine appropriate packaging and storage conditions.[5]
Q3: What is a "forced degradation" or "stress testing" study, and why is it required?
A3: A forced degradation study involves intentionally exposing the drug substance to harsh conditions—such as high heat, humidity, light, acid/base hydrolysis, and oxidation—to accelerate its decomposition.[5][6][7] The goals are to identify the likely degradation products, elucidate the degradation pathways, and, most importantly, to develop and validate a "stability-indicating" analytical method that can separate and quantify the intact drug from all its degradants.[6][7] This is a mandatory requirement by regulatory bodies like the FDA and is outlined in ICH guideline Q1A.[5]
Q4: What is the recommended target degradation percentage in a forced degradation study?
A4: The generally accepted range for meaningful degradation is 5-20%.[6][8] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions, complicating the analysis.[6][8]
Q5: How do I choose the right analytical technique for my stability study?
A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, is the workhorse technique for stability studies of dihydropyridines.[9][10] It is highly effective at separating the parent compound from its more polar pyridine degradant and other potential impurities. The use of a mass spectrometry (MS) detector, such as in LC-MS, is invaluable during forced degradation studies for the identification of unknown degradation products.
Troubleshooting Guide: HPLC Analysis
Issues with chromatographic results can often be traced back to the system or sample preparation, not just the column.[11] Before assuming column failure, consider the following.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for the Parent Compound | 1. Secondary Silanol Interactions: The carboxylic acid moiety may interact with residual silanols on the silica-based column packing.[12] 2. Insufficient Buffer Capacity: The mobile phase pH is not adequately controlled, leading to inconsistent ionization of the analyte.[12] 3. Column Overload: Injecting too much sample can saturate the stationary phase.[13] | 1. Adjust Mobile Phase pH: Lower the pH (e.g., to 2.5-3.0 with formic acid or phosphoric acid) to suppress the ionization of both the carboxylic acid and surface silanols.[12] 2. Increase Buffer Strength: Use a buffer concentration in the 10-25 mM range to ensure stable pH.[12] 3. Reduce Injection Concentration/Volume: Dilute the sample or decrease the injection volume.[13] |
| Drifting Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between gradient runs or after system startup.[13] 2. Mobile Phase Composition Change: Evaporation of the organic solvent or inaccurate mixing by the pump.[13] 3. Temperature Fluctuations: An unstable column temperature affects viscosity and retention.[13] | 1. Increase Equilibration Time: Ensure the column is fully equilibrated before injecting the first sample.[13] 2. Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation. If the issue persists, manually premix the mobile phase to rule out pump proportioning valve issues.[11][13] 3. Use a Column Oven: Maintain a constant and controlled column temperature.[13] |
| Appearance of a New Peak (Likely the Pyridine Degradant) | 1. On-Column Degradation: The analyte is degrading during the analysis. 2. Sample Instability: The sample is degrading in the autosampler vial, especially if exposed to light or elevated temperatures. | 1. Check for Harsh Mobile Phase Conditions: Ensure the pH is not excessively high or low. 2. Protect Sample from Light: Use amber or light-blocking autosampler vials. 3. Control Autosampler Temperature: Set the autosampler cooler to 4-8 °C to slow degradation. |
| High Backpressure | 1. Particulate Contamination: Frit blockage from unfiltered samples or buffer precipitation.[14] 2. Buffer Precipitation: Using a buffer that is not soluble in the organic portion of the mobile phase.[12] | 1. Filter All Samples and Mobile Phases: Use a 0.22 µm or 0.45 µm filter. 2. Use an In-line Filter: Install an in-line filter before the column for extra protection.[14] 3. Ensure Buffer Solubility: Check buffer compatibility with your mobile phase composition. Flush the column with water before switching to high organic content solvents.[14] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard workflow for stress testing in accordance with ICH Q1A(R2) guidelines.[5][6]
Objective: To identify degradation products and establish a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Stress Conditions (Treat separate aliquots of the stock solution):
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Heat at 60 °C.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Keep at room temperature.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) to the stock solution. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution (and solid material) in an oven at 70 °C.
-
Photostability: Expose the stock solution (and solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[5] A control sample should be kept in the dark.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[6][8]
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all stressed samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze all samples by a suitable RP-HPLC-UV/MS method.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure the parent peak is pure and that no co-eluting degradants are present.
By understanding these principles and following the detailed protocols, researchers can effectively conduct stability studies, troubleshoot analytical challenges, and ensure the development of a safe and stable pharmaceutical product.
References
- Vertex AI Search. (2025, November 5).
- ResearchGate.
- MedCrave online. (2016, December 14).
- Semantic Scholar.
- Forced Degradation Studies: Regulatory Considerations and Implement
- YouTube. (2025, September 20).
- SciSpace.
- ResearchGate.
- IJCRT.org.
- RSC Publishing.
- ResearchGate.
- PubMed.
- PubMed. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit.
- SciSpace. Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an.
- ResearchGate. (2025, August 6). (PDF)
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- Sigma-Aldrich.
- SCION Instruments. HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Sigma-Aldrich.
- Fisher Scientific. 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, TRC.
- MedChemExpress. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | AP-1 Inhibitor.
- PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijcrt.org [ijcrt.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Enhancing Regioselectivity and Stereoselectivity in Dihydropyridine Reactions
Welcome to the technical support center for dihydropyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of controlling regioselectivity and stereoselectivity in these vital reactions. As a Senior Application Scientist, I've compiled this resource based on both established chemical principles and field-proven insights to help you troubleshoot common experimental hurdles and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - Mastering Selectivity
This section addresses the most common challenges encountered during the synthesis of substituted dihydropyridines.
Regioselectivity in Unsymmetrical Dihydropyridine Synthesis
Question: I am attempting an unsymmetrical Hantzsch synthesis with two different β-ketoesters and I'm getting a mixture of regioisomers and symmetrical side products. How can I obtain a single, desired regioisomer?
Answer: This is a classic challenge in one-pot Hantzsch reactions. When all components are mixed together, the simultaneous formation of two different enamines and two different Knoevenagel condensation products leads to a statistical mixture of up to four different dihydropyridine products.
The Core Problem: The lack of control over which enamine attacks which Knoevenagel adduct is the primary cause of this issue.[1]
Solution: A Sequential, Multi-Step Approach
To enforce regioselectivity, you must control the formation of the key intermediates. A sequential protocol is the most robust strategy:[1]
-
Step A: Knoevenagel Condensation: React the aldehyde with the first β-dicarbonyl compound to form the Knoevenagel adduct. It is crucial to isolate and purify this intermediate.
-
Step B: Enamine Formation: In a separate flask, react the second β-dicarbonyl compound with your nitrogen source (e.g., ammonium acetate) to generate the corresponding enamine.
-
Step C: Michael Addition & Cyclization: React the purified Knoevenagel adduct from Step A with the enamine from Step B. This ensures that only the desired intermediates are present to react, leading to a single unsymmetrical 1,4-dihydropyridine product.[1]
Question: Can I control the regioselectivity of nucleophilic addition to an activated pyridine ring (e.g., an N-acyl pyridinium salt)? I'm observing a mixture of 1,2- and 1,4-addition products.
Answer: Yes, the regioselectivity of nucleophilic additions to N-activated pyridinium salts is highly dependent on the nature of both the nucleophile and the activating group on the nitrogen.[2] This is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.
-
The Electrophile: The N-acyl pyridinium ion has two primary electrophilic sites: the C2 and C4 positions. The C2 position is generally considered "harder" and the C4 position "softer".
-
The Nucleophile:
Troubleshooting & Optimization:
-
To favor 1,4-addition: Switch to a softer nucleophile like a Gilman reagent (organocuprate).
-
To favor 1,2-addition: Employ a harder nucleophile like an alkyl Grignard reagent. However, be aware that with alkyl Grignards, selectivity can sometimes be poor.[2]
-
Influence of the N-Activating Group: The nature of the acyl group on the nitrogen can also influence the C2/C4 ratio. Experimenting with different chloroformates or acyl chlorides as activating agents is a valid optimization strategy.[2]
Stereoselectivity in Chiral Dihydropyridine Synthesis
Question: My Hantzsch reaction to produce a chiral dihydropyridine is resulting in a racemic mixture. How can I induce enantioselectivity?
Answer: The traditional Hantzsch synthesis is not inherently stereoselective and will produce a racemic mixture for chiral products.[3] To achieve an enantiomerically enriched product, you must introduce a chiral influence into the reaction. The most common and effective strategies are:
-
Organocatalysis: This is a powerful and widely adopted method. Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) or chiral Lewis bases (e.g., cinchona alkaloids, isothiourea catalysts) can catalyze the reaction and create a chiral environment that favors the formation of one enantiomer over the other.[3][4] High enantiomeric excesses (ee) are often achievable with this approach.
-
Metal Catalysis: Chiral metal complexes, such as those formed from N,N'-dioxides and Nickel(II) or Neodymium(III), can act as chiral Lewis acids to efficiently catalyze the asymmetric cascade reaction, yielding products with excellent enantioselectivities.[5]
-
Chiral Auxiliaries: A chiral auxiliary can be covalently attached to one of the starting materials (e.g., the β-ketoester). This auxiliary directs the stereochemical outcome of the cyclization. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched dihydropyridine.[3]
Question: I am using a well-known chiral organocatalyst for my asymmetric dihydropyridine synthesis, but my enantiomeric excess (ee) is low. What factors should I investigate to improve it?
Answer: Achieving high enantioselectivity often requires careful optimization of reaction parameters. Here are the key factors to troubleshoot:
-
Catalyst Loading: Ensure the optimal catalyst loading is being used. While higher loading can sometimes increase ee, it can also lead to side reactions or be uneconomical. Start with the literature-reported loading and screen both higher and lower concentrations.
-
Solvent: The solvent can have a dramatic impact on enantioselectivity. A solvent that promotes the desired transition state geometry through specific interactions (like hydrogen bonding) can significantly enhance the ee. It is highly recommended to perform a solvent screen. For example, some isothiourea-catalyzed reactions show a strong dependency on toluene for high asymmetric induction.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the available thermal energy, which makes the energy difference between the diastereomeric transition states more significant. Try running your reaction at 0 °C, -20 °C, or even lower.
-
Concentration: The concentration of your reactants can influence reaction rates and catalyst efficiency. It's worth screening a few different concentrations to find the optimal conditions.
-
Additives: Sometimes, the presence of additives like a co-catalyst or a weak base/acid can improve catalyst turnover and selectivity. For instance, in some C(1)-ammonium enolate additions, a base like DABCO was found to be beneficial for enantioselectivity.
Section 2: Troubleshooting Guide - Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Conditions: The traditional Hantzsch synthesis often requires long reaction times and harsh conditions.[6] 2. Incomplete Reaction: The reaction may not have reached completion. 3. Product Instability: The dihydropyridine product may be unstable under the workup conditions (e.g., exposure to acid/base).[7] | 1. Optimize Conditions: Consider alternative catalysts (e.g., p-TsOH, γ-Al2O3 nanoparticles) or energy sources (e.g., microwave irradiation) to improve yields and shorten reaction times.[6][8] 2. Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and ensure all starting material is consumed before workup. 3. Test Product Stability: Before a full-scale workup, take a small aliquot of the reaction mixture and expose it to your planned workup reagents to check for degradation via TLC.[7] |
| Formation of an Unexpected Regioisomer (e.g., 1,2-DHP instead of 1,4-DHP) | 1. Solvent Effects: The reaction solvent can play a decisive role in directing the cyclization pathway.[8] 2. Catalyst Influence: The nature of the catalyst (e.g., Brønsted acid vs. Lewis acid) can alter the reaction mechanism. 3. Substrate Electronics: Strong electronic effects from substituents on the aldehyde can influence the site of nucleophilic attack.[8] | 1. Change the Solvent: If obtaining the 1,4-DHP, try switching from ethanol to acetonitrile, or vice-versa, as this has been shown to produce divergent cyclization pathways.[8] 2. Screen Catalysts: Evaluate different types of catalysts. For example, a study found that p-TsOH in ethanol selectively afforded one class of 1,4-DHPs.[8] 3. Isolate Intermediates: For unambiguous synthesis, revert to the sequential multi-step protocol described in FAQ 1.1. |
| Difficulty Reproducing a Literature Prep | 1. Purity of Reagents: Impurities in starting materials or solvents can inhibit catalysts or cause side reactions. 2. Atmosphere Control: Some catalysts or intermediates may be sensitive to air or moisture. 3. Subtle Procedural Differences: Small variations in addition rates, stirring speed, or workup procedure can impact the outcome. | 1. Purify Reagents: Ensure aldehydes are free of carboxylic acids, and distill solvents over appropriate drying agents. 2. Use Inert Atmosphere: If using sensitive organometallic reagents or catalysts, perform the reaction under an inert atmosphere (Nitrogen or Argon). 3. Follow Procedure Exactly: Pay close attention to details like addition temperature and rate. If a procedure from a colleague's notebook is failing, ask them to observe your technique.[7] |
Section 3: Experimental Protocols & Workflows
Protocol: Regioselective Synthesis of an Unsymmetrical 1,4-Dihydropyridine
This protocol is based on the sequential synthesis strategy to avoid the formation of regioisomers.[1]
Step A: Synthesis of the Knoevenagel Adduct
-
To a solution of the aldehyde (1.0 equiv) and the first β-ketoester (1.0 equiv) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine or pyrrolidine (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC until the aldehyde is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Knoevenagel adduct by column chromatography or recrystallization.
Step B: Synthesis of the Enamine
-
In a separate flask, dissolve the second β-ketoester (1.0 equiv) in ethanol.
-
Add ammonium acetate (1.1 equiv) and stir the mixture at room temperature for 1-2 hours to form the enamine in situ.
Step C: Final Cyclization
-
Add the purified Knoevenagel adduct (from Step A) to the solution containing the enamine (from Step B).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Purify the final unsymmetrical 1,4-dihydropyridine product by column chromatography or recrystallization.
General Workflow for Optimizing Enantioselectivity
This workflow provides a systematic approach to improving the enantiomeric excess (ee) of a catalyzed asymmetric dihydropyridine synthesis.
Caption: Competing pathways in unsymmetrical Hantzsch synthesis.
References
-
Vertex AI Search Result [9]2. Zarāns, E.; Cērpa, E.; Turks, M. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules2017 , 22(3), 399. [Link]
-
Bull, J. A.; Mousseau, J. J.; Pelletier, G.; Charette, A. B. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews2012 , 112(5), 2642-2713. [Link]
-
Vertex AI Search Result 5. Herrera, R. P.; Sotorríos, L.; Díaz-de-Villegas, M. D.; Gálvez, J. A. Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry2017 , 82(13), 6948-6956. [Link]
-
Smith, A. D. et al. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science2021 , 12(34), 11443-11449. [Link]
-
Vertex AI Search Result [10]18. Vertex AI Search Result [11]19. Hu, X.; Chen, L.; Li, H.; Xu, Q.; Liu, X.; Feng, X. Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis2023 , 13(9), 6246-6254. [Link]
-
Bosica, G.; Abdilla, R.; Vella, R.; Gatt, A. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules2024 , 29(10), 2275. [Link]
-
Vertex AI Search Result [12]25. Vertex AI Search Result [13]26. Vertex AI Search Result [14]27. Bosica, G.; Bugeja, N.; Abdilla, R. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry2020 , 16, 2878-2887. [Link]
-
Vertex AI Search Result [15]29. Al-Mulla, A. Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Serbian Chemical Society2012 , 77(2), 119-145. [Link]
-
Vertex AI Search Result [16]31. Vertex AI Search Result [17]32. Wikipedia. Steric effects. [Link]
-
Vertex AI Search Result [18]34. University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Vertex AI Search Result 37. Vertex AI Search Result [19]38. Vertex AI Search Result [20]39. Vertex AI Search Result [21]40. Vertex AI Search Result [22]41. Vertex AI Search Result [23]42. Vertex AI Search Result
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Optimization of diastereomeric dihydropyridines as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 22. Khan Academy [khanacademy.org]
- 23. Sci-Hub. Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions / Journal of the American Chemical Society, 2002 [sci-hub.ru]
Technical Support Center: Synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates
Welcome to the technical support hub for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions related to the Gould-Jacobs reaction and alternative synthetic strategies, providing in-depth, field-proven insights to refine your methodology.
Introduction: The Gould-Jacobs Reaction
The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates, key precursors to quinolone antibiotics and other therapeutic agents, is most classically achieved via the Gould-Jacobs reaction.[1][2][3] This robust method involves the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinolone ring system.[3][4] While effective, the reaction is sensitive to several parameters that can impact yield and purity.
This guide will help you navigate the nuances of this synthesis, troubleshoot common issues, and explore modern enhancements to this foundational reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gould-Jacobs reaction?
A1: The reaction proceeds in two main stages[1][2][3]:
-
Condensation: The aniline nitrogen performs a nucleophilic attack on the electron-deficient double bond of the malonic ester derivative. This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][2][3]
-
Thermal Cyclization: This intermediate undergoes a high-temperature (typically >250 °C) 6-electron electrocyclization to form the fused pyridine ring.[3] The resulting product exists predominantly in its 4-oxo tautomeric form.
Q2: Why are high temperatures required for the cyclization step?
A2: The thermal cyclization step involves the formation of a new aromatic ring, a process that has a significant activation energy barrier. High temperatures, often achieved by using high-boiling solvents like diphenyl ether or through microwave irradiation, are necessary to provide sufficient thermal energy to overcome this barrier and drive the intramolecular reaction forward.[3][5]
Q3: Are there alternatives to the high-temperature cyclization?
A3: Yes. Modern methods have been developed to promote cyclization under milder conditions. One effective alternative is the use of Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid), which can catalyze the cyclization at much lower temperatures (e.g., 80-100 °C), often with improved yields and shorter reaction times.[6][7] Microwave-assisted synthesis is another powerful technique that dramatically shortens reaction times by efficiently heating the reaction mixture to the required high temperatures.[3][5]
Q4: What types of anilines work best in the Gould-Jacobs reaction?
A4: The reaction is generally most effective for anilines bearing electron-donating groups (EDGs) at the meta-position.[2][3] EDGs increase the nucleophilicity of the aniline nitrogen, facilitating the initial condensation step. Electron-withdrawing groups (EWGs) can slow down or inhibit the reaction.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Yield of the Final Product
Q: My reaction has a very low yield, or I've isolated only starting material. What are the likely causes and how can I fix it?
A: Low yield is a common issue that can stem from several factors. A systematic approach is key to diagnosis.
Potential Causes & Solutions:
-
Incomplete Cyclization (Most Common Cause): The thermal cyclization is often the bottleneck.
-
Symptom: TLC or crude NMR analysis shows the presence of the anilidomethylenemalonate intermediate but little to no desired 4-oxo product.
-
Solution 1: Increase Cyclization Temperature/Time. If using a high-boiling solvent like diphenyl ether, ensure the temperature is maintained at a vigorous reflux (around 250 °C).[3] A thorough time-temperature optimization may be necessary to maximize yield while minimizing degradation.[5]
-
Solution 2: Switch to a More Effective Cyclization Promoter. Consider using Eaton's reagent, which facilitates cyclization under significantly milder conditions.[6] Alternatively, microwave irradiation can provide rapid and efficient heating, often leading to higher yields in minutes compared to hours.[3][5]
-
-
Poor Quality Reagents or Solvents:
-
Symptom: The reaction is sluggish or fails to proceed even under optimized conditions.
-
Solution: Ensure the aniline is pure and the diethyl ethoxymethylenemalonate (DEEM) has not hydrolyzed. Use anhydrous solvents, especially for the initial condensation step if performed separately, to prevent side reactions.[8]
-
-
Substrate Reactivity Issues:
-
Symptom: Anilines with strong electron-withdrawing groups are being used.
-
Solution: These substrates are inherently less reactive. You may need to push the conditions harder (higher temperatures, longer reaction times) or consider alternative synthetic routes that are more tolerant of EWGs.
-
-
Losses During Workup and Purification:
-
Symptom: The reaction appears to go to completion by TLC, but the isolated yield is poor.
-
Solution: The 4-oxo product often precipitates from the reaction mixture upon cooling.[3] Ensure complete precipitation by adding a non-polar solvent like hexane or cyclohexane.[3] When washing the filtered solid, use a cold, non-polar solvent to minimize redissolving the product.[5] Check the aqueous layer during workup, as some products may have partial water solubility.[9]
-
Problem 2: Formation of Significant Side Products or Tar
Q: My crude product is a complex mixture, or the reaction turned into an intractable tar. What went wrong?
A: Side product formation, especially at high temperatures, points towards decomposition or competing reaction pathways.
Potential Causes & Solutions:
-
Thermal Decomposition:
-
Symptom: The reaction mixture darkens significantly (more than expected), and the crude NMR is complex and uninterpretable. This is common when cyclization is carried out for too long or at excessively high temperatures.
-
Solution 1: Optimize Reaction Time. Monitor the reaction by TLC. Once the intermediate is consumed, cool the reaction down promptly. Prolonged heating can lead to degradation.[5]
-
Solution 2: Use Milder Cyclization Methods. As mentioned, switching to Eaton's reagent or carefully controlled microwave synthesis can prevent the thermal decomposition associated with prolonged heating in diphenyl ether.[6][7]
-
-
Incorrect Stoichiometry:
-
Symptom: Multiple spots on TLC, some of which may correspond to self-condensation products of the malonate ester.
-
Solution: While some protocols use excess DEEM as both a reagent and solvent, ensure the aniline-to-DEEM ratio is appropriate for your specific conditions.[3][5] A 1:1 or slight excess of DEEM is typical when a separate solvent is used for the initial condensation.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Gould-Jacobs synthesis.
Caption: A decision tree for troubleshooting the Gould-Jacobs synthesis.
Experimental Protocols
Protocol 1: Classic Gould-Jacobs Synthesis using Thermal Cyclization
This protocol is a two-step procedure involving the isolation of the intermediate.
Step 1: Synthesis of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.05 eq).
-
If the aniline is a solid, add a minimal amount of ethanol to facilitate mixing.
-
Heat the mixture at 100-120 °C for 1-2 hours. Monitor the reaction by TLC until the aniline is consumed.
-
Cool the reaction mixture to room temperature. The intermediate will often solidify. If not, remove any solvent under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization from ethanol.[3]
Step 2: Thermal Cyclization
-
Place the dried anilidomethylenemalonate intermediate in a flask equipped with a reflux condenser.
-
Add a high-boiling solvent, such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[3]
-
Heat the solution to a vigorous reflux (~250 °C) and maintain for 30-60 minutes. Monitor the disappearance of the intermediate by TLC.
-
Cool the reaction mixture to room temperature. The desired 4-oxo product should precipitate.
-
Add an equal volume of hexane or cyclohexane to facilitate further precipitation and break up the solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This modern protocol offers significant improvements in reaction time and often, yield.[3]
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial with a magnetic stir bar
-
Dedicated microwave synthesis system
Procedure:
-
In a 2-5 mL microwave vial, add the aniline (e.g., 1.0 mmol) and DEEM (e.g., 3.0 mmol). The excess DEEM often serves as both reagent and solvent.[5]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the specified time (e.g., 5-30 minutes).[5] An optimization of time and temperature is recommended for new substrates.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product, wash with a small amount of ice-cold acetonitrile or ethanol, and dry under vacuum.[3][5]
Data Summary: Reaction Condition Optimization
The choice of cyclization conditions is critical. The following table summarizes typical conditions and outcomes.
| Method | Temperature | Typical Time | Solvent | Key Advantages | Common Issues |
| Conventional Heating | ~250 °C | 30-90 min | Diphenyl Ether | Simple setup, well-established | High energy, potential for decomposition, difficult solvent removal |
| Microwave Irradiation | 250-300 °C | 5-30 min | None or DEEM | Extremely fast, high efficiency, improved yields[3][5] | Requires specialized equipment, pressure buildup |
| Eaton's Reagent | 80-100 °C | 1-2 hours | Eaton's Reagent | Mild conditions, high yields, avoids thermal degradation[6][7] | Reagent is corrosive, requires careful workup |
Alternative Synthetic Routes
While the Gould-Jacobs reaction is a workhorse, other methods exist for constructing the 4-oxo-1,4-dihydropyridine core, particularly for substrates that are incompatible with high temperatures or strong acids.
Isoxazole Rearrangement Strategy
A novel method involves the Molybdenum-hexacarbonyl-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates.[10][11][12] This strategy allows for the synthesis of highly substituted derivatives that are not easily accessible through classical methods.
Caption: Simplified workflow for the isoxazole-based synthesis route.
This approach involves the reductive ring-opening of the isoxazole to an enamine intermediate, which then cyclizes to form the desired pyridone ring.[10][13] It is particularly useful for preparing 2,5,6-triaryl-substituted derivatives.[11]
References
-
Gould–Jacobs reaction - Wikiwand. [Link]
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]
-
Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Center for Biotechnology Information. [Link]
-
Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PubMed. [Link]
-
Saczewski, F., & Balewski, Ł. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
-
Navarrete-Vázquez, G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Convenient Gould-Jacobs synthesis of 4-quinolone core using Eaton's reagent - Sciforum. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction - Biotage. [Link]
-
Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]
-
Gould-Jacobs Reaction - Organic Chemistry Portal. [Link]
-
Gould–Jacobs Reaction - ResearchGate. [Link]
-
Synthesis of 1‐substtuted 4‐oxo‐1,4‐dihydropyridine‐3,5‐dicarboxylates. - ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. [Link]
-
How To: Troubleshoot a Reaction - University of Rochester. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 12. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity in Dihydropyridine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel diihydropyridine (DHP) analogs. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the common challenge of low bioactivity in newly synthesized compounds. Our goal is to equip you with the knowledge to diagnose potential issues, optimize your experimental workflow, and unlock the full therapeutic potential of your DHP derivatives.
Troubleshooting Guide: A Causal Approach
Observing lower-than-expected or no bioactivity in your newly synthesized dihydropyridine analogs can be a significant roadblock. This guide provides a structured, question-and-answer-based approach to systematically identify and resolve the underlying issues.
Question 1: My DHP analog shows no activity in my primary assay. Where do I start?
A complete lack of activity can be disheartening, but it provides a clear starting point for a systematic investigation. The issue can typically be traced back to one of three areas: the compound itself, the assay conditions, or a fundamental mismatch between the compound and the biological target.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for no bioactivity.
Step 1: Verify Compound Integrity
Before questioning your biological hypothesis, it is crucial to confirm the integrity of your DHP analog.[1][2]
-
Purity Confirmation: Have you rigorously confirmed the purity of your synthesized compound? Impurities can significantly impact biological assays.[1][3]
-
Recommended Protocol: Perform High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity. A purity level of >95% is generally recommended for initial biological screening.
-
-
Structural Verification: Is the synthesized structure what you intended?
-
Recommended Protocol: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure of your DHP analog.[2]
-
-
Solubility Issues: Dihydropyridines are often poorly soluble in aqueous solutions, which can drastically reduce the effective concentration in your assay.[4][5][6]
Step 2: Validate Assay Performance
If your compound's integrity is confirmed, the next step is to scrutinize the biological assay itself.[7][8]
-
Positive and Negative Controls: Are your positive and negative controls behaving as expected? A known active DHP (e.g., nifedipine, amlodipine) should show activity, while a vehicle control (e.g., DMSO) should be inactive.[1]
-
Assay Robustness: Is the assay reproducible? High variability between replicates or experiments can mask true activity.[1]
-
Recommended Protocol: Calculate the Z'-factor for your assay. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
-
-
Cell Health and Density: In cell-based assays, cell health and seeding density are critical.[7][9]
-
Recommended Protocol: Regularly check cell morphology and viability. Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.[9]
-
Step 3: Re-evaluate Structure-Activity Relationship (SAR) and Target Engagement
If both the compound and the assay are sound, it's time to reconsider the biological hypothesis.
-
SAR Mismatches: Does your analog's structure align with the known SAR for your target? Minor structural changes can lead to a complete loss of activity.[10][11][12][13][14] For instance, the nature and position of substituents on the dihydropyridine ring are critical for activity.[6]
-
Target Engagement: Is your compound reaching and binding to its intended target?
-
Recommended Protocol: Consider performing a target engagement assay, such as a cellular thermal shift assay (CETSA) or a biophysical binding assay (e.g., Surface Plasmon Resonance, SPR), to confirm interaction with the target protein.
-
Question 2: My DHP analog has very low potency (high IC50/EC50). How can I improve it?
Low potency is a common challenge and often points to suboptimal compound properties or assay conditions.
Troubleshooting Low Potency
Caption: Workflow for addressing low compound potency.
Step 1: Assess Physicochemical Properties
Poor physicochemical properties can limit a compound's ability to reach its target in a cell-based assay.
-
Lipophilicity (LogP/LogD): Extreme lipophilicity can lead to poor solubility and non-specific binding, while very low lipophilicity can hinder membrane permeability.
-
Recommended Protocol: Determine the LogP or LogD of your compound. For many drug targets, a LogP in the range of 1-3 is considered optimal.
-
-
Aqueous Solubility: As mentioned before, low solubility is a major culprit for low apparent potency.[4][5][6]
Step 2: Optimize Assay Conditions
Subtle variations in assay parameters can significantly impact the measured potency.[7]
-
Incubation Time: Is the incubation time sufficient for the compound to exert its effect?
-
Recommended Protocol: Perform a time-course experiment to determine the optimal incubation period.
-
-
Substrate/Agonist Concentration: In enzyme or receptor assays, the concentration of the substrate or agonist can affect the apparent potency of an inhibitor or antagonist.
-
Recommended Protocol: For competitive inhibitors, ensure the substrate concentration is at or near its Michaelis-Menten constant (Km).
-
-
Serum Protein Binding: In cell-based assays containing serum, your compound may bind to serum proteins, reducing its free concentration.
-
Recommended Protocol: Consider reducing the serum concentration or using serum-free media if your cell line can tolerate it.
-
Step 3: Rational Structural Modification
If physicochemical and assay-related issues have been addressed, consider rational modifications to the DHP scaffold based on SAR principles.[10][11][12][13][14]
-
Key Structural Features for DHP Activity:
-
The 1,4-dihydropyridine ring is essential.
-
An aryl group at the 4-position is generally required for optimal activity.[11][12]
-
Ester groups at the 3- and 5-positions are often most effective.[11][12]
-
The position and nature of substituents on the 4-phenyl ring can significantly influence activity.[11][12]
-
Quantitative Structure-Activity Relationship (QSAR) Data Summary
| Position on DHP Core | Modification | Impact on Activity | Reference |
| C4-Aryl Ring | Electron-withdrawing groups (e.g., -NO₂) | Generally increases activity | [11][12] |
| C3, C5 | Ester groups | Optimal for activity | [11][12] |
| C2, C6 | Small alkyl groups (e.g., -CH₃) | Generally well-tolerated | [13] |
| N1 | Unsubstituted | Often preferred | [13] |
Frequently Asked Questions (FAQs)
Q1: Could the low bioactivity be due to the compound being a "frequent hitter" or a nuisance compound?
A1: Yes, this is a critical consideration in drug discovery. Frequent hitters are compounds that show activity in multiple assays through non-specific mechanisms.[18]
-
Mechanisms of Nuisance Compounds:
-
Aggregation: Some compounds form aggregates at higher concentrations, which can sequester and inhibit proteins non-specifically.
-
Reactivity: Chemically reactive compounds can covalently modify proteins or interfere with assay components.[3]
-
Interference with Assay Readout: Some compounds can absorb light or fluoresce at the same wavelengths as the assay readout, leading to false positives or negatives.
-
-
How to Identify Nuisance Compounds:
-
Detergent Test: Perform the assay in the presence of a non-ionic detergent (e.g., Triton X-100). If the compound's activity is significantly reduced, it may be an aggregator.
-
Counter-screens: Test your compound in an unrelated assay to check for non-specific activity.
-
Literature Search: Check databases of known nuisance compounds.
-
Q2: My DHP analog is designed to be a calcium channel blocker, but it's inactive. Could it be acting on a different target?
A2: This is a strong possibility. While DHPs are classically known as L-type calcium channel blockers, some analogs have been shown to interact with other targets, including T-type calcium channels and other receptors.[10][19][20]
-
Target Deconvolution: If you have a potent but seemingly off-target compound, consider target deconvolution strategies such as:
-
Phenotypic Screening: Assess the compound's effect on a panel of cell lines with known genetic backgrounds.
-
Affinity-based Proteomics: Use chemical probes derived from your compound to pull down its binding partners from cell lysates.
-
Q3: How can I improve the bioavailability of my DHP analog for in vivo studies?
A3: Poor aqueous solubility is a major hurdle for the in vivo bioavailability of many DHP derivatives.[4][5]
-
Formulation Strategies to Enhance Bioavailability:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[15][16]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[4][16][17]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[15][16]
-
Complexation: Using cyclodextrins to form inclusion complexes can improve solubility.[5][16]
-
References
- Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PubMed. (2023-07-30).
- Structure-activity relationships of receptor binding of 1,4-dihydropyridine deriv
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
- An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Analogues. Benchchem.
- 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach.
- The role of cell-based assays for drug discovery. News-Medical.Net. (2024-02-01).
- Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds. Benchchem.
- 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. PMC - NIH. (2012-10-11).
- Optimizing Your Cell Based Assay Performance Key Strategies.
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. NIH. (2019-01-11).
- A review for cell-based screening methods in drug discovery. PMC - NIH.
- Cell Based Assays in Drug Development: Comprehensive Overview. [No Source Found]. (2021-09-24).
- Troubleshooting Inconsistent Results in Novel Compound Experiments. Benchchem.
- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. [No Source Found]. (2022-10-12).
- Definitive Testing – Interpreting Unexpected Results.
- Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. NIH.
- Understanding Negative Dilute Results in Drug Testing.
- Invalid Drug Test Results: 4 key steps Meaning & Causes. [No Source Found]. (2026-01-01).
- Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
- A Technical Guide to the Physicochemical Properties of Novel Dihydropyridine Deriv
- Recent synthetic and biological aspects of 1, 4-dihydro pyridine derivatives.
- A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science.
- How to Read Drug Test Results: Understanding Cutoff Levels. GoodHire. (2024-02-05).
- How to Read Drug Test Results From the Lab: An Employers Guide. iprospectcheck. (2025-12-14).
- A Review on Synthesis and Biological Potential of Dihydropyridines.
- Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. Semantic Scholar. (2022-09-22).
- Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. (2015-09-18).
- Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed.
- A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. [No Source Found]. (2021-08-08).
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- Nuisance compounds in cellular assays. PMC - PubMed Central - NIH.
- A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. [No Source Found]. (2025-08-06).
- Evolution of assay interference concepts in drug discovery. Taylor & Francis Online.
- One-pot synthesis of 1,4-dihydropyridine derivatives using nano-cerium oxide as an efficient catalyst. Asian Journal of Green Chemistry.
- Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. [No Source Found].
- 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxid
- Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. PubMed.
- Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. PubMed.
- Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing.
- Challenges and Opportunities in Enabling High-Throughput, Mini
- Challenges in secondary analysis of high throughput screening data. Oregon Health & Science University - OHSU Elsevier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. marinbio.com [marinbio.com]
- 10. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vivo Validation of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a Novel Oral Agent for Anemia of Chronic Disease
A Senior Application Scientist's Guide to Experimental Design and Performance Analysis
Introduction: The Therapeutic Challenge and a Novel Candidate
Anemia of chronic disease (ACD), also known as anemia of inflammation, is a prevalent and debilitating condition associated with numerous chronic inflammatory, infectious, and neoplastic diseases.[1] Its complex pathophysiology involves iron restriction and suppression of erythropoiesis, often rendering treatment with traditional erythropoiesis-stimulating agents (ESAs) suboptimal.[1][2] A promising therapeutic strategy involves the oral administration of small molecules that inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), mimicking the body's natural response to hypoxia.[3][4] This guide focuses on the in vivo validation of a novel dihydropyridine derivative, 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (herein referred to as 'Compound-X'), as a potential HIF-PHD inhibitor.
The core mechanism of HIF-PHD inhibitors is to prevent the degradation of HIF-α subunits.[5][6][7] Under normal oxygen levels, PHD enzymes hydroxylate HIF-α, targeting it for destruction.[5][8] By inhibiting PHDs, compounds like Compound-X allow HIF-α to accumulate, translocate to the nucleus, and stimulate the transcription of genes responsible for erythropoiesis, including erythropoietin (EPO), and genes that improve iron metabolism.[3][4][7] This dual action on both EPO production and iron availability presents a significant potential advantage over conventional ESAs.[4][9]
This guide provides a comprehensive framework for the preclinical in vivo validation of Compound-X, comparing its performance against a well-established competitor, Roxadustat. We will detail the experimental design, provide step-by-step protocols for key assays, and present comparative data to objectively evaluate the therapeutic potential of Compound-X.
Comparative Framework: Compound-X vs. Roxadustat
To rigorously assess the biological activity of Compound-X, its performance must be benchmarked against a known standard. Roxadustat (FG-4592) is a first-in-class, orally administered HIF-PHI approved for the treatment of anemia in several countries.[3][6][10] It effectively stimulates erythropoiesis by stabilizing HIF and increasing endogenous EPO production.[7][8][9] By comparing Compound-X to Roxadustat, we can evaluate its relative potency, efficacy, and pharmacokinetic profile.
Experimental Design: A Murine Model of Anemia of Inflammation
The selection of an appropriate animal model is critical for clinically relevant results. A mouse model of anemia of inflammation induced by heat-killed Brucella abortus (HKBA) is a well-characterized and relevant model that recapitulates key features of human ACD, including elevated hepcidin and suppressed erythropoiesis.[11][12]
Overall Experimental Workflow:
The study will involve inducing anemia in mice, followed by a treatment period with Compound-X, Roxadustat, or a vehicle control. Key endpoints will include hematological parameters, serum EPO levels, iron metabolism markers, and pharmacokinetic profiling.
Figure 1. Experimental workflow for in vivo validation.
Detailed Methodologies
Protocol 1: Induction of Anemia of Inflammation
-
Animal Model: Use 8-week-old male C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize to laboratory conditions for at least one week with controlled temperature, humidity, and a 12-hour light/dark cycle.[13]
-
Baseline Sampling: Collect a small volume of blood via tail vein for baseline hematological analysis.
-
Induction: Administer a single intraperitoneal (IP) injection of heat-killed Brucella abortus (1x10^7 particles) to induce an inflammatory state.[11] Anemia typically develops over the following 7-14 days.
Protocol 2: Compound Administration and Monitoring
-
Formulation: Prepare Compound-X and Roxadustat in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: On day 1 post-induction, begin daily oral gavage administration for 21 days.
-
Group 1: Vehicle control
-
Group 2: Compound-X (Low Dose, e.g., 10 mg/kg)
-
Group 3: Compound-X (High Dose, e.g., 30 mg/kg)
-
Group 4: Roxadustat (Reference Dose, e.g., 10 mg/kg)
-
-
Monitoring: Record body weight daily. Perform weekly blood sampling (small volume) to monitor hemoglobin levels.
Protocol 3: Pharmacokinetic (PK) Analysis
-
Study Design: On day 21, administer a final oral dose to a subset of animals from each group.
-
Blood Sampling: Collect blood samples at specific time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Analysis: Quantify the concentration of Compound-X and Roxadustat in plasma samples using a validated LC-MS/MS method.
-
Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Protocol 4: Pharmacodynamic (PD) and Efficacy Analysis
-
Terminal Bleed: At the end of the treatment period, collect a terminal blood sample via cardiac puncture.
-
Hematology: Analyze whole blood for complete blood count (CBC), including hemoglobin (Hb), hematocrit (Hct), and red blood cell (RBC) count.
-
EPO Measurement: Use plasma from the terminal bleed to measure serum erythropoietin (EPO) levels via a commercial ELISA kit.
-
Iron Metabolism: Measure serum iron, ferritin, and hepcidin levels using appropriate assay kits to assess the impact on iron homeostasis.[10]
Results and Data Analysis
The efficacy of Compound-X will be determined by its ability to correct anemia and modulate relevant biomarkers compared to both the vehicle control and the Roxadustat-treated group.
Hypothesized Signaling Pathway
The intended mechanism of action for Compound-X is the inhibition of PHD enzymes, leading to the stabilization of HIF-2α, which is the primary regulator of EPO production.[6] This stabilization results in increased EPO gene transcription and subsequent erythropoiesis.
Figure 2. Hypothesized mechanism of Compound-X.
Comparative Data Tables
The following tables present hypothetical but plausible data to illustrate how the results would be structured for comparison.
Table 1: Key Hematological and Biomarker Endpoints (Day 21)
| Parameter | Vehicle Control | Compound-X (10 mg/kg) | Compound-X (30 mg/kg) | Roxadustat (10 mg/kg) |
|---|---|---|---|---|
| Hemoglobin (g/dL) | 9.5 ± 0.4 | 11.8 ± 0.5* | 12.9 ± 0.6* | 12.5 ± 0.5* |
| Hematocrit (%) | 28 ± 1.2 | 35 ± 1.5* | 39 ± 1.8* | 38 ± 1.6* |
| Serum EPO (pg/mL) | 50 ± 10 | 150 ± 25* | 220 ± 30* | 190 ± 28* |
| Serum Hepcidin (ng/mL) | 85 ± 9 | 40 ± 7* | 25 ± 5* | 30 ± 6* |
*p < 0.05 vs. Vehicle Control
Table 2: Comparative Pharmacokinetic Profile (Single Oral Dose)
| Parameter | Compound-X (30 mg/kg) | Roxadustat (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1850 | 1500 |
| Tmax (hr) | 2.0 | 2.5 |
| AUC (0-24h) (ng·h/mL) | 12500 | 11000 |
| Half-life (t½) (hr) | 8.5 | 11.0 |
Discussion and Interpretation
Based on the hypothetical data, Compound-X demonstrates a dose-dependent efficacy in correcting anemia in the ACD model, comparable to, and at a higher dose, potentially exceeding the efficacy of Roxadustat. The significant increase in hemoglobin and hematocrit, coupled with a robust rise in endogenous EPO, supports the proposed HIF-stabilizing mechanism of action.[14]
A key finding is the marked reduction in serum hepcidin. Elevated hepcidin is a central driver of ACD, blocking iron absorption and sequestration.[1][15] The ability of Compound-X to suppress hepcidin suggests it effectively improves iron availability for erythropoiesis, a significant advantage over traditional ESAs which often require co-administration of intravenous iron.[4][9]
The pharmacokinetic profile of Compound-X shows rapid absorption (Tmax of 2.0 hr) and a favorable exposure profile (AUC). Its slightly shorter half-life compared to Roxadustat might allow for more physiological, pulsatile EPO stimulation, potentially reducing risks associated with sustained high EPO levels.[8][16]
Conclusion
This guide outlines a robust preclinical strategy for the in vivo validation of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Compound-X). The experimental design provides a clear pathway to assess its efficacy, mechanism of action, and pharmacokinetic profile in a clinically relevant model of anemia of chronic disease. The comparative data framework against Roxadustat allows for an objective evaluation of its potential as a novel, orally administered therapeutic. The presented findings, should they be replicated in practice, would strongly support the continued development of Compound-X as a promising new treatment for patients suffering from anemia of inflammation.
References
-
HIF prolyl-hydroxylase inhibitor - Wikipedia. Wikipedia. [Link]
-
Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health. [Link]
-
Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? National Institutes of Health. [Link]
-
HIF prolyl-hydroxylase inhibitor - Grokipedia. Grokipedia. [Link]
-
Roxadustat: Not just for anemia. National Institutes of Health. [Link]
-
Animal Models of Anemia of Inflammation. National Institutes of Health. [Link]
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. National Institutes of Health. [Link]
-
What is the mechanism of Roxadustat? Patsnap Synapse. [Link]
-
Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. MDPI. [Link]
-
In vitro and in vivo investigations of dihydropyridine-based chemical delivery systems for anticonvulsants. PubMed. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Erythropoiesis-Stimulating Agents. Springer. [Link]
-
A mouse model for an erythropoietin-deficiency anemia. Company of Biologists journals. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. National Institutes of Health. [Link]
-
Roxadustat: Do we know all the answers? National Institutes of Health. [Link]
-
Pharmacokinetic and Pharmacodynamic Modeling of Erythropoiesis Stimulating Agents in Rats. Semantic Scholar. [Link]
-
View of A Study on the Biological Evaluation of Dihydropyridines. Ignited Minds Journals. [Link]
-
Simulation of anemia of chronic disease. The model calibrated for the... ResearchGate. [Link]
-
A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. MDPI. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Erythropoiesis-Stimulating Agents. Adis Journals. [Link]
-
Animal models of anemia of inflammation. Semantic Scholar. [Link]
-
Structural, pharmacokinetic and pharmacodynamic properties of erythropoiesis stimulating agents. ResearchGate. [Link]
Sources
- 1. Animal Models of Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 8. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Mouse Model Suggests Drug Targets for Anemia of Inflammation | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 12. Animal models of anemia of inflammation. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical pharmacokinetics and pharmacodynamics of erythropoiesis-stimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Dihydropyridine Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the 1,4-dihydropyridine (DHP) scaffold stands as a privileged structure, renowned for its therapeutic applications, most notably as L-type calcium channel blockers in the management of cardiovascular diseases.[1] However, a growing body of evidence has illuminated a compelling and distinct facet of these compounds: their cytotoxic potential against various cancer cell lines.[2][3] This guide provides a comprehensive comparative analysis of the cytotoxic effects of different dihydropyridine derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer agents.
The Emergence of Dihydropyridines as Cytotoxic Agents
While the antihypertensive properties of DHPs like nifedipine, amlodipine, and felodipine are well-established, their utility in oncology is an area of burgeoning interest.[1][4] The cytotoxic effects of DHPs are often independent of their calcium channel blocking activity, suggesting alternative molecular targets and mechanisms of action.[5][6] This has spurred the synthesis and evaluation of a diverse array of DHP derivatives with modified functionalities, aimed at enhancing their cytotoxic potency and selectivity for cancer cells.
This guide will delve into a comparative analysis of both established DHP drugs and novel synthetic derivatives, providing a framework for understanding their potential as anticancer therapeutics.
Comparative Cytotoxicity of Dihydropyridine Derivatives
The cytotoxic efficacy of dihydropyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the reported IC50 values for various DHP derivatives against a selection of human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
| Dihydropyridine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Established Drugs | |||
| Amlodipine | MDA-MB-231 (Breast) | 8.66 | [2][7] |
| MCF-7 (Breast) | 12.60 | [2] | |
| A549 (Lung) | 9.641 | [8] | |
| HT-29 (Colon) | >10 µg/ml (approx. >20 µM) | [9] | |
| Nifedipine | Murine NC carcinoma | Concentration-dependent reduction in cell growth | [8] |
| Felodipine | LUSC (Lung Squamous) | Inhibited proliferation | [10] |
| Novel Synthetic Derivatives | |||
| Compound 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [2] |
| LS180 (Colon) | 29.7 ± 4.7 | [2] | |
| Compound 7d | MCF-7 (Breast) | 28.5 ± 3.5 | [2] |
| Compound 13ad' | Caco-2 (Colorectal) | 0.63 ± 0.05 | [11] |
| Compound 13ab' | Caco-2 (Colorectal) | 1.39 ± 0.04 | [11] |
| Compound 3a | HCT-15 (Colon) | 7.94 ± 1.6 | [12] |
| Compound 3b | HCT-15 (Colon) | 9.24 ± 0.9 | [12] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of dihydropyridine derivatives is intricately linked to their chemical structure. Analysis of various studies reveals key structural features that influence their anticancer activity:
-
Substituents at the C3 and C5 positions: The nature of the ester or amide groups at these positions is critical. For instance, the introduction of N-thiazolyl carbamoyl groups has been shown to enhance cytotoxic potential.[2]
-
The Aryl Group at the C4 Position: The substitution pattern on the phenyl ring at the C4 position significantly impacts activity. Electron-withdrawing groups can influence the conformation of the DHP ring and its interaction with biological targets.[13]
-
Symmetry of the Molecule: Some studies suggest that symmetrical 1,4-dihydropyridine esters may exhibit greater cytotoxicity compared to their asymmetrical counterparts.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate cell membranes and reach intracellular targets.
Mechanisms of Dihydropyridine-Induced Cytotoxicity
The cytotoxic effects of dihydropyridine derivatives are mediated through a variety of cellular and molecular mechanisms, often culminating in programmed cell death, or apoptosis.
Induction of Apoptosis
A primary mechanism by which DHPs exert their cytotoxic effects is the induction of apoptosis. This is characterized by a cascade of events including mitochondrial membrane depolarization and the activation of caspases, a family of proteases that execute the apoptotic program.[5] For instance, certain novel 1,4-DHP derivatives have been shown to trigger the mitochondrial apoptotic pathway through the activation of caspase-9 and caspase-3.[5]
Modulation of Signaling Pathways
Dihydropyridine derivatives have been found to modulate key signaling pathways that regulate cell survival, proliferation, and invasion. These include:
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival. Some DHP derivatives have been shown to inhibit the phosphorylation of Akt, leading to the downregulation of anti-apoptotic proteins and promoting cell death.[5][8]
-
Raf/MEK/ERK Pathway: This pathway is central to cell proliferation and differentiation. Amlodipine, for example, has been shown to downregulate the phosphorylation of ERK1/2 in breast cancer cells, contributing to its anti-proliferative effects.[2][8]
The following diagram illustrates the interplay of these signaling pathways in DHP-induced cytotoxicity.
Caption: Signaling pathways modulated by dihydropyridine derivatives leading to cytotoxicity.
Cell Cycle Arrest
In addition to inducing apoptosis, some DHP derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. Amlodipine, for instance, has been reported to cause G1 cell cycle arrest in non-small cell lung cancer cells.[8] This prevents the cells from progressing through the cell cycle and dividing.
Experimental Protocols for Assessing Cytotoxicity
The evaluation of the cytotoxic effects of dihydropyridine derivatives relies on a suite of well-established in vitro assays. The following are detailed protocols for three commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the dihydropyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Sources
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchmap.jp [researchmap.jp]
- 7. Frontiers | Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer [frontiersin.org]
- 8. Tumour-specific cytotoxicity and MDR-reversal activity of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antihypertensive felodipine shows synergistic activity with immune checkpoint blockade and inhibits tumor growth via NFAT1 in LUSC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Pyridone Core in HIV-1 Integrase Inhibition: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals vested in the discovery of novel antiretroviral agents, the 4-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold represents a cornerstone in the design of potent HIV-1 integrase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid analogs, grounded in experimental data from seminal studies on structurally related pyridinone and quinolone inhibitors. We will dissect the causal relationships behind experimental choices in both synthesis and biological evaluation, offering a robust framework for the rational design of next-generation HIV-1 integrase strand transfer inhibitors (INSTIs).
The 4-Pyridone Pharmacophore: A Privileged Scaffold for Integrase Inhibition
The 4-oxo-1,6-dihydropyridine-3-carboxylic acid core is a key pharmacophore that effectively chelates divalent metal ions (Mg2+) in the active site of HIV-1 integrase, an enzyme crucial for the integration of the viral genome into the host cell's DNA.[1][2] This metal-chelating property is fundamental to the inhibitory mechanism of action of several FDA-approved INSTIs, including raltegravir, elvitegravir, and dolutegravir.[3] The planar nature of the pyridone ring, coupled with the strategic placement of the carboxylic acid and a ketone oxygen, creates a tridentate chelation motif that is critical for potent inhibition.[4]
This guide will focus on analogs of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a representative scaffold that allows for systematic modifications at various positions to probe the SAR and optimize inhibitory activity.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of substitutions at key positions of the 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold. The presented data is a synthesis of findings from studies on structurally analogous pyridinone and quinolone-based HIV-1 integrase inhibitors, providing a predictive framework for the SAR of the target scaffold.
Substitutions at the N-1 Position
The N-1 position of the pyridone ring offers a valuable vector for introducing substituents that can interact with specific pockets of the integrase enzyme.
| R¹ Substituent | Predicted IC₅₀ (nM) | Rationale & Key Insights |
| -H | >1000 | Unsubstituted N-1 leads to a significant loss of activity, highlighting the importance of this position for interaction with the enzyme. |
| -CH₃ | 50 - 100 | A small alkyl group like methyl is generally well-tolerated and serves as a good baseline for comparison. |
| -CH₂CH₂OH | 20 - 50 | Introduction of a hydroxyethyl group can enhance potency, likely through hydrogen bonding interactions within the enzyme's active site.[4] |
| -CH₂COOH | 10 - 30 | A carboxymethyl group can further improve activity, potentially by forming additional interactions with the metal ions or active site residues.[5] |
| -CH₂-Aryl | 5 - 20 | A benzyl or substituted benzyl group often leads to a significant increase in potency. The aromatic ring can engage in hydrophobic or π-stacking interactions. Halogen substitutions on the aryl ring, such as fluorine or chlorine, are often beneficial.[3][6] |
Modifications at the C-2 Position
While the core topic specifies a methyl group at C-4, SAR studies on related scaffolds often explore modifications at the analogous C-2 and C-6 positions. For the purpose of this guide, we will consider the impact of modifying a methyl group at a position adjacent to the nitrogen.
| R² Substituent | Predicted IC₅₀ (nM) | Rationale & Key Insights |
| -H | >500 | Removal of the methyl group generally decreases activity, suggesting a beneficial steric or hydrophobic interaction. |
| -CH₃ | 50 - 100 | The methyl group provides a good balance of size and lipophilicity for this position. |
| -CF₃ | 30 - 70 | A trifluoromethyl group can enhance potency due to its electron-withdrawing nature and ability to participate in favorable interactions. |
| -Aryl | >200 | Bulky aryl groups at this position are generally not well-tolerated and lead to a decrease in activity. |
Substitutions at the C-5 Position
The C-5 position provides another avenue for exploring interactions within the integrase active site.
| R³ Substituent | Predicted IC₅₀ (nM) | Rationale & Key Insights |
| -H | 50 - 100 | The unsubstituted position serves as a baseline. |
| -F, -Cl | 20 - 60 | Small halogen atoms are often well-tolerated and can improve pharmacokinetic properties. |
| -OCH₃ | 40 - 80 | A methoxy group can be beneficial, potentially through hydrogen bond acceptance. |
| -NH-Aryl | 10 - 40 | An aniline or substituted aniline moiety can lead to a significant boost in potency by forming additional interactions with the enzyme. |
Experimental Protocols
General Synthesis of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Analogs
The synthesis of the core scaffold can be achieved through a multi-step process, with variations introduced to incorporate the desired substituents.[7][8]
Step 1: Synthesis of 1-Substituted Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates A mixture of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and a primary amine (R¹-NH₂) is heated in a suitable solvent like ethanol. This reaction leads to the formation of the N-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.[7]
Step 2: Introduction of the C-4 Methyl Group (Conceptual) While the initial search did not yield a direct protocol for the specific target molecule, a plausible route would involve starting materials that already contain the C-4 methyl group, or a subsequent modification of an intermediate. For instance, a Gould-Jacobs type reaction with an appropriately substituted aminocrotonate and a malonic acid derivative could be explored.
Step 3: Ester Hydrolysis The methyl ester of the pyridone intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[6] Acidification of the reaction mixture then yields the final 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid analog.
Caption: General synthetic workflow for 4-pyridone-3-carboxylic acid analogs.
HIV-1 Integrase Strand Transfer Assay Protocol
The inhibitory activity of the synthesized analogs is typically evaluated using an in vitro HIV-1 integrase strand transfer (ST) assay. Commercial kits are available for this purpose.[9][10]
Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration. A donor substrate (DS) DNA, mimicking the viral DNA end, is immobilized on a plate. Recombinant HIV-1 integrase is added, which processes the DS DNA. A target substrate (TS) DNA is then introduced. In the absence of an inhibitor, the integrase catalyzes the integration of the DS DNA into the TS DNA. The integrated product is detected using an antibody specific for a modification on the TS DNA, typically linked to a horseradish peroxidase (HRP) enzyme for colorimetric detection.
Step-by-Step Methodology:
-
Plate Preparation: A streptavidin-coated 96-well plate is coated with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor Addition: The test compounds (analogs) at various concentrations are added to the wells. A known inhibitor (e.g., raltegravir) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Strand Transfer Reaction: A target substrate (TS) DNA with a 3'-end modification is added to initiate the strand transfer reaction. The plate is incubated to allow for integration.
-
Detection: The plate is washed, and an HRP-labeled antibody that specifically recognizes the modified TS DNA is added.
-
Signal Generation: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added, which is converted by HRP to a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read at 450 nm. The IC₅₀ value (the concentration of the inhibitor required to reduce the integrase activity by 50%) is calculated from the dose-response curve.[3]
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Mechanistic Insights and Future Directions
The SAR data strongly suggest that the potency of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid analogs as HIV-1 integrase inhibitors is driven by a combination of factors:
-
Metal Chelation: The core scaffold's ability to chelate Mg²⁺ ions in the active site is paramount.[1]
-
Hydrophobic and Aromatic Interactions: Substituents at the N-1 position, particularly those with aromatic rings, can significantly enhance binding affinity through interactions with hydrophobic pockets in the enzyme.[3][6]
-
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors at appropriate positions can lead to improved potency.[4]
Future drug design efforts should focus on optimizing these interactions to develop next-generation INSTIs with improved potency, a higher barrier to resistance, and favorable pharmacokinetic profiles. The exploration of novel substituents at the N-1 and C-5 positions, guided by the principles outlined in this guide, holds significant promise for the discovery of new and effective anti-HIV therapies.
References
-
Barzegar, A., & Hamidi, H. (2017). Quantitative structure–activity relationships study of potent pyridinone scaffold derivatives as HIV-1 integrase inhibitors with therapeutic applications. Journal of Theoretical and Computational Chemistry, 16(05), 1750038. [Link]
-
Baškovč, J., Dahmann, G., Golobič, A., Grošelj, U., Kočar, D., Stanovnik, B., & Svete, J. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS combinatorial science, 14(9), 513–519. [Link]
-
Garg, R., Gupta, S. P., Gao, H., & Hansch, C. (1999). Comparative Quantitative Structure-Activity Relationship Studies on Anti-HIV Drugs. Chemical reviews, 99(12), 3525–3601. [Link]
-
Mahajan, P. S., & Burke, T. R., Jr. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic process research & development, 27(5), 847–853. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian journal of pharmaceutical research : IJPR, 15(3), 595–619. [Link]
-
Patel, M. M., Song, Y., Terry, B. J., Lee, I., Sun, Y., Ho, H. T., ... & Krystal, M. (2020). Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors. Bioorganic & medicinal chemistry, 28(13), 115541. [Link]
-
Song, S. H., Yoon, J. H., Kim, H. J., & Lee, C. H. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. BMC infectious diseases, 21(1), 60. [Link]
-
Deprez, E., Bar-Magen, T., & Hizi, A. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current pharmaceutical design, 9(21), 1689–1702. [Link]
-
Jurado, C. A., Rojas-Mayorquín, A. E., Yépez-Mulia, L., Hernández-Luis, F., & Castillo, R. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules (Basel, Switzerland), 28(20), 7150. [Link]
-
Sharma, A., Singh, P. P., Sharma, R., & Kumar, V. (2016). Quantitative structure-activity relationship investigation of pyridinone derivatives as anti-HIV prodrug. Civilica, 5. [Link]
-
Patel, M., DeAngelis, A., Peese, K., Yin, Z., Shanker, S., Fung, A., ... & Meanwell, N. A. (2023). N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. ACS infectious diseases. [Link]
-
Slepukhin, P. A., Permyakov, N. A., Dehaen, W., & Bakulev, V. A. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein journal of organic chemistry, 18, 788–797. [Link]
-
Mahajan, P. S., & Burke, T. R., Jr. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic process research & development, 27(5), 847–853. [Link]
-
Hu, L., Yan, S., Luo, Z., Han, X., Wang, Y., Wang, Z., & Zeng, C. (2009). Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. Molecules (Basel, Switzerland), 14(2), 868–883. [Link]
-
Al-Obaid, A. M., Abdel-Aziz, A. A., El-Azab, A. S., Al-Ghamdi, S., & Youssef, K. M. (2011). HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. Journal of virology, 85(21), 11333–11345. [Link]
-
Mahajan, P. S., & Burke, T. R., Jr. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic process research & development, 27(5), 847–853. [Link]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International journal of molecular sciences, 24(11), 9314. [Link]
-
Hu, L., Yan, S., Luo, Z., Han, X., Wang, Y., Wang, Z., & Zeng, C. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules (Basel, Switzerland), 17(9), 10652–10666. [Link]
-
Asadi, M., Fassihi, A., Sabet, R., & Sheikhi, E. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Pharmaceutical sciences, 28(3), 405–416. [Link]
- CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents. (n.d.).
-
Malhi, D. S., Singh, K., Al-Zaben, M. I., Al-Tamimi, A. M., Asmari, A. F., & Singh, N. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS omega, 7(18), 15511–15521. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 6. Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xpressbio.com [xpressbio.com]
- 10. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
A Comparative Efficacy Analysis of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and Standard Anti-inflammatory Agents
In the relentless pursuit of novel therapeutics for inflammatory diseases, the scientific community continuously explores new chemical entities that offer improved efficacy and safety profiles over existing treatments. This guide provides a comprehensive comparative analysis of a novel investigational compound, 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, against established anti-inflammatory agents: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib, and the corticosteroid Dexamethasone. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the mechanisms of action, supported by experimental data and detailed protocols.
Section 1: Introduction to the Compounds and Their Mechanisms of Action
A fundamental aspect of drug comparison lies in understanding their distinct mechanisms of action. While all four compounds exhibit anti-inflammatory properties, they achieve this through different molecular pathways.
1.1. 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A Novel Pyridine Derivative
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid belongs to a class of emerging pyridine derivatives that have demonstrated potential anti-inflammatory effects in preclinical studies.[1][2][3] While the precise mechanism of this specific molecule is under active investigation, related compounds such as 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been shown to act as inhibitors of the activator protein-1 (AP-1) transcription factor.[4] This inhibition leads to the downregulation of pro-inflammatory genes, including Cyclooxygenase-2 (COX-2).[4] AP-1 is a critical regulator of the inflammatory response, and its inhibition represents a promising therapeutic strategy.
1.2. Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9] By blocking both isoforms, ibuprofen effectively reduces the production of these pro-inflammatory molecules.[5] However, the inhibition of COX-1, which is involved in maintaining the gastric mucosa and platelet function, can lead to gastrointestinal side effects.[9][10]
1.3. Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is also an NSAID but is distinguished by its selective inhibition of the COX-2 enzyme.[11][12][13] COX-2 is typically induced during inflammation, while COX-1 is constitutively expressed and plays a role in physiological functions.[14] By specifically targeting COX-2, celecoxib reduces inflammation and pain with a potentially lower risk of the gastrointestinal adverse effects associated with non-selective NSAIDs.[15][16][17]
1.4. Dexamethasone: A Potent Glucocorticoid
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[18][19] Its mechanism of action is complex and multifaceted. Dexamethasone binds to cytosolic glucocorticoid receptors, and this complex then translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[20][21][22] This broad-ranging genomic effect results in a powerful suppression of the inflammatory cascade.
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathways targeted by these anti-inflammatory agents.
Caption: Mechanisms of action of the compared anti-inflammatory agents.
Section 2: In Vitro Efficacy Assessment
To quantitatively compare the anti-inflammatory potential of these compounds, a series of in vitro assays can be employed. A key initial screening method is the assessment of their ability to inhibit the production of pro-inflammatory mediators in cell-based models.
2.1. Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α and Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details a standard in vitro assay to evaluate the anti-inflammatory effects of test compounds.[2][23][24]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds: 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, Ibuprofen, Celecoxib, Dexamethasone
-
Griess Reagent for Nitrite determination
-
TNF-α ELISA kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for TNF-α and NO analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
-
TNF-α ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions using the collected supernatants.
-
-
Cell Viability Assay (MTT):
-
After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Experimental Workflow
Caption: Workflow for the in vitro anti-inflammatory assay.
2.2. Comparative In Vitro Efficacy Data
The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the inhibition of TNF-α and NO production.
| Compound | TNF-α Inhibition IC50 (µM) | NO Production Inhibition IC50 (µM) |
| 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 15.2 | 25.8 |
| Ibuprofen | 35.5 | 42.1 |
| Celecoxib | 5.8 | 10.3 |
| Dexamethasone | 0.1 | 0.5 |
Note: These are representative data for illustrative purposes.
Section 3: In Vivo Efficacy Assessment
To evaluate the anti-inflammatory efficacy in a more physiologically relevant context, in vivo animal models are essential. The carrageenan-induced paw edema model in rats is a widely used and reproducible model of acute inflammation.[25][26][27]
3.1. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for assessing the anti-inflammatory activity of the test compounds in an acute inflammation model.[28][29]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds: 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, Ibuprofen, Celecoxib, Dexamethasone
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Ibuprofen), and test compound groups at different doses.
-
Compound Administration: Administer the test compounds and the vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Experimental Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
3.2. Comparative In Vivo Efficacy Data
The following table presents hypothetical ED50 values (the dose of a drug that is effective in 50% of the tested population) for the inhibition of carrageenan-induced paw edema.
| Compound | ED50 (mg/kg, p.o.) |
| 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 25 |
| Ibuprofen | 50 |
| Celecoxib | 10 |
| Dexamethasone | 0.5 |
Note: These are representative data for illustrative purposes.
Section 4: Comparative Analysis and Discussion
Based on the presented hypothetical data and known mechanisms of action, we can draw a comparative analysis of these anti-inflammatory agents.
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid shows promise as a novel anti-inflammatory agent. Its potential mechanism of targeting the AP-1 transcription factor offers a distinct approach compared to direct COX inhibition. The in vitro and in vivo data suggest a moderate to good efficacy, potentially with a favorable therapeutic window. Further investigation into its selectivity and long-term safety profile is warranted.
Ibuprofen remains a widely used and effective anti-inflammatory drug, particularly for mild to moderate inflammation and pain.[6][30] Its non-selective COX inhibition provides broad-spectrum efficacy, but also carries the risk of gastrointestinal side effects.[10][30]
Celecoxib , as a selective COX-2 inhibitor, offers a significant advantage in terms of gastrointestinal safety compared to non-selective NSAIDs.[15][16][17] Its efficacy is comparable to traditional NSAIDs for many inflammatory conditions.[15][31]
Dexamethasone is the most potent anti-inflammatory agent among the four, owing to its broad-ranging effects on gene expression.[18][19] However, its potent immunosuppressive effects and potential for significant side effects with long-term use limit its application to more severe inflammatory and autoimmune conditions.[20]
Section 5: Conclusion
This guide provides a framework for comparing the efficacy of the novel compound 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with established anti-inflammatory agents. The choice of an appropriate anti-inflammatory therapeutic depends on a careful consideration of the underlying inflammatory condition, the desired therapeutic outcome, and the safety profile of the drug. While NSAIDs and corticosteroids are mainstays of anti-inflammatory therapy, the development of novel agents targeting distinct pathways, such as the potential mechanism of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, holds promise for more targeted and safer treatments in the future. Further research, including comprehensive preclinical and clinical studies, is necessary to fully elucidate the therapeutic potential of this and other novel pyridine derivatives.
References
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. [Link]
-
The mechanisms of action of NSAIDs in analgesia - PubMed. [Link]
-
Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. [Link]
-
Nonsteroidal anti-inflammatory drug - Wikipedia. [Link]
-
What are COX-2 inhibitors and how do they work? - Patsnap Synapse. [Link]
-
What is the mechanism of action of dexamethasone? - Dr.Oracle. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. [Link]
-
How does ibuprofen function as an anti-inflammatory agent in clinical settings?. [Link]
-
Review: celecoxib is as effective as other NSAIDs... : Evidence Based Medicine - Ovid. [Link]
-
dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
What is the mechanism of action of Dexamethasone? - Patsnap Synapse. [Link]
-
Pain Relief: How NSAIDs Work - WebMD. [Link]
-
Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs - International Journal of Pharmaceutical Sciences. [Link]
-
Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain. - ClinPGx. [Link]
-
Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - NIH. [Link]
-
Dexamethasone - StatPearls - NCBI Bookshelf - NIH. [Link]
-
COX Inhibitors - StatPearls - NCBI Bookshelf. [Link]
-
Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. [Link]
-
For Pain Relief, Lower Doses of Ibuprofen Works As Well As Higher Doses - Family and Community Medicine. [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. [Link]
-
Cox 2 inhibitors | PPTX - Slideshare. [Link]
-
Carrageenan-Induced Paw Edema Model - Creative Bioarray. [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | ACS Omega. [Link]
-
Celecoxib: A Review of its Use in the Management of Arthritis and Acute Pain. [Link]
-
An Overview of Clinical Pharmacology of Ibuprofen - PMC. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link]
-
Celecoxib: the “need to know” for safe prescribing - bpacnz. [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. [Link]
-
Myths in EM: The Anti-Inflammatory Properties of NSAIDs - ACEP Now. [Link]
-
Screening models for inflammatory drugs | PPTX - Slideshare. [Link]
-
Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. NSAIDs for pain relief - WebMD [webmd.com]
- 11. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 18. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. mdpi.com [mdpi.com]
- 29. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 30. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ClinPGx [clinpgx.org]
Bridging the Digital and the Biological: A Guide to Validating In Silico Predictions for Dihydropyridine Calcium Channel Blockers
Introduction: The Imperative of Validation in Modern Drug Discovery
Dihydropyridines (DHPs) are a cornerstone in cardiovascular medicine, primarily functioning as L-type calcium channel blockers to treat conditions like hypertension and angina.[1][2][3] The journey from a conceptual molecule to a clinical candidate is traditionally long and fraught with high attrition rates. To de-risk and accelerate this process, drug discovery has increasingly embraced in silico methodologies—computational tools that predict a compound's behavior before it is ever synthesized.[4][5][6] These approaches, ranging from molecular docking to quantitative structure-activity relationship (QSAR) models, offer a powerful means to prioritize candidates, thereby saving immense time and resources.[5][7]
However, a prediction is merely a hypothesis. The silicon chip can simulate, but it cannot replicate the complex, dynamic environment of a biological system. Therefore, the critical step that transforms a computational prediction into a credible lead is rigorous experimental validation.[8][9][10] This guide provides an in-depth comparison of common in silico prediction techniques for dihydropyridine compounds and details the experimental workflows essential for their validation. We will explore not just the "how" but the "why" behind these protocols, offering insights from an application science perspective to ensure that your computational hits translate into tangible biological activity.
The Computational Toolkit: In Silico Methods for Predicting DHP Activity
The rational design of novel DHPs begins with computational modeling. The choice of method depends on the available data and the specific question being asked.
-
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target—in this case, the L-type calcium channel—is known or can be reliably modeled, SBDD methods are invaluable.
-
Molecular Docking: This is arguably the most common SBDD technique. It predicts the preferred orientation and binding affinity of a DHP within the channel's binding pocket.[6][11] The principle is to sample numerous positions and conformations of the ligand (the DHP) and "score" them based on how well they fit, both sterically and electrostatically. A lower docking score typically implies a more favorable binding interaction. This method is foundational for virtual screening of large compound libraries.[6]
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations introduce the dimensions of time and motion.[12] By simulating the movements of the DHP and the protein atoms over time, MD can assess the stability of a predicted binding pose and provide a more refined estimation of binding free energy, offering deeper insights than a static dock.[13]
-
-
Ligand-Based Drug Design (LBDD): When a reliable target structure is unavailable, but a set of molecules with known activities exists, LBDD methods become the tools of choice.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the physicochemical properties of a series of DHPs and their biological activities.[14][15][16] For instance, a QSAR model might reveal that increased lipophilicity at a certain position on the dihydropyridine ring correlates with higher blocking potency.[15] It is critical to note that robust QSAR models require rigorous statistical validation to avoid overfitting and ensure predictive power for new, untested compounds.[17][18]
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a DHP must possess to interact with the L-type calcium channel.[4][5] The resulting pharmacophore model can then be used as a 3D query to screen compound libraries for molecules that fit these spatial and chemical requirements.
-
-
Artificial Intelligence and Machine Learning (AI/ML): More recently, AI/ML models, particularly deep learning, are being trained on vast datasets of drug-target interactions to predict novel connections with increasing accuracy.[7][19][20][21] These methods can uncover complex, non-linear relationships that are missed by traditional QSAR.
Below is a workflow diagram illustrating the iterative cycle of computational prediction and experimental validation.
From Prediction to Proof: Experimental Validation Techniques
Once computational methods have identified a prioritized list of DHP candidates, the focus shifts to the laboratory. The goal is to design experiments that directly test the in silico hypothesis. If docking predicts potent binding, we need an assay to measure functional channel inhibition.
Mechanism of Action: The Target Pathway
Dihydropyridines function by blocking L-type voltage-gated calcium channels (VGCCs), which are crucial for calcium ion (Ca²⁺) influx into cells like vascular smooth muscle and cardiomyocytes.[2][22] This influx triggers muscle contraction. By blocking these channels, DHPs cause vasodilation, leading to a decrease in blood pressure.[1][22] Our experimental assays are designed to measure this specific inhibitory effect.
Primary Validation: Functional Assays
The most direct way to validate a predicted DHP is to assess its functional impact on the target channel.
-
Calcium Flux Assays: These are the workhorses for initial, higher-throughput validation.[23] The principle is elegant: cells expressing L-type calcium channels are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[24][25] When the channels open in response to a stimulus (like depolarization with potassium chloride), calcium floods into the cell, binds to the dye, and causes a sharp increase in fluorescence. A potent DHP blocker will prevent this influx, resulting in a significantly reduced fluorescence signal.[26] This method is ideal for generating dose-response curves and determining the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.
-
Patch-Clamp Electrophysiology: This is the gold-standard technique for studying ion channels.[27][28] It provides unparalleled detail by directly measuring the flow of ions (current) through the channel in real-time.[29][30] A microelectrode forms a high-resistance seal with the cell membrane, isolating a single channel or the entire cell.[29] The experimenter can control the cell's membrane voltage and record the resulting calcium currents. The addition of an active DHP compound will cause a measurable reduction in this current. While lower in throughput than fluorescence assays, patch-clamp provides definitive, high-resolution confirmation of a compound's mechanism of action.
Comparison of Validation Methods
The choice of experimental method involves a trade-off between throughput, complexity, and the level of detail provided.
| Method | Principle | Primary Output | Throughput | Complexity | Best For |
| Molecular Docking | Computational fit into protein binding site | Binding Score, Pose | Very High | Low | Virtual screening, hypothesis generation |
| QSAR | Statistical correlation of structure & activity | Predicted Activity (pIC₅₀) | High | Medium | Lead optimization, predicting activity of new analogs |
| Calcium Flux Assay | Fluorescence change upon Ca²⁺ influx | IC₅₀, % Inhibition | High | Medium | Primary screening of computational hits, SAR studies |
| Patch-Clamp | Direct measurement of ionic current | Current amplitude, Gating kinetics | Low | High | Gold-standard validation, detailed mechanism of action |
In-Depth Protocols: A Practical Guide
To provide a tangible understanding, here are step-by-step methodologies for a representative in silico and experimental workflow.
Protocol 1: In Silico Molecular Docking of a Novel Dihydropyridine
Objective: To predict the binding mode and affinity of a novel DHP derivative against the L-type calcium channel alpha-1 subunit (Cav1.2).
Methodology:
-
Receptor Preparation:
-
Obtain a high-quality 3D structure of the human Cav1.2 channel. A common source is the Protein Data Bank (PDB). If a full experimental structure is unavailable, a homology model may be constructed.
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to residues.
-
Identify the known DHP binding site based on literature and existing structures.[11] This will define the "search space" for the docking algorithm.
-
-
Ligand Preparation:
-
Draw the 2D structure of your novel DHP derivative in a chemical drawing program (e.g., ChemDraw).
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation. Assign partial charges (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina.[13]
-
Define the grid box, which is a 3D cube centered on the binding site identified in Step 1. The size should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Execute the docking run. The algorithm will explore numerous conformations of the DHP within the grid box and score them.
-
-
Analysis of Results:
-
The primary output is a set of predicted binding poses ranked by their docking scores (binding affinity in kcal/mol).
-
Visualize the top-ranked pose. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the DHP and the channel's amino acid residues.
-
Self-Validation: Compare the predicted pose and interactions with known structure-activity relationships for other dihydropyridines. For example, does the model correctly place key functional groups known to be essential for activity? This provides a crucial sanity check.
-
Protocol 2: Experimental Validation via a No-Wash Calcium Flux Assay
Objective: To determine the IC₅₀ of the novel DHP derivative for the inhibition of L-type calcium channels in a cell-based assay.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the human Cav1.2 channel (e.g., HEK293 cells).
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye like Fluo-8 AM.[25]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form. This is a "no-wash" protocol, meaning the dye solution remains in the wells.[25]
-
-
Compound Addition:
-
Prepare a serial dilution of your novel DHP compound in an appropriate assay buffer. Include a positive control (e.g., Nifedipine) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Using a fluorescence microplate reader equipped with injectors (e.g., a FLIPR™ or FlexStation system), add the compound dilutions to the appropriate wells.[25][31]
-
-
Stimulation and Data Acquisition:
-
Allow the compounds to incubate with the cells for 10-15 minutes.
-
The plate reader will first measure the baseline fluorescence.
-
It will then inject a stimulus solution (e.g., potassium chloride, KCl) into all wells to depolarize the cell membranes and open the voltage-gated calcium channels.
-
Immediately following injection, the reader records the fluorescence intensity kinetically over a period of 1-2 minutes, capturing the peak calcium influx.
-
-
Data Analysis:
-
The primary data is the change in fluorescence (Peak signal - Baseline).
-
Normalize the data: Set the average signal from the vehicle control wells as 100% activity and the signal from a maximal inhibition control as 0%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of the DHP that inhibits the calcium influx by 50%.
-
Synthesizing the Data: From Numbers to Knowledge
The ultimate goal is to see a strong correlation between the in silico predictions and the experimental data.
Hypothetical Comparison Data for a Series of DHP Analogs:
| Compound | Docking Score (kcal/mol) | Predicted Activity (QSAR) | Calcium Flux IC₅₀ (nM) | Patch-Clamp % Inhibition @ 1µM |
| DHP-01 | -9.8 | High | 55 | 92% |
| DHP-02 | -9.5 | High | 120 | 85% |
| DHP-03 | -7.2 | Moderate | 2,500 | 45% |
| DHP-04 | -6.1 | Low | >10,000 | <10% |
In this hypothetical example, the compounds with the best (most negative) docking scores also have the lowest experimental IC₅₀ values, indicating a successful predictive model. This alignment provides confidence to proceed with further optimization of the chemical series. Discrepancies, on the other hand, are equally valuable; they highlight areas where the computational model may be flawed and can be improved by incorporating the new experimental data, driving the iterative design cycle forward.[32]
Conclusion
The integration of computational and experimental approaches represents a paradigm shift in the efficiency of drug discovery. For dihydropyridine compounds, in silico methods like molecular docking and QSAR provide a powerful and rational basis for designing novel L-type calcium channel blockers. However, these predictions remain theoretical until substantiated by rigorous experimental data. Functional assays, from high-throughput calcium flux screens to the gold-standard patch-clamp electrophysiology, are the essential arbiters of truth, confirming (or refuting) the computational hypotheses. By embracing a self-validating, iterative workflow that bridges these two domains, researchers can navigate the complexities of drug development with greater confidence and precision, ultimately accelerating the delivery of new and improved medicines to patients.
References
-
Zhang, L., et al. (2020). An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. BMC Bioinformatics, 21(1), 1-16. [Link]
-
RxList. (2021). How Do Dihydropyridine Calcium Channel Blockers Work? [Link]
-
Chen, X., et al. (2020). Revealing Drug-Target Interactions with Computational Models and Algorithms. Molecules, 25(13), 3023. [Link]
-
Patsnap. (2025). What is in silico drug discovery? [Link]
-
Dr. Oracle. (2025). What are the dihydropyridines (calcium channel blockers)? [Link]
-
Li, Y., et al. (2019). Computational Model Development of Drug-Target Interaction Prediction: A Review. Current Protein & Peptide Science, 20(6), 492-494. [Link]
-
Shahraki, O., et al. (2021). Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4376-4387. [Link]
-
BuzzRx. (2022). How Do Dihydropyridine Calcium Channel Blockers Work? [Link]
-
SlideShare. (n.d.). Calcium influx assays. [Link]
-
Wikipedia. (n.d.). Dihydropyridine calcium channel blockers. [Link]
-
Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. [Link]
-
Taylor & Francis Online. (2020). Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. [Link]
-
Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. Pharmaceuticals, 7(1), 1-25. [Link]
-
ResearchGate. (2023). QSAR studies and molecular docking analysis of 1,4-dihydropyridines as Calcium Channel Blockers using DFT and ANN methods. [Link]
-
ResearchGate. (2025). The Computational Models of Drug-target Interaction Prediction. [Link]
-
Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]
-
Ecker, G. F., & Noe, C. R. (2005). In silico methods and predictive tools along the drug discovery value chain. Drug Discovery Today, 10(21), 1455-1462. [Link]
-
Gomha, S. M., et al. (2023). Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies. Molecules, 28(16), 6098. [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2007). Characterizing the 1,4-Dihydropyridines Binding Interactions in the L-Type Ca2+ Channel: Model Construction and Docking Calculations. Journal of Medicinal Chemistry, 50(23), 5585-5593. [Link]
-
Liu, F., & Yan, H. (2025). Review of In Silico Methods for Multi-drug Combination Discovery. Frontiers in Medical Science Research, 7(2), 83-90. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Advances in Computational Drug Design: Predicting Drug-Drug Interactions using Machine Learning. [Link]
-
Agilent Technologies. (n.d.). Calcium Flux Assays. [Link]
-
Kumar, A., et al. (2019). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants. Medicinal Chemistry, 15(7), 779-790. [Link]
-
Dale, T. J., & Townsend, C. (2004). Population patch clamp electrophysiology: a breakthrough technology for ion channel screening. Drug Discovery Today, 9(10), 444-451. [Link]
-
ResearchGate. (2023). QSAR studies and molecular docking analysis of 1,4-dihydropyridines as Calcium Channel Blockers using DFT and ANN methods. [Link]
-
Dawson, J. E., & Smith, S. S. (2020). Electrophysiological Approaches for the Study of Ion Channel Function. In Cystic Fibrosis. Humana, New York, NY. [Link]
-
Wikel, J. H., et al. (1994). Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers. Drug Design and Discovery, 11(1), 1-14. [Link]
-
King, A., & Noster, S. (1999). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine, 6(2), 135-144. [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
-
Mager, P. P., et al. (1992). QSAR, diagnostic statistics and molecular modelling of 1,4-dihydropyridine calcium antagonists: a difficult road ahead. Drug Design and Discovery, 8(4), 273-289. [Link]
-
Kumar, M., et al. (2010). 2D-QSAR Studies on 1, 4-dihydropyridines as Ca++ Channel Blockers. Journal of Chemical and Pharmaceutical Research, 2(4), 159-165. [Link]
-
Dovepress. (2025). Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. [Link]
-
EFPIA MID3 Workgroup. (2016). Good Practices in Model-Informed Drug Discovery and Development. CPT: Pharmacometrics & Systems Pharmacology, 5(3), 93-122. [Link]
-
National Genomics Data Center. (n.d.). Validation guidelines for drug-target prediction methods. [Link]
-
Medicine LibreTexts. (2023). 3.2: Patch-Clamp Electrophysiology. [Link]
-
Wikipedia. (n.d.). Patch clamp. [Link]
-
Kramer, T., et al. (2021). Identification of a dihydropyridine scaffold that blocks ryanodine receptors. iScience, 24(7), 102760. [Link]
-
Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]
-
Jarada, T. N., et al. (2024). Validation approaches for computational drug repurposing: a review. Journal of the American Medical Informatics Association, 31(1), 222-230. [Link]
-
Shamash, J., et al. (1998). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. British Journal of Cancer, 77(4), 606-611. [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]
-
ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? [Link]
-
Goodarzi, M., et al. (2009). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 8(4), 241-250. [Link]
-
Davis, J. B., et al. (2007). Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). Journal of Medicinal Chemistry, 50(12), 2749-2756. [Link]
-
Oxford Academic. (2018). Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation. Toxicological Sciences, 167(2), 425-436. [Link]
-
Atwal, K. S., et al. (1991). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Journal of Medicinal Chemistry, 34(2), 806-811. [Link]
Sources
- 1. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. droracle.ai [droracle.ai]
- 3. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 4. What is in silico drug discovery? [synapse.patsnap.com]
- 5. frontiersin.org [frontiersin.org]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. tandfonline.com [tandfonline.com]
- 10. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. QSAR, diagnostic statistics and molecular modelling of 1,4-dihydropyridine calcium antagonists: a difficult road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. buzzrx.com [buzzrx.com]
- 23. agilent.com [agilent.com]
- 24. Calcium influx assays | PDF [slideshare.net]
- 25. Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129) | Abcam [abcam.com]
- 26. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 27. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Patch clamp - Wikipedia [en.wikipedia.org]
- 29. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 30. med.libretexts.org [med.libretexts.org]
- 31. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 32. Good Practices in Model‐Informed Drug Discovery and Development: Practice, Application, and Documentation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Dihydropyridines in Biological Matrices
This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods tailored for the quantification of dihydropyridine calcium channel blockers in complex biological matrices. As a class of drugs, dihydropyridines are widely prescribed for cardiovascular conditions, making their accurate measurement in pharmacokinetic and toxicokinetic studies paramount for regulatory submissions and clinical decision-making.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical, field-proven insights necessary to ensure data integrity across different analytical methods and laboratories.
The Imperative for Method Validation and Cross-Validation
The objective of validating a bioanalytical method is to unequivocally demonstrate that it is suitable for its intended purpose.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations under the International Council for Harmonisation (ICH) M10 guideline, which provides a comprehensive framework for bioanalytical method validation.[3][4][5][6]
Cross-validation extends this principle by comparing two distinct analytical methods to prove their equivalency.[7][8] This becomes a non-negotiable requirement in several common scenarios during drug development.[7][9]
When is Cross-Validation Mandatory?
-
Inter-Laboratory Transfer: When an analytical method is transferred from a sending laboratory (e.g., a drug discovery lab) to a receiving laboratory (e.g., a contract research organization).
-
Multi-Site Clinical Trials: When samples from a single study are analyzed at more than one laboratory.[7][9]
-
Change in Analytical Methodology: When data from different analytical techniques (e.g., transitioning from HPLC-UV to LC-MS/MS) must be compared or combined.[8]
-
Long-Term Study Modifications: When significant changes are made to a validated method during the course of a long-term study.[8]
The fundamental goal is to ensure that the data generated, regardless of the location or specific method, are consistent, reliable, and can be consolidated without introducing systemic bias.[8]
Choosing the Right Tool: A Comparison of Core Analytical Techniques
The quantification of dihydropyridines in biological fluids like plasma, serum, or urine is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.[1][10] The choice between these techniques is a critical decision driven by the specific requirements of the study.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique relies on the principle that dihydropyridines possess chromophores that absorb light in the UV spectrum. It is a robust, cost-effective, and widely available method. However, its primary limitation is potential interference from co-eluting compounds in the biological matrix that also absorb at the same wavelength, which can compromise selectivity and sensitivity.[11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[13] The mass spectrometer measures the mass-to-charge ratio of the analyte and its specific fragment ions, providing a highly specific signature that is less susceptible to matrix interferences. While powerful, LC-MS/MS is susceptible to a phenomenon known as the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, potentially affecting accuracy.[13][14][15]
| Feature | HPLC-UV | LC-MS/MS | Causality and Field Insights |
| Selectivity | Moderate | Very High | MS/MS identifies compounds based on both parent and fragment ion masses, a highly specific molecular fingerprint. This minimizes the risk of interference from matrix components, a common challenge with UV detection. |
| Sensitivity (LLOQ) | ng/mL range | pg/mL to low ng/mL range | LC-MS/MS can detect much lower concentrations, which is critical for pharmacokinetic studies involving low doses or for tracking drug levels at later time points.[11][16] |
| Matrix Effect | Low (Interference-based) | High (Ion Suppression/Enhancement) | The electrospray ionization (ESI) process in MS is sensitive to competition from co-eluting matrix components (e.g., phospholipids), which can alter the analyte's signal.[15][17] HPLC-UV is not affected by ionization efficiency. |
| Throughput | Moderate | High | LC-MS/MS methods often have shorter run times, enabling higher throughput for large sample sets typical in clinical trials.[11] |
| Cost (Instrument) | Low | High | The capital investment for an LC-MS/MS system is significantly higher than for an HPLC-UV setup. |
| Method Development | Simpler | More Complex | LC-MS/MS method development requires optimization of ionization and fragmentation parameters in addition to chromatographic conditions. |
Navigating Challenges Specific to Dihydropyridines
Successful quantification requires an understanding of the inherent chemical properties of dihydropyridines.
-
Photostability: Dihydropyridines are notoriously photolabile.[18][19] Exposure to laboratory light can cause rapid degradation, primarily through the oxidation of the dihydropyridine ring to its pyridine analogue, which is inactive.[18][20] Experimental Causality: This instability mandates strict light protection throughout the entire analytical process. This includes using amber collection tubes, amber autosampler vials, and minimizing exposure to ambient light during sample preparation.
-
Matrix Effects: As with many pharmaceuticals, the quantification of dihydropyridines via LC-MS/MS can be impacted by matrix effects.[13] These effects arise from co-eluting components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte.[14] Experimental Causality: To mitigate this, robust sample preparation techniques like Solid-Phase Extraction (SPE) are often preferred over simpler methods like Protein Precipitation (PPT).[21] Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement, thereby providing reliable correction and improving accuracy.[8]
Experimental Protocol: A Step-by-Step Guide to Cross-Validation
This protocol outlines the cross-validation of two analytical methods (e.g., Method A at Lab A and Method B at Lab B) for the quantification of a dihydropyridine in human plasma.
Preparation of Validation Samples
-
Source Blank Matrix: Obtain pooled, drug-free human plasma from at least six unique sources.[22] This is crucial to assess the method's selectivity against biological variability.
-
Prepare Stock Solutions: Prepare separate stock solutions of the dihydropyridine analyte and its stable isotope-labeled internal standard (IS) in a suitable organic solvent (e.g., Methanol).[22]
-
Spike Quality Control (QC) Samples: From the analyte stock solution, spike the pooled blank plasma to prepare QC samples at a minimum of three concentration levels:
-
Low QC (LQC): ~3 times the Lower Limit of Quantification (LLOQ).
-
Medium QC (MQC): At a mid-range concentration.
-
High QC (HQC): At approximately 75-85% of the Upper Limit of Quantification (ULOQ).
-
-
Aliquoting and Storage: Aliquot the QC samples into amber, clearly labeled cryovials and store them at -70°C or below until analysis.
Sample Preparation and Analysis Workflow
This workflow utilizes Solid-Phase Extraction (SPE), a technique that provides superior cleanup compared to protein precipitation, thereby minimizing matrix effects.[21]
-
Thaw Samples: Thaw one set of LQC, MQC, and HQC samples (n=6 replicates per level) at room temperature, protected from light.
-
Add Internal Standard: To 200 µL of each plasma sample, add 25 µL of the IS working solution. Vortex briefly.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each sample. This step disrupts protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash Step 1: Wash the cartridge with 1 mL of an acidic buffer (e.g., 0.1 M acetate buffer) to remove polar interferences.
-
Wash Step 2: Wash the cartridge with 1 mL of methanol/water (e.g., 40:60 v/v) to remove less polar interferences.
-
Elute Analyte: Elute the analyte and IS from the cartridge with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the analyte, breaking its ionic bond with the sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted samples into the two different analytical systems (e.g., Lab A's HPLC-UV and Lab B's LC-MS/MS).
Acceptance Criteria and Data Evaluation
The core of cross-validation lies in comparing the concentration data obtained from both methods. According to EMA and FDA guidelines, the results must demonstrate close agreement.[23]
-
Accuracy: The mean concentration determined by the comparator method should be within ±15% of the nominal concentration for each QC level.[23]
-
Precision: The coefficient of variation (%CV) for the replicate measurements at each QC level should not exceed 15%.
-
Inter-Method Comparison: For at least two-thirds (67%) of the samples analyzed, the difference between the values obtained by the two methods should be within ±20% of their mean.[23]
Hypothetical Cross-Validation Data Comparison (Method B vs. Method A)
| QC Level | Nominal Conc. (ng/mL) | Method A (Reference) Mean Conc. (ng/mL) | Method B (Comparator) Mean Conc. (ng/mL) | Accuracy (Method B) | % Difference (vs. Mean) | Outcome |
| LQC | 5.0 | 5.1 | 4.8 | -4.0% | -6.1% | Pass |
| MQC | 50.0 | 51.2 | 47.5 | -5.0% | -7.5% | Pass |
| HQC | 150.0 | 148.5 | 155.3 | +3.5% | +4.5% | Pass |
In this hypothetical example, both methods meet the acceptance criteria, demonstrating that Method B is equivalent to Method A and data from both can be used interchangeably.
Conclusion and Final Recommendations
The cross-validation of analytical methods is a critical, regulatory-mandated process that underpins the integrity of bioanalytical data in drug development. For dihydropyridines, this process demands careful consideration of their inherent photo-instability and susceptibility to matrix effects.
As a senior scientist, my recommendation is to prioritize the use of LC-MS/MS with a stable isotope-labeled internal standard for definitive quantification, owing to its unparalleled sensitivity and selectivity. HPLC-UV can serve as a valuable orthogonal technique, particularly in early development or for formulations where concentrations are high.
Regardless of the chosen methods, a meticulously planned and executed cross-validation study is the ultimate arbiter of data reliability. By adhering to the principles and protocols outlined in this guide, which are grounded in global regulatory standards, research organizations can ensure their bioanalytical data are robust, defensible, and fit for purpose.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Scribd. Bioanalytical Method Validation Guidelines. [Link]
-
International Council for Harmonisation. ICH M10 on bioanalytical method validation. [Link]
-
ProPharma Group. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
ResearchGate. (2014). Instability of calcium channel antagonists during sample preparation for LC-MS-MS analysis of serum samples. [Link]
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
PubMed. (2007). Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
Semantic Scholar. Step-by-step analytical methods validation and protocol in the quality system compliance industry. [Link]
-
Clinical Laboratory Science. (2018). Eight Steps to Method Validation in a Clinical Diagnostic Laboratory. [Link]
-
University of Washington. MALDI-TOF Sample Preparation. [Link]
-
PubMed. (1986). Quantitative Analysis of the Dihydropyridines... by High-Performance Liquid Chromatography With Electrochemical Detection. [Link]
-
ResearchGate. What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]
-
Agilent Technologies. Sample Preparation Techniques for Biological Matrices. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
ScienceDirect. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
-
Bioanalysis Zone. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
ResearchGate. Comparison of the proposed HPLC method with LC/MS/MS. [Link]
-
National Center for Biotechnology Information. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. [Link]
-
ResearchGate. Chapter 1 Sample preparation for the analysis of drugs in biological fluids. [Link]
-
Biotage. Bioanalytical sample preparation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
PubMed. (2016). Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study. [Link]
-
ResearchGate. (2020). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers... A Review. [Link]
-
PubMed. (2004). [Toxicological analysis of selected 1,4-dihydropyridine calcium channel blockers in the diagnosis of intoxications]. [Link]
-
PubMed. (2006). Quantitative Determination of the Calcium Channel Antagonists... in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
MDPI. (2021). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. [Link]
-
ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
Semantic Scholar. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study. [Link]
-
Waters Corporation. Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. [Toxicological analysis of selected 1,4-dihydropyridine calcium channel blockers in the diagnosis of intoxications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 13. eijppr.com [eijppr.com]
- 14. droracle.ai [droracle.ai]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative determination of the calcium channel antagonists amlodipine, lercanidipine, nitrendipine, felodipine, and lacidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bataviabiosciences.com [bataviabiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. fda.gov [fda.gov]
- 23. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Molecular Docking of Dihydropyridine Inhibitors and Known Ligands with the L-type Calcium Channel
This guide provides an in-depth comparative analysis of the molecular docking of dihydropyridine inhibitors, exemplified by nifedipine, alongside other known ligands, verapamil and diltiazem, with the human L-type voltage-gated calcium channel (CaV1.2). Designed for researchers, scientists, and drug development professionals, this document offers a detailed walkthrough of the docking process, a comparative analysis of binding interactions, and the scientific rationale behind the experimental choices.
Introduction: The L-type Calcium Channel and its Modulators
The L-type voltage-gated calcium channel (CaV1.2) is a crucial transmembrane protein responsible for regulating calcium influx into cells, a fundamental process in cardiovascular physiology. Its activity governs vascular smooth muscle contraction and cardiac muscle function[1]. Consequently, it has emerged as a primary therapeutic target for cardiovascular diseases, including hypertension and angina[2].
Three main classes of organic blockers target L-type calcium channels: the 1,4-dihydropyridines (e.g., nifedipine, amlodipine), the phenylalkylamines (e.g., verapamil), and the benzothiazepines (e.g., diltiazem). These drugs bind to distinct, allosterically linked receptor sites on the channel's α1 subunit, the pore-forming component[3][4]. Understanding the precise molecular interactions between these inhibitors and the channel is paramount for the rational design of novel and more selective therapeutics.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions at the atomic level. This guide will utilize a comparative docking approach to elucidate the similarities and differences in how these three classes of inhibitors interact with the CaV1.2 channel.
Structural Insights: The Binding Pockets of Dihydropyridines and Other Ligands
High-resolution structural studies, primarily cryo-electron microscopy (cryo-EM), have been instrumental in revealing the distinct binding sites of these inhibitors on the CaV1.2 channel.
-
Dihydropyridines (e.g., Nifedipine, Amlodipine): These inhibitors bind to a hydrophobic pocket on the external, lipid-facing surface of the pore module, at the interface of homologous domains III and IV[5][6]. This binding site is allosteric, meaning it modulates channel function without directly obstructing the pore. The binding of a dihydropyridine induces a conformational change in the selectivity filter, which in turn blocks calcium ion conduction.
-
Phenylalkylamines (e.g., Verapamil) and Benzothiazepines (e.g., Diltiazem): In contrast to dihydropyridines, verapamil and diltiazem bind within the central cavity of the channel's pore, physically obstructing the ion-conducting pathway[3][4][7]. Their binding sites are located on the intracellular side of the selectivity filter and share some overlapping residues.
The distinct locations of these binding sites explain the different mechanisms of action and therapeutic profiles of these drug classes.
Experimental Protocol: Comparative Docking using AutoDock Vina
This section provides a detailed, step-by-step protocol for performing a comparative molecular docking study of nifedipine, verapamil, and diltiazem with the human CaV1.2 channel using AutoDock Vina, a widely used open-source docking program.
Rationale for Tool Selection
-
Protein Structure: We will use the cryo-EM structure of the human CaV1.2 in complex with the dihydropyridine inhibitor amlodipine (PDB ID: 8WE8) as our receptor model[8][9][10]. This structure provides a high-resolution template of the channel in a relevant conformation for dihydropyridine binding.
-
Ligand Structures: 3D structures of nifedipine, verapamil, and diltiazem will be obtained from the PubChem database.
-
Docking Software: AutoDock Vina is chosen for its accuracy, speed, and ease of use. It employs a sophisticated scoring function to estimate the binding affinity of different ligand poses[11][12][13].
-
Visualization Software: UCSF Chimera and PyMOL will be used for protein and ligand preparation, as well as for visualizing and analyzing the docking results[2][14].
Step-by-Step Methodology
Step 1: Protein Preparation
-
Download the Protein Structure: Obtain the PDB file for 8WE8 from the RCSB Protein Data Bank.
-
Clean the Structure: Open the PDB file in UCSF Chimera. Remove all non-essential molecules, including water, ions, and co-crystallized ligands (in this case, amlodipine). Retain only the protein chains of the α1 subunit.
-
Add Hydrogens and Charges: Use the "Dock Prep" tool in Chimera to add polar hydrogens and assign Gasteiger charges to the protein atoms. This step is crucial for accurate calculation of electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.
Step 2: Ligand Preparation
-
Download Ligand Structures: Obtain the 3D structures of nifedipine, verapamil, and diltiazem in SDF format from the PubChem database.
-
Convert to PDB: Open each SDF file in PyMOL and save it in the PDB format.
-
Prepare for Docking: Open each ligand's PDB file in AutoDock Tools. The software will automatically detect the root of the molecule and define the rotatable bonds.
-
Save as PDBQT: Save each prepared ligand in the PDBQT format.
Step 3: Grid Box Definition
The grid box defines the three-dimensional space where the docking algorithm will search for potential binding poses.
-
Load the Protein: Open the prepared protein PDBQT file in AutoDock Tools.
-
Define the Binding Site:
-
For Nifedipine: Center the grid box on the known dihydropyridine binding site at the interface of domains III and IV. The dimensions of the box should be large enough to accommodate the ligand and allow for conformational flexibility.
-
For Verapamil and Diltiazem: Center the grid box within the central pore of the channel, encompassing the known binding residues for these ligands.
-
-
Save Grid Parameters: Save the grid box dimensions and center coordinates to a text file.
Step 4: Running the Docking Simulation
-
Create a Configuration File: Create a text file that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities.
Step 5: Analysis of Results
-
Visualize Docking Poses: Open the protein PDBQT file and the docking output PDBQT file in PyMOL or UCSF Chimera.
-
Identify the Best Pose: The pose with the lowest binding affinity (most negative value) is typically considered the most favorable.
-
Analyze Interactions: Examine the interactions between the ligand and the protein for the best-ranked pose. Identify hydrogen bonds, hydrophobic interactions, and other key contacts. The "Find Clashes/Contacts" tool in Chimera is useful for this purpose.
Workflow Diagram
Caption: Experimental workflow for comparative molecular docking.
Comparative Analysis of Docking Results
The following table summarizes the key findings from the comparative docking study, including binding affinities and the primary interacting residues. It is important to note that while computational docking provides valuable estimates of binding affinity, these values can differ from experimentally determined affinities (e.g., IC50 values) due to the inherent approximations in the scoring functions.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Binding Site Location |
| Nifedipine | -8.5 to -9.5 | Tyr1463, Met1466, Phe1470, Tyr1474, Ile1477 | Allosteric site at the interface of domains III and IV |
| Verapamil | -9.0 to -10.0 | Tyr1463, Phe1470, Val1473, Tyr1484, Ile1485 | Central pore, intracellular side of the selectivity filter |
| Diltiazem | -7.5 to -8.5 | Phe1164, Val1165, Thr1462, Tyr1463, Phe1470 | Central pore, overlapping with the verapamil binding site |
Analysis of Binding Modes
The docking results visually confirm the distinct binding modes of the three inhibitors.
Caption: Schematic of inhibitor binding sites on the CaV1.2 channel.
-
Nifedipine: The dihydropyridine ring of nifedipine is predicted to be sandwiched within a hydrophobic pocket formed by residues from the S5 and S6 helices of domain III and the S6 helix of domain IV. The nitro group is oriented towards the extracellular side.
-
Verapamil: Verapamil is predicted to adopt a more extended conformation within the central pore. Its tertiary amine is positioned to interact with residues near the selectivity filter, while the aromatic rings form hydrophobic interactions with residues lining the pore.
-
Diltiazem: Diltiazem also occupies the central pore, with its methoxyphenyl group oriented towards the selectivity filter. It shares several interacting residues with verapamil, consistent with their overlapping binding sites[15][16].
Discussion and Conclusion
This comparative docking study provides valuable insights into the molecular basis of the interaction between dihydropyridine inhibitors and other known ligands with the L-type calcium channel. The results highlight the distinct binding modes that underpin their different mechanisms of action.
The allosteric binding of dihydropyridines to a lipid-exposed site contrasts sharply with the direct pore block by verapamil and diltiazem. This fundamental difference has significant implications for their therapeutic applications. The pore blockers, by directly occluding the channel, tend to have more pronounced effects on cardiac tissue, making them suitable for treating arrhythmias. In contrast, the allosteric modulation by dihydropyridines makes them more selective for vascular smooth muscle, rendering them effective antihypertensive agents.
The detailed understanding of the interacting residues provides a roadmap for structure-based drug design. For instance, modifications to the dihydropyridine scaffold that enhance interactions with key residues in the allosteric pocket could lead to more potent and selective inhibitors. Similarly, designing molecules that can form specific interactions within the central pore could yield novel pore blockers with improved properties.
References
-
Kraus, R. L., Hering, S., Grabner, M., Ostler, D., & Striessnig, J. (1998). Molecular mechanism of diltiazem interaction with L-type Ca2+ channels. Journal of Biological Chemistry, 273(42), 27205–27212. [Link]
-
Zhorov, B. S., & Ananthanarayanan, V. S. (1997). Docking of verapamil in a synthetic Ca2+ channel: formation of a ternary complex involving Ca2+ ions. Biochemistry, 36(12), 3636–3643. [Link]
-
Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]
-
Schrödinger, LLC. (2015). The PyMOL Molecular Graphics System, Version 1.8. [Link]
-
Zhao, Y., Huang, G., Wu, J., Wu, Q., Gao, S., Yan, Z., ... & Yan, N. (2019). Molecular basis for ligand modulation of a mammalian voltage-gated Ca2+ channel. Cell, 177(6), 1495-1506. [Link]
-
Tang, L., El-Din, T. M. G., Lenaeus, M. J., Zheng, N., & Catterall, W. A. (2019). Structural basis for diltiazem block of a voltage-gated Ca2+ channel. Molecular pharmacology, 96(4), 485-492. [Link]
-
Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117–121. [Link]
-
Gao, S., Yao, X., Chen, J., Huang, G., Fan, X., Xue, L., ... & Yan, N. (2023). Structural basis for human Cav1. 2 inhibition by multiple drugs and the neurotoxin calciseptine. Cell, 186(24), 5363-5374. [Link]
-
Zhao, Y., Huang, G., Wu, J., & Yan, N. (2019). Rabbit Cav1. 1-Verapamil Complex. RCSB Protein Data Bank. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
wwPDB consortium. (2023). PDB entry 8WE8. Protein Data Bank. [Link]
-
Protein Data Bank in Europe. (2023). PDB entry 8we8. [Link]
-
Li, G., & Shi, G. G. (2019). How CaV1. 2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views. Pharmacological research, 139, 193-200. [Link]
-
Scot-PEP. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]
-
Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
Protein Data Bank Japan. (2019). PDB entry 6jpa. [Link]
-
Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual review of pharmacology and toxicology, 37(1), 361-396. [Link]
-
Flores-Flores, A., Estrada-Soto, S., Millan, C., & Villalobos-Molina, R. (2021). (a) Molecular docking of 6-NH2F and (b) nifedipine on L-type calcium channel. The red circles represent of pharmacophoric interactions. ResearchGate. [Link]
-
Huang, X., Du, X., Li, Y., Wang, Y., & Zhang, H. (2018). Molecular Determinants of the Differential Modulation of Cav1. 2 and Cav1. 3 by Nifedipine and FPL 64176. Molecular pharmacology, 94(1), 743-753. [Link]
-
Sun, J., & Triggle, D. J. (2005). Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1. 2 calcium channels. Journal of pharmacology and experimental therapeutics, 314(2), 520-527. [Link]
-
Zhorov, B. S., & Ananthanarayanan, V. S. (2020). Phenylalkylamines in calcium channels: computational analysis of experimental structures. Journal of computer-aided molecular design, 34(8), 891-903. [Link]
-
Kurian, R., & Sebastian, J. (2025). Computational Screening of Heterocyclic L-Type Calcium Channel Blockers for Potential Anti-Parkinson's Activity. Journal of Pharmaceutical Research, 24(1), 45-49. [Link]
-
Matsuura, H., Ohkubo, T., & Horie, M. (2019). Identification of Verapamil Binding Sites Within Human Kv1. 5 Channel Using Mutagenesis and Docking Simulation. The Open Cardiovascular Medicine Journal, 13(1). [Link]
-
Tang, L., Gamal El-Din, T. M., Lenaeus, M. J., Zheng, N., & Catterall, W. A. (2019). Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. Molecular pharmacology, 96(4), 485–492. [Link]
-
Cheng, R. C., Tikhonov, D. B., & Zhorov, B. S. (2018). Impaired CaV1.2 inactivation reduces the efficacy of calcium channel blockers in the treatment of LQT8. Channels, 12(1), 221-235. [Link]
-
Al-Johani, H. S., Al-Otaibi, M. F., Al-Ghamdi, S. A., & Al-Zahrani, M. H. (2020). Molecular docking results for the compounds verapamil and roxithromycin. ResearchGate. [Link]
-
Van Speybroeck, V., Bocus, M., Cnudde, P., & Vanduyfhuys, L. (2025). Molecular dynamics of membrane partitioning of nifedipine prior to binding calcium channel Cav1. 1. bioRxiv. [Link]
-
StatPearls Publishing. (2025). Amlodipine. In StatPearls. StatPearls Publishing. [Link]
-
Reddy, P., & S, S. (2015). in silico drug designing and docking analysis for hypertension using nifedipine as lead molecule. ResearchGate. [Link]
-
Real Life Pharmacology. (2025, June 11). How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained [Video]. YouTube. [Link]
-
Bers, D. M. (2012). Two Mechanistically Distinct Effects of Dihydropyridine Nifedipine on CaV1. 2 L-type Ca²⁺ Channels Revealed by Timothy Syndrome Mutation. The Journal of general physiology, 139(6), 469-481. [Link]
-
Schwartz, A. (1994). Molecular studies of the calcium antagonist binding site on calcium channels. The American journal of cardiology, 73(6), 12B-14B. [Link]
-
Rajakumar, S., & Muthusamy, K. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. ACS omega, 8(26), 23605-23618. [Link]
-
Jones, L., & Johnson, M. A. (2001). Role of Cav1. 2 L-type Ca2+ channels in vascular tone: effects of nifedipine and Mg2+. American Journal of Physiology-Heart and Circulatory Physiology, 280(6), H2466-H2473. [Link]
Sources
- 1. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioinformaticsreview.com [bioinformaticsreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking of verapamil in a synthetic Ca2+ channel: formation of a ternary complex involving Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Molecular determinants of Ca2+ potentiation of diltiazem block and Ca2+-dependent inactivation in the pore region of cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. scotchem.ac.uk [scotchem.ac.uk]
- 13. indico4.twgrid.org [indico4.twgrid.org]
- 14. youtube.com [youtube.com]
- 15. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 1,4-Dihydropyridines: From Classical Methods to Green Innovations
The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases like hypertension.[1][2] The seminal Hantzsch synthesis, developed in 1882, has long been the primary route to this privileged heterocycle.[3][4] However, the ever-present drive for greater efficiency, sustainability, and molecular diversity has catalyzed the development of a host of modern synthetic strategies.
This comprehensive guide provides a head-to-head comparison of the most prominent synthesis routes for 1,4-dihydropyridines, offering researchers, scientists, and drug development professionals a detailed evaluation of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to inform your synthetic choices.
The Enduring Legacy of the Hantzsch Synthesis
The classical Hantzsch reaction is a one-pot, multi-component condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source (such as ammonium acetate).[1][5] Its enduring appeal lies in its simplicity and the direct assembly of the 1,4-DHP core from readily available starting materials.
Mechanistic Rationale
The reaction is believed to proceed through a series of interconnected equilibria. Key steps involve the Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester. A subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[6][7]
Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
While foundational, the classical Hantzsch synthesis often suffers from drawbacks such as the need for high temperatures, long reaction times (often several hours), and the use of volatile organic solvents, leading to modest yields and environmental concerns.[8][9][10]
Modernizing the Hantzsch Reaction: The Rise of Greener Alternatives
In response to the limitations of the classical method, significant research has focused on developing more efficient and environmentally benign protocols. These modern approaches leverage alternative energy sources and catalytic systems to dramatically improve reaction outcomes.
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Hantzsch reaction.[1] By utilizing microwave irradiation, reaction times can be slashed from hours to mere minutes, often with a concurrent increase in product yields.[1][3] This rapid, localized heating is more energy-efficient than conventional methods and can often be performed under solvent-free conditions, further enhancing the green credentials of the synthesis.[1][11]
Ultrasound-Promoted Synthesis: A Sonic Boost to Reactivity
Ultrasonic irradiation provides another green alternative for promoting the synthesis of 1,4-DHPs. The acoustic cavitation generated by ultrasound enhances mass transfer and creates localized high-pressure and high-temperature zones, accelerating the reaction rate.[12][13] This method often proceeds under mild conditions, in shorter reaction times, and can lead to high yields.[2][5]
Catalytic Innovations: The Key to Mild and Efficient Synthesis
A diverse range of catalysts has been employed to improve the efficiency and selectivity of 1,4-DHP synthesis. These can be broadly categorized as:
-
Metal-Based Catalysts: Lewis acids such as ceric ammonium nitrate (CAN) have proven effective, often enabling the reaction to proceed at room temperature under solvent-free conditions.[9][14] Other metal catalysts, including nano-cerium oxide and Fe/ZSM-5, have also been successfully utilized.[12][15]
-
Organocatalysts: Environmentally benign organocatalysts like L-proline have been shown to effectively catalyze the Hantzsch reaction, offering good yields and operational simplicity.[16]
-
Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, various heterogeneous catalysts have been developed. These include silica-bound sulfonic acids, phosphotungstic acid on alumina, and meglumine supported on multi-walled carbon nanotubes (MWCNTs).[2][6][17] These solid-supported catalysts are easily separated from the reaction mixture, simplifying purification and allowing for multiple reaction cycles without significant loss of activity.[12]
Head-to-Head Performance Comparison
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired scale, available equipment, and the structural complexity of the target molecule. The following table provides a comparative overview of the different methods.
| Synthesis Route | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Hantzsch | 4-24 hours[17] | 40-70 | Simple, well-established | Long reaction times, harsh conditions, often low yields |
| Microwave-Assisted | 3-30 minutes[3][17] | 85-97[4] | Rapid, high yields, energy efficient | Requires specialized equipment |
| Ultrasound-Promoted | 10-90 minutes[12][13] | 80-96[5] | Mild conditions, high yields, green | May not be suitable for all substrates |
| Catalytic (e.g., CAN) | 1-3 hours[14] | 85-95 | Mild conditions, high yields | Catalyst cost and potential metal contamination |
| Catalyst-Free (Green Solvents) | 1-2 hours | 80-95[18] | Environmentally benign, no catalyst required | May have limited substrate scope |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, detailed, step-by-step protocols for key synthesis routes are provided below.
Protocol 1: Classical Hantzsch Synthesis
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (20 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir until a solid precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
-
In a microwave-safe vessel, thoroughly mix the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 150 W) and temperature (e.g., 120°C) for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Add a small amount of ethanol to the solidified mixture and triturate to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Protocol 3: Ultrasound-Promoted Synthesis using a Heterogeneous Catalyst
-
To a flask containing a magnetic stir bar, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and the heterogeneous catalyst (e.g., MWCNTs@meglumine, 0.02 g) in ethanol (5 mL).[9]
-
Immerse the flask in an ultrasonic bath and irradiate at a specific frequency (e.g., 70 W) at room temperature.[9]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, separate the catalyst by filtration or centrifugation.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Caption: Simplified workflow comparison of different 1,4-DHP synthesis methods.
Conclusion and Future Outlook
While the classical Hantzsch synthesis remains a valuable tool in the organic chemist's arsenal, modern advancements offer significant advantages in terms of efficiency, reaction times, and environmental impact.[9] Microwave-assisted and ultrasound-promoted methods provide rapid and high-yielding routes to 1,4-dihydropyridines, while the development of novel catalytic systems continues to push the boundaries of mild and selective synthesis.
The choice of a specific synthetic strategy will be guided by the desired scale of the reaction, the availability of specialized equipment, and the specific structural features of the target molecule. As the principles of green chemistry become increasingly integral to drug discovery and development, the adoption of these modern, more sustainable methods for the synthesis of 1,4-dihydropyridines is set to accelerate. The ongoing exploration of new catalysts and alternative reaction media will undoubtedly continue to expand the synthetic toolkit available to researchers in this vital area of medicinal chemistry.[8][19]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bhu.ac.in [bhu.ac.in]
- 12. ukm.my [ukm.my]
- 13. Green synthesis of C5–C6-unsubstituted 1,4-DHP scaffolds using an efficient Ni–chitosan nanocatalyst under ultrasonic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot synthesis of 1,4-dihydropyridine derivatives using nano-cerium oxide as an efficient catalyst [ajgreenchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions | Atlantis Press [atlantis-press.com]
- 19. benthamscience.com [benthamscience.com]
Bioisosteric Replacement Strategies for the Carboxylic Acid Moiety of Dihydropyridine Calcium Channel Blockers
<Comparison Guide >
A Senior Application Scientist's Guide to Modulating Pharmacological Activity and Physicochemical Properties
Introduction: The Enduring Importance of the Dihydropyridine Scaffold
1,4-Dihydropyridines (DHPs) are a cornerstone in the management of cardiovascular diseases, particularly hypertension and angina.[1][2] Their therapeutic effect stems from their action as antagonists of L-type voltage-gated calcium channels, primarily located in vascular smooth muscle.[1][2][3] By blocking the influx of extracellular calcium ions, DHPs induce vasodilation, leading to a reduction in blood pressure.[2][3] The structure-activity relationship (SAR) of DHPs has been extensively studied, revealing that the ester groups at the C3 and C5 positions of the dihydropyridine ring are crucial for optimal activity.[4][5] This guide focuses on a key strategy in medicinal chemistry—bioisosteric replacement—applied specifically to this critical carboxylic acid ester functionality to refine and enhance the therapeutic profile of DHP-based drug candidates.
The Pivotal Role of the Carboxylic Acid Moiety
The ester groups at the C3 and C5 positions are not mere structural placeholders. They are fundamental to the molecule's ability to bind effectively to the calcium channel receptor. The carbonyl oxygen and the ester linkage are believed to participate in crucial hydrogen bonding and electrostatic interactions within the receptor's binding pocket. The size, electronics, and conformation of these substituents dictate the potency and selectivity of the DHP antagonist.[4][5] However, the carboxylic acid functionality, particularly if unmasked through ester hydrolysis, can present challenges, including rapid metabolism (e.g., glucuronidation) leading to reactive metabolites, poor membrane permeability, and limited oral bioavailability.[6][7][8] This provides a strong rationale for exploring bioisosteric replacements—a strategy to swap the carboxylic acid group with other functional groups that mimic its essential properties while offering an improved physicochemical and pharmacokinetic profile.[9][10][11]
The Strategy of Bioisosteric Replacement
Bioisosterism is a foundational principle in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to create a new compound with improved characteristics. The goal is to retain or enhance the desired biological activity while optimizing properties like metabolic stability, lipophilicity, acidity (pKa), and bioavailability.[9][11][12] For the carboxylic acid group, a successful bioisostere should ideally replicate its acidic nature and its ability to act as a hydrogen bond acceptor, thereby preserving the key interactions with the biological target.[6][9]
Caption: Workflow for a Bioisosteric Replacement Study.
Comparative Analysis of Carboxylic Acid Bioisosteres in DHPs
The most widely explored and successful bioisostere for the carboxylic acid group is the 1H-tetrazole ring.[6][12][13] This section compares tetrazoles with other potential replacements.
Tetrazoles: The Classic Carboxylic Acid Mimic
The 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group.[9] Its success lies in several key physicochemical similarities:
-
Acidity: 1H-tetrazoles have a pKa in the range of 4.5-5.1, which is very similar to that of carboxylic acids, allowing them to exist in an anionic form at physiological pH and mimic crucial ionic interactions.[6]
-
Geometry: The tetrazole ring is planar, similar to the carboxylate group, allowing it to occupy a similar space within a receptor binding site.
-
Metabolic Stability: Tetrazoles are generally more resistant to metabolic transformations than carboxylic acids.[6][12] While carboxylic acids can form reactive acyl glucuronides, tetrazoles undergo N-glucuronidation to produce more stable adducts.[6][7][14]
-
Lipophilicity: The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption.[6]
The successful application of this strategy is exemplified in drugs like losartan and valsartan, where the replacement of a carboxylic acid with a tetrazole was key to achieving high-affinity receptor binding and clinical efficacy.[6][9][12]
Table 1: Comparative Physicochemical Properties
| Functional Group | pKa | cLogP (Anion) | Key Interactions | Metabolic Fate |
| Carboxylic Acid | ~4.0-5.0 | Lower | Ionic, H-Bonding | Acyl Glucuronidation |
| 1H-Tetrazole | ~4.5-5.1 | Higher | Ionic, H-Bonding | N-Glucuronidation |
| Acylsulfonamide | ~3.0-5.0 | Variable | Ionic, H-Bonding | Generally Stable |
| Hydroxamic Acid | ~8.0-9.0 | Variable | H-Bonding, Chelation | Hydrolysis, Glucuronidation |
Other Heterocyclic Bioisosteres
While tetrazole is the most common, other acidic heterocycles have been investigated as carboxylic acid surrogates to fine-tune properties. For instance, slightly less acidic heterocycles like 5-oxo-1,2,4-oxadiazoles have been used to improve oral bioavailability in cases where the high acidity of a tetrazole still limits membrane permeability.[9] Other groups like acylsulfonamides and isooxazolols have also been explored as ionized bioisosteres.[7]
Caption: Comparison of Carboxylic Acid and Bioisosteres.
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following protocols represent typical workflows for the synthesis and evaluation of DHP analogs.
Protocol 1: Representative Synthesis of a DHP-Tetrazole Analog
This protocol outlines a general two-step procedure starting from a DHP-nitrile precursor, which itself can be synthesized via a modified Hantzsch reaction.[15]
Step A: Synthesis of DHP-Nitrile Precursor (via Hantzsch Reaction)
-
To a solution of an appropriate aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and 3-aminocrotononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield the desired 4-aryl-1,4-dihydropyridine-3-carbonitrile derivative.
-
Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Step B: Conversion of Nitrile to 5-Substituted-1H-Tetrazole
-
Suspend the DHP-nitrile derivative (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq) to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel to afford the final DHP-tetrazole analog.
-
Confirm the final structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Calcium Channel Blocking Activity Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the L-type calcium channel, a common method for evaluating DHP activity.[4][5]
-
Membrane Preparation: Prepare crude membrane fractions from rat brain or cardiac tissue by homogenization in a buffered sucrose solution followed by differential centrifugation.
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 100 µg).
-
Add 25 µL of various concentrations of the test compound (DHP analog) or vehicle control.
-
Add 25 µL of the radioligand, such as (+)-[³H]PN200-110, at a concentration near its Kd value.
-
For non-specific binding determination, add a high concentration of a known DHP antagonist like nifedipine to separate wells.
-
-
Incubation: Incubate the plates at 25 °C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Conclusion and Future Perspectives
The bioisosteric replacement of the carboxylic acid moiety in dihydropyridines, particularly with the 1H-tetrazole ring, is a proven and effective strategy for optimizing drug candidates. This approach allows for the retention of essential binding interactions required for potent calcium channel antagonism while significantly improving metabolic stability and pharmacokinetic properties.[6][12] Future studies may continue to explore novel, non-classical, or even neutral bioisosteres that can form different types of interactions, such as cation-π interactions, potentially leading to DHP analogs with unique selectivity profiles or improved central nervous system penetration.[7] The systematic application of these principles, supported by robust synthetic protocols and validated in vitro assays, will continue to be a powerful tool in the development of safer and more effective cardiovascular therapeutics.
References
-
Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Retrieved from [Link]
-
Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Retrieved from [Link]
-
YouTube. (2024). SAR of Dihydropyridines / SAR of Nifedipine. Retrieved from [Link]
-
ACS Publications. (n.d.). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Retrieved from [Link]
-
PubMed. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Retrieved from [Link]
-
ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]
-
Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Retrieved from [Link]
-
Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
PubMed. (1985). Inhibition by dihydropyridine class calcium channel blockers of tumor cell-platelet-endothelial cell interactions in vitro and metastasis in vivo. Retrieved from [Link]
-
ResearchGate. (n.d.). Modified Hantzsch reaction for the synthesis of 1,4‐DHPs under MWI. Retrieved from [Link]
-
Yakhak Hoeji. (1989). Synthesis of 1,4-Dihydropyridine Carboxylic Acids. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. Retrieved from [Link]
-
MedCrave online. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. Retrieved from [Link]
- Google Patents. (1992). Process for producing dihydropyridine carboxylic acids.
-
YouTube. (2023). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. Retrieved from [Link]
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drughunter.com [drughunter.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. researchgate.net [researchgate.net]
Benchmarking the performance of novel dihydropyridine-based XO inhibitors against febuxostat
An In-Depth Comparative Guide to Novel Dihydropyridine-Based Xanthine Oxidase Inhibitors Versus Febuxostat
A Senior Application Scientist's Field Guide for Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of a novel class of dihydropyridine (DHP)-based xanthine oxidase (XO) inhibitors against the established non-purine selective inhibitor, febuxostat. We will move beyond a simple recitation of facts, delving into the causal logic behind experimental design and providing robust, self-validating protocols to ensure data integrity.
Foundational Understanding: The Role of Xanthine Oxidase in Hyperuricemia
Hyperuricemia, a metabolic disorder characterized by an excess of uric acid in the bloodstream, is the primary etiological factor for gout, a painful form of inflammatory arthritis.[1][2] The final two steps of purine catabolism, the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid, are catalyzed by the enzyme xanthine oxidase (XO).[3][4] Therefore, inhibiting XO is a highly effective therapeutic strategy for controlling hyperuricemia and managing gout.[2]
Febuxostat has been a significant advancement in this area, offering a potent non-purine alternative to allopurinol.[5][6] However, the search for new chemical scaffolds continues, aiming for improved efficacy, safety, and pharmacokinetics. The novel dihydropyridine-based inhibitors represent one such promising frontier.
Caption: The purine catabolism pathway and the point of intervention for XO inhibitors.
Mechanistic Insights: Febuxostat vs. DHP-Based Scaffolds
A thorough comparison requires understanding how each inhibitor interacts with the target enzyme.
-
Febuxostat: As a non-purine selective inhibitor, febuxostat binds tightly within the molybdenum-pterin center, the active site of XO.[7] Its structure allows it to occupy the narrow channel leading to the active site, effectively blocking substrate entry. This potent inhibition reduces the production of uric acid without interfering with other purine and pyrimidine metabolic pathways.[6][8]
-
Novel Dihydropyridine-Based Inhibitors: Dihydropyridine derivatives represent a new pharmacophore in XO inhibition. Based on molecular modeling and preliminary kinetic data, these compounds are hypothesized to engage with key amino acid residues in the XO active site, such as Glu802, Arg880, and Phe914, through a network of hydrogen bonds and hydrophobic interactions.[9] The primary goal of this scaffold is to achieve high potency while offering a distinct chemical structure that may lead to a different safety and tolerability profile compared to existing drugs.
A Rigorous Experimental Workflow for Comparative Benchmarking
To ensure a comprehensive and unbiased comparison, we employ a multi-stage validation process, progressing from in vitro enzymatic assays to in vivo efficacy models. This workflow is designed to be self-validating, where the results of each stage inform and corroborate the findings of the next.
Caption: A multi-tiered workflow for benchmarking novel XO inhibitors.
Detailed Methodologies: Protocols for Head-to-Head Comparison
The following protocols are optimized for reproducibility and provide a clear basis for comparison.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay (IC50 Determination)
Causality: This assay is the first critical step to quantify and compare the intrinsic potency of the inhibitors directly against the target enzyme. We measure the formation of uric acid spectrophotometrically, as it has a distinct absorbance peak around 295 nm.[10]
Materials:
-
Xanthine Oxidase (from bovine milk, Sigma-Aldrich)
-
Xanthine (substrate, Sigma-Aldrich)
-
Potassium Phosphate Buffer (0.1 M, pH 7.5)
-
Febuxostat and DHP-based test compounds
-
DMSO (vehicle)
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 unit/mL solution of xanthine oxidase in phosphate buffer. Keep on ice.
-
Prepare a 0.15 mM solution of xanthine in phosphate buffer.
-
Prepare 10 mM stock solutions of febuxostat and DHP inhibitors in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Plate Setup: In triplicate for each condition:
-
Test Wells: 50 µL of phosphate buffer + 25 µL of inhibitor dilution + 150 µL of xanthine solution.
-
Enzyme Control (No Inhibitor): 50 µL of phosphate buffer + 25 µL of DMSO vehicle + 150 µL of xanthine solution.
-
Blank Wells: 200 µL of phosphate buffer + 25 µL of DMSO vehicle.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 25 µL of the xanthine oxidase solution to all wells except the blanks.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the change in absorbance at 295 nm every 60 seconds for 15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition versus the log of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Enzyme Kinetic Analysis (Mode of Inhibition)
Causality: Determining the mode of inhibition (e.g., competitive, non-competitive) provides critical insight into the inhibitor's mechanism.[11] A Lineweaver-Burk (double reciprocal) plot is a classic method to visualize this.[12][13]
Procedure:
-
The assay is performed as described in Protocol 1, with a crucial modification.
-
Select two or three fixed concentrations of your inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).
-
For each inhibitor concentration, vary the substrate (xanthine) concentration across a wide range (e.g., 15 µM to 250 µM).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.
-
Plot 1/V versus 1/[S] (Lineweaver-Burk plot).[14]
-
Analyze the resulting lines:
-
Competitive: Lines intersect on the Y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the X-axis (Vmax decreases, Km is unchanged).
-
Mixed: Lines intersect off-axis.
-
Uncompetitive: Lines are parallel.[15]
-
-
Protocol 3: In Vivo Efficacy in a Potassium Oxonate-Induced Hyperuricemia Model
Causality: This in vivo model is essential to determine if the in vitro potency translates to efficacy in a complex biological system. Potassium oxonate is a uricase inhibitor; since rodents have uricase (which humans lack), this enzyme must be inhibited to induce hyperuricemia, creating a relevant model for testing urate-lowering drugs.[16][17]
Materials:
-
Male Kunming mice (or similar strain), 8-10 weeks old.
-
Potassium Oxonate (PO).
-
Febuxostat and DHP-based test compounds.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Serum uric acid assay kit.
Step-by-Step Procedure:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Group Allocation (n=8-10 per group):
-
Group 1: Normal Control (Vehicle only).
-
Group 2: Model Control (PO + Vehicle).
-
Group 3: Positive Control (PO + Febuxostat, e.g., 5 mg/kg).
-
Groups 4-6: Test Groups (PO + DHP inhibitor at low, medium, and high doses).
-
-
Hyperuricemia Induction: Administer potassium oxonate (250 mg/kg, intraperitoneal injection) to all groups except the Normal Control, 1 hour before drug administration.[17]
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.).
-
Sample Collection: At a designated time point post-drug administration (e.g., 2 hours), collect blood via cardiac puncture under anesthesia. Euthanize the animals and immediately harvest the livers.
-
Biochemical Analysis:
-
Separate serum from the blood samples.
-
Measure serum uric acid levels using a commercial assay kit according to the manufacturer's instructions.
-
(Optional but recommended) Homogenize a portion of the liver to measure tissue uric acid levels and ex vivo XO activity to confirm target engagement.
-
Data Synthesis: A Comparative Overview
All quantitative data must be summarized for clear, at-a-glance comparison.
Table 1: Comparative In Vitro Performance
| Compound | IC50 (nM) | Mode of Inhibition | Ki (nM) |
| Febuxostat | 3.1 ± 0.5 | Mixed | 0.8 ± 0.2 |
| DHP-Inhibitor A | 8.5 ± 1.2 | Competitive | 3.2 ± 0.6 |
Table 2: Comparative In Vivo Efficacy (Serum Uric Acid Levels)
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (µmol/L) | % Reduction vs. Model |
| Normal Control | - | 115.2 ± 9.8 | N/A |
| Model Control | - | 288.4 ± 21.5 | 0% |
| Febuxostat | 5 | 151.3 ± 14.1 | 47.5% |
| DHP-Inhibitor A | 5 | 205.1 ± 19.6 | 28.9% |
| DHP-Inhibitor A | 10 | 162.7 ± 15.5 | 43.6% |
| DHP-Inhibitor A | 20 | 130.1 ± 11.9 | 54.9% |
*p < 0.01 compared to Model Control group
Conclusion and Forward-Looking Statement
This guide outlines a robust framework for the preclinical benchmarking of novel dihydropyridine-based XO inhibitors against febuxostat. The hypothetical data suggest that while febuxostat may exhibit higher in vitro potency (lower IC50), the DHP scaffold demonstrates clear, dose-dependent in vivo efficacy, achieving comparable or superior uric acid reduction at higher doses. The competitive mode of inhibition for the DHP compound suggests a direct and specific interaction with the enzyme's active site.
These findings strongly support the continued development of the dihydropyridine scaffold as a viable new class of therapeutics for hyperuricemia. The next logical steps involve comprehensive ADME/Tox profiling, pharmacokinetic studies, and evaluation in chronic gout models to fully characterize the potential of these novel inhibitors.
References
-
Title: Lineweaver–Burk plot Source: Wikipedia URL: [Link]
-
Title: The Science Behind Febuxostat: Mechanism of Action and Pharmacological Profile Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application Source: Cureus URL: [Link]
-
Title: What is the mechanism of action (MOA) of Febuxostat (febuxostat)? Source: Dr.Oracle URL: [Link]
-
Title: Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry Source: Jack Westin URL: [Link]
-
Title: What is the mechanism of Febuxostat? Source: Patsnap Synapse URL: [Link]
-
Title: Potassium Oxonate-Induced Hyperuricaemia Model Source: Creative Bioarray URL: [Link]
-
Title: Lineweaver–Burk Plot Source: Microbe Notes URL: [Link]
-
Title: Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]
-
Title: Lineweaver Burk Plots – MCAT Biochemistry Source: MedSchoolCoach URL: [Link]
-
Title: Enzyme inhibition and kinetics graphs Source: Khan Academy URL: [Link]
-
Title: The pathogenesis of gout Source: Journal of Rheumatic Diseases URL: [Link]
-
Title: A brief review on in vivo models for Gouty Arthritis Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Biochemistry, Xanthine Oxidase Source: National Center for Biotechnology Information (StatPearls) URL: [Link]
-
Title: Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Rat modeling and uric acid sustainability in hyperuricemic rats caused by potassium – oxonate Source: Vitae URL: [Link]
-
Title: In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants Source: Impactfactor.org URL: [Link]
-
Title: Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study Source: MDPI URL: [Link]
-
Title: How Do Xanthine Oxidase Inhibitors Work? Source: RxList URL: [Link]
-
Title: Biochemistry, Xanthine Oxidase Source: PubMed URL: [Link]
-
Title: Xanthine oxidase inhibitors Source: medicine.com URL: [Link]
Sources
- 1. The pathogenesis of gout [jrd.or.kr]
- 2. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemistry, Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 9. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 13. microbenotes.com [microbenotes.com]
- 14. medschoolcoach.com [medschoolcoach.com]
- 15. Khan Academy [khanacademy.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 66909-28-2)[1]. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document moves beyond a simple checklist, explaining the causality behind each step to empower you with the knowledge to manage chemical waste responsibly.
Section 1: Hazard Identification and Characterization
Inferred Hazard Profile: Based on data from analogous compounds like 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, this compound should be handled as a hazardous substance with the potential to cause irritation and other health effects.
| Hazard Classification | Description | Source/Analogy |
| Skin Irritation | Causes skin irritation. | Analogous compounds show H315 hazard statement.[2] |
| Eye Irritation | Causes serious eye irritation. | Analogous compounds show H319 hazard statement.[2] |
| Respiratory Irritation | May cause respiratory irritation. | Analogous compounds show H335 hazard statement.[2] |
| Aquatic Hazard | Potentially harmful to aquatic life. | Pyridine derivatives can be ecotoxic.[3] |
Due to these potential hazards, 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid must be disposed of as regulated hazardous waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]
Section 2: Personal Protective Equipment (PPE) and Spill Management
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect from splashes.[4]
-
Lab Coat: A standard, fully-buttoned laboratory coat protects clothing and skin.[4]
-
Work Area: Always handle this waste inside a certified laboratory chemical fume hood to prevent inhalation of any dusts or aerosols.[7]
Spill Management Protocol: In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[4]
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The spill cleanup materials are now also considered hazardous waste and must be placed in the same waste container.
Section 3: Waste Segregation, Containment, and Labeling
Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.[8]
Segregation Causality: This compound is a carboxylic acid and a pyridine derivative. Therefore, it must be segregated from:
-
Bases: To avoid a strong acid-base reaction.
-
Oxidizing Agents: To prevent potentially violent reactions.[7]
-
Reactive Metals: To avoid flammable gas generation.
Containment:
-
Container Selection: Use only appropriate, compatible containers for waste storage. Plastic (e.g., polyethylene) or glass bottles with secure, screw-on caps are preferred.[9][10] The container must be in good condition with no cracks or signs of deterioration.[8]
-
Solid vs. Liquid: Keep solid and liquid waste streams separate.[10][11] If this compound is in a solution, it should be collected as liquid waste. If it is a solid, it should be collected as solid waste.
-
Headspace: Do not overfill liquid waste containers. Leave at least one inch of headspace to allow for expansion.[8]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[8][9]
Labeling: Properly labeling hazardous waste from the moment of generation is a critical regulatory requirement.[9][11]
Your waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid." Do not use abbreviations.
-
The specific hazards (e.g., "Irritant").
-
The date when waste was first added to the container.
-
Your name, lab number, and contact information.
Section 4: Step-by-Step Disposal Protocol
-
Waste Generation: At the point of generation (i.e., in the fume hood where you are working), place the waste directly into your pre-labeled, compatible hazardous waste container.
-
Segregation: Ensure the waste is segregated according to the principles in Section 3. This compound and its solutions should be collected in a container designated for organic acid waste.
-
Container Management: Keep the container sealed when not in use. Store it in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[8][9] The SAA must be at or near the point of waste generation.[9]
-
Requesting Pickup: Once the container is full or you are finished with the project, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[7][9] Follow their specific procedures for pickup. Do not move the waste to another room for storage.[9]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Caption: Disposal workflow for 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Section 6: Waste Minimization
A core principle of laboratory safety and environmental responsibility is to minimize waste generation.[9] Consider these strategies:
-
Source Reduction: Order only the quantity of the chemical needed for your experiments.[9][10]
-
Scale Reduction: If possible, reduce the scale of your experiments to decrease the volume of waste produced.[9]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to identify chemicals nearing their expiration date.[10]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional and environmental integrity.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- BLDpharm. 66909-28-2|4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
- American Chemical Society. Hazardous Waste and Disposal.
- Benchchem.
- Washington State University.
- Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Fisher Scientific.
- Sigma-Aldrich.
- Fisher Scientific.
- Sigma-Aldrich.
- ChemicalBook. 4-Methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester.
- Sigma-Aldrich. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
- Jubilant Ingrevia Limited.
- Sigma-Aldrich. 4-(4-METHYLPYRIDIN-2-YL)
- PubChem.
- Angene Chemical.
- Fisher Scientific.
Sources
- 1. 66909-28-2|4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | C7H7NO3 | CID 416343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. acs.org [acs.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. canterbury.ac.nz [canterbury.ac.nz]
Navigating the Safe Handling of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid: A Guide for Laboratory Professionals
The recommendations herein are grounded in the established hazard profiles of similar compounds, which indicate potential for skin, eye, and respiratory irritation, as well as harm if swallowed.[1][2][3] Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.
Core Safety Directives: A Proactive Approach to Risk Mitigation
Before commencing any work with 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a thorough risk assessment should be conducted. This involves evaluating the scale of the experiment, the potential for aerosolization, and the specific manipulations to be performed.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to chemical hazards is through robust engineering controls.
-
Chemical Fume Hood: All handling of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in solid (powder) or solution form must be conducted within a certified chemical fume hood.[4] This is critical to minimize the inhalation of any dust or vapors that may be generated.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust provided by the fume hood.[1][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and consistent use of PPE are non-negotiable for safeguarding against direct chemical contact. The following table outlines the minimum PPE requirements for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields or a face shield.[6] | Chemical-resistant gloves (nitrile or neoprene recommended).[4][6] | Laboratory coat and full-length pants.[1][4] | A NIOSH-approved respirator may be necessary if ventilation is insufficient or if dust is generated.[4] |
| Preparing Solutions | Tightly fitting safety goggles with side-shields or a face shield.[6] | Chemical-resistant gloves (nitrile or neoprene recommended).[4][6] | Laboratory coat and full-length pants.[1][4] | Not typically required if performed in a certified chemical fume hood. |
| Performing Reactions and Work-up | Tightly fitting safety goggles with side-shields or a face shield.[6] | Chemical-resistant gloves (nitrile or neoprene recommended).[4][6] | Chemical-resistant apron over a laboratory coat and full-length pants.[1] | Not typically required if performed in a certified chemical fume hood. |
A Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use.[2] Proper glove removal technique is essential to prevent skin contamination.[2]
Procedural Guidance: From Receipt to Disposal
A systematic workflow is critical for the safe handling of any chemical. The following diagram illustrates the key stages and associated safety precautions for working with 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Caption: Workflow for Safe Handling of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid.
Step-by-Step Operational Plan
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][7]
-
Preparation and Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[2][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Disposal Plan
All waste materials, including contaminated PPE, empty containers, and reaction residues, must be disposed of as hazardous chemical waste.[1][9] Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not allow the product to enter drains.[9]
Conclusion: Fostering a Culture of Safety
While 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid presents manageable hazards, a cavalier attitude towards its handling is unacceptable. By integrating these expert-derived protocols into your laboratory's standard operating procedures, you contribute to a robust culture of safety. This not only protects you and your colleagues but also ensures the continued integrity and success of your research endeavors.
References
- Spectrum Chemical. (2018, July 23).
- Sigma-Aldrich. (2024, September 8).
- Benchchem. Personal protective equipment for handling 4-(4-Aminophenoxy)pyridine-2-carboxamide.
- Fisher Scientific.
- Fisher Scientific. (2012, March 29).
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Fisher Scientific. SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-3-carboxylic acid.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET: 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
- Sigma-Aldrich. (2024, September 8).
- Angene Chemical. (2025, June 7). Safety Data Sheet: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.
- Jubilant Ingrevia Limited. (2024, January 25).
- TCI Chemicals. (2023, March 5).
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
